molecular formula C16H17N5O7S2 B15556599 Cefotaxime-d3

Cefotaxime-d3

Número de catálogo: B15556599
Peso molecular: 458.5 g/mol
Clave InChI: GPRBEKHLDVQUJE-JKPVNJCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefotaxime-d3 is a useful research compound. Its molecular formula is C16H17N5O7S2 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H17N5O7S2

Peso molecular

458.5 g/mol

Nombre IUPAC

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1/i2D3

Clave InChI

GPRBEKHLDVQUJE-JKPVNJCLSA-N

Origen del producto

United States

Foundational & Exploratory

What is Cefotaxime-d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. It covers its fundamental chemical properties, structure, and primary applications in analytical and research settings, with a focus on its role as an internal standard for quantitative analysis.

Introduction to Cefotaxime and Deuterium (B1214612) Labeling

Cefotaxime is a broad-spectrum, β-lactamase-stable cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death.[2] Cefotaxime was the first 'third-generation' cephalosporin to be marketed and is used to treat serious infections such as pneumonia, meningitis, sepsis, and gonorrhea.[3][4][5]

This compound is the deuterium-labeled version of Cefotaxime.[1][6] In this compound, three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen with an extra neutron. This substitution results in a slightly higher molecular weight but does not significantly alter the chemical properties of the molecule.[7] The primary utility of deuterium-labeled compounds like this compound is in analytical chemistry, particularly in techniques like mass spectrometry.[1][7]

Chemical Identity and Structure

This compound is structurally identical to Cefotaxime, with the exception of the isotopic labeling. The deuterium atoms are located on the methoxyimino side chain.

  • Chemical Name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid[8]

  • Synonyms: Cefotaxim-d3, HR 756-d3, Pretor-d3[8]

  • Parent Compound: Cefotaxime[1]

The structural relationship, highlighting the deuterated methoxy group, is illustrated below.

Caption: Structural relationship between Cefotaxime and this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, with data for the parent compound, Cefotaxime, provided for comparison.

PropertyThis compoundCefotaxime
Molecular Formula C₁₆H₁₄D₃N₅O₇S₂[8]C₁₆H₁₇N₅O₇S₂[2]
Molecular Weight 458.48 g/mol [1][6][8]455.46 g/mol [5]
Monoisotopic Mass 458.0757 g/mol 455.0569 g/mol
Appearance White to off-white solid powder[6]White or slightly yellowish crystalline powder[9]

Core Application: Internal Standard in Quantitative Analysis

The most critical application of this compound is its use as an internal standard (IS) for the quantitative analysis of Cefotaxime in biological matrices (e.g., plasma, urine) and pharmaceutical formulations.[1][7] In analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.

This compound is an ideal IS for Cefotaxime because:

  • Co-elution: It has nearly identical chromatographic behavior to Cefotaxime, meaning it elutes at the same retention time.[7]

  • Similar Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer source.

  • Mass Differentiation: It is easily distinguished from Cefotaxime due to its higher mass (+3 Da). This prevents signal overlap.[10][11]

By adding a known concentration of this compound to both calibration standards and unknown samples, any variations in sample preparation (e.g., extraction efficiency) or instrument response can be normalized. This significantly improves the accuracy, precision, and reproducibility of the quantification.[7]

Experimental Protocol: Quantification of Cefotaxime using LC-MS/MS with this compound as Internal Standard

This section outlines a general methodology for the quantification of Cefotaxime in a biological matrix like human plasma.

5.1. Materials and Reagents

  • Cefotaxime reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

5.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cefotaxime and this compound in a suitable solvent like methanol (B129727) or DMSO.

  • Working Solutions: Prepare a series of Cefotaxime working solutions by serially diluting the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a this compound working solution at a fixed concentration (e.g., 100 ng/mL).

5.3. Sample Preparation (Protein Precipitation & SPE)

  • Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. The sample can be further cleaned and concentrated using Solid Phase Extraction (SPE) if lower detection limits are required.

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

5.4. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Cefotaxime Transition: m/z 456.1 → 396.1[12]

    • This compound Transition: m/z 459.1 → 399.1 (predicted)

5.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Cefotaxime peak area / this compound peak area) against the known concentration of the calibration standards.

  • Calculate the concentration of Cefotaxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical process is visualized below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator or Unknown) is_spike Spike with This compound (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Dry & Reconstitute in Mobile Phase extract->reconstitute lc_inject Inject into LC System (C18 Column) reconstitute->lc_inject ms_detect Mass Spectrometry (ESI+, MRM Mode) lc_inject->ms_detect peak_area Measure Peak Areas (Analyte + IS) ms_detect->peak_area ratio Calculate Peak Area Ratio (Analyte / IS) peak_area->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Concentration curve->quantify Result Final Concentration of Cefotaxime quantify->Result

Caption: Workflow for Cefotaxime quantification using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers, clinical laboratories, and pharmaceutical scientists involved in the quantitative analysis of Cefotaxime. Its properties as a stable isotope-labeled internal standard allow for the development of highly accurate and robust analytical methods, which are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The detailed protocols and data presented in this guide serve as a foundational resource for the effective application of this compound in a professional laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Cefotaxime-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime (B1668864). The strategic incorporation of deuterium (B1214612) into the O-methyl group of the methoxyimino side chain offers a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in analytical assays. This document outlines a detailed synthetic pathway, purification protocols, and the logical workflow involved in the preparation of high-purity this compound.

Introduction

Cefotaxime is a broad-spectrum β-lactam antibiotic widely used to treat a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] The isotopically labeled analog, this compound, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking and quantification of the drug and its metabolites.[3][4] The deuterium labeling on the methoxy (B1213986) group provides a stable isotopic signature with a minimal impact on the molecule's biological activity.

This guide details a robust synthetic route to this compound, commencing with the preparation of the deuterated side chain, (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetic acid, followed by its coupling with the cephalosporin core, 7-aminocephalosporanic acid (7-ACA). Furthermore, this document provides a comprehensive purification strategy to ensure the final product meets the stringent purity requirements for research and development applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two key stages:

  • Synthesis of the deuterated side chain: Preparation of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetic acid.

  • Coupling and final product formation: Acylation of 7-aminocephalosporanic acid (7-ACA) with the deuterated side chain to yield this compound.

Logical Workflow for this compound Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

cluster_0 Stage 1: Deuterated Side Chain Synthesis cluster_1 Stage 2: Coupling and Final Product cluster_2 Purification A Ethyl Acetoacetate (B1235776) B Ethyl 2-hydroxyimino-3-oxobutanoate A->B Nitrosation C Ethyl 2-(methoxy-d3-imino)-3-oxobutanoate B->C Deuteromethylation (CD3)2SO4 D Ethyl 4-chloro-2-(methoxy-d3-imino)-3-oxobutanoate C->D Chlorination E Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetate D->E Cyclization (with Thiourea) F (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetic acid (Activated) E->F Hydrolysis & Activation H This compound (Crude) F->H Coupling G 7-Aminocephalosporanic Acid (7-ACA) G->H I Purified this compound H->I Chromatography

Caption: Synthetic workflow for this compound.

Experimental Protocols

This stage focuses on the construction of the key deuterated side-chain intermediate.

Step 1: Nitrosation of Ethyl Acetoacetate

Ethyl acetoacetate is reacted with sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid or hydrochloric acid) at low temperatures (0-5 °C) to yield ethyl 2-hydroxyimino-3-oxobutanoate.

Step 2: Deuteromethylation

The hydroxyl group of the oxime is methylated using a deuterated methylating agent. Deuterated dimethyl sulfate (B86663) ((CD3)2SO4) is a suitable reagent for this transformation, performed in the presence of a base such as potassium carbonate, to yield ethyl 2-(methoxy-d3-imino)-3-oxobutanoate.

Step 3: Chlorination

The resulting product is then chlorinated at the 4-position, typically using a chlorinating agent like sulfuryl chloride, to produce ethyl 4-chloro-2-(methoxy-d3-imino)-3-oxobutanoate.

Step 4: Thiazole Ring Formation (Hantzsch Thiazole Synthesis)

The chlorinated intermediate is reacted with thiourea (B124793) in a cyclization reaction to form the aminothiazole ring, yielding ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetate.[5][6]

Step 5: Hydrolysis and Activation

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetic acid, using a base such as sodium hydroxide, followed by acidification. For the subsequent coupling reaction, the carboxylic acid is typically activated. A common method is the formation of a thioester, for example, by reacting with 2-mercaptobenzothiazole.[7][8]

Step 6: Acylation Reaction

The activated deuterated side chain is coupled with 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent. The reaction is typically carried out at room temperature.[7][9] This acylation of the amino group of 7-ACA yields the crude this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on reported yields for the synthesis of non-deuterated Cefotaxime and may vary depending on the specific reaction conditions.

StepReactionStarting MaterialProductExpected Yield (%)
1NitrosationEthyl AcetoacetateEthyl 2-hydroxyimino-3-oxobutanoate~85-90%
2DeuteromethylationEthyl 2-hydroxyimino-3-oxobutanoateEthyl 2-(methoxy-d3-imino)-3-oxobutanoate~80-85%
3ChlorinationEthyl 2-(methoxy-d3-imino)-3-oxobutanoateEthyl 4-chloro-2-(methoxy-d3-imino)-3-oxobutanoate~90-95%
4CyclizationEthyl 4-chloro-2-(methoxy-d3-imino)-3-oxobutanoateEthyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetate~75-80%
5Hydrolysis & ActivationEthyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetateActivated (Z)-2-(2-amino-4-thiazolyl)-2-(methoxy-d3-imino)acetic acid~90-95%
6Coupling7-ACA and Activated Side ChainThis compound (Crude)~90-95%
Overall - Ethyl Acetoacetate & 7-ACA This compound (Crude) ~45-55%

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and any potential dimeric or polymeric impurities.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.[10]

Purification Workflow

A Crude this compound Solution B Preparative RP-HPLC Column A->B Injection C Fraction Collection B->C Elution Gradient D Purity Analysis (Analytical HPLC) C->D Analysis of Fractions E Pooling of Pure Fractions D->E Selection based on Purity F Solvent Evaporation/Lyophilization E->F Concentration G High-Purity this compound F->G Isolation

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Step 1: Preparation of the Crude Sample

The crude this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, compatible with the RP-HPLC mobile phase.

Step 2: Preparative RP-HPLC

The dissolved crude product is purified using a preparative RP-HPLC system. A C18 column is commonly used for the separation of cephalosporins.

  • Mobile Phase A: A buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6-7).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the impurities and then the desired product.

  • Detection: UV detection at a wavelength where Cefotaxime absorbs strongly (e.g., 254 nm).

Step 3: Fraction Collection and Analysis

Fractions are collected as they elute from the column. Each fraction is then analyzed by analytical HPLC to determine its purity.

Step 4: Pooling and Isolation

Fractions with the desired purity (typically >98%) are pooled together. The solvent is then removed under reduced pressure or by lyophilization to yield the final, high-purity this compound.

Purity and Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
Purity (HPLC) ≥ 98%
Identity (¹H NMR) Spectrum consistent with the structure of Cefotaxime, with the absence of the methoxy singlet at ~3.9 ppm and the presence of appropriate signals for the rest of the molecule.
Identity (Mass Spec) Molecular ion peak corresponding to the mass of this compound (C16H14D3N5O7S2), which is approximately 3 mass units higher than unlabeled Cefotaxime.
Deuterium Incorporation ≥ 98% (determined by Mass Spectrometry)

Conclusion

The synthesis and purification of this compound, while a multi-step process, can be achieved with high efficiency and purity by following the outlined procedures. The key to the synthesis is the introduction of the deuterium label at an early stage in the preparation of the aminothiazole side chain. Subsequent coupling with the cephalosporin core and a robust chromatographic purification are essential to obtain a final product suitable for demanding research applications. This guide provides the necessary framework for researchers and scientists to successfully prepare this compound for their studies in drug development and metabolism.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Cefotaxime-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime-d3 is the deuterated analog of Cefotaxime, a third-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. The incorporation of deuterium (B1214612) in the methoxyimino side chain (-OCD₃) makes this compound an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable, reliable internal standard for the quantification of Cefotaxime in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its primary mechanism of action.

Physicochemical Properties

This compound is a white to pale beige solid.[1] Its fundamental physical and chemical properties are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Appearance White to Pale Beige Solid[1]
Molecular Formula C₁₆H₁₄D₃N₅O₇S₂[1][2][3]
Molecular Weight 458.48 g/mol [1][2][3]
Melting Point >300°C (decomposes)[3]
Solubility Soluble in DMSO and Methanol[1][3]
Storage Temperature -20°C[1][3]
Table 2: Spectroscopic and Chromatographic Data Summary
Analytical TechniqueDescriptionReference(s)
¹H NMR Conforms to the structure of (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The absence of a singlet around 3.9 ppm (characteristic of the -OCH₃ group in Cefotaxime) and the presence of deuteration are key features.[1]
¹³C NMR The spectrum is consistent with the assigned structure. The carbon of the deuterated methoxy (B1213986) group will show a characteristic multiplet due to C-D coupling and a significant reduction in signal intensity in a proton-decoupled spectrum.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed. Fragmentation patterns are consistent with the structure, often involving cleavage of the β-lactam ring.[1]
Infrared (IR) Spectroscopy The spectrum displays characteristic absorption bands for the functional groups present, such as the β-lactam carbonyl, amide carbonyl, and ester carbonyl. The C-D stretching vibrations will be observed at a lower frequency (around 2200-2000 cm⁻¹) compared to C-H stretching.[4]
Isotopic Purity >95% (typically ~99.7% for d₃)[1]

Mechanism of Action

Cefotaxime, and by extension this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process is crucial for the integrity and survival of bacteria. The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5] The inhibition of these enzymes leads to a weakened cell wall and subsequent cell lysis.

G Mechanism of Action of Cefotaxime Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to and inhibits Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Mechanism of Cefotaxime's bactericidal action.

Experimental Protocols

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the analysis of Cefotaxime, where this compound would be used as an internal standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For bioanalytical applications, a protein precipitation or solid-phase extraction step is typically required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the quantification of Cefotaxime in biological matrices, utilizing this compound as an internal standard.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, but often with faster gradients and smaller column dimensions to achieve shorter run times.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Cefotaxime and this compound are monitored.

    • Cefotaxime: Precursor ion [M+H]⁺ at m/z 456.1 and a characteristic product ion.

    • This compound: Precursor ion [M+H]⁺ at m/z 459.1 and a corresponding characteristic product ion.

  • Internal Standard Addition: A known concentration of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

Experimental Workflows

Use of this compound as an Internal Standard in Bioanalysis

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in bioanalytical methods. It compensates for variability in sample preparation, injection volume, and matrix effects.[6][7]

G Bioanalytical Workflow with this compound Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of this compound (Internal Standard) Sample->IS_Addition Extraction Protein Precipitation or Solid-Phase Extraction IS_Addition->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification using Peak Area Ratios (Analyte/IS) LC_MS->Quantification Results Concentration of Cefotaxime Quantification->Results

Workflow for bioanalysis using this compound.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Cefotaxime. Its well-characterized physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable accurate and reliable quantification in complex biological matrices. The experimental protocols and workflows described in this guide provide a solid foundation for the effective application of this compound in a laboratory setting.

References

A Technical Guide to Cefotaxime-d3: Sourcing and Application for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in bioanalytical assays. This in-depth technical guide provides a comprehensive overview of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic Cefotaxime (B1668864). This document details available suppliers, purchasing options, and key technical data to aid in the selection of this critical reagent. Furthermore, it provides detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.

This compound: Supplier and Product Overview

This compound is offered by a number of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The products are intended for research use only and are not for human or therapeutic use. Key suppliers include MedChemExpress, Clinivex, and Alfa Chemistry, each providing this compound in various quantities and forms.

Below is a summary of quantitative data from various suppliers to facilitate a comparative assessment:

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesPrice (USD)FormStorage
MedChemExpressThis compoundHY-W65410198.00%[1]1 mg, 5 mg, 10 mg$683 for 1 mg[1]Solid-20°C (short-term), -80°C (long-term)[1]
MedChemExpressThis compound sodiumHY-A0088SNot SpecifiedIn-stock (Get Quote)Quote RequiredSolidNot Specified
ClinivexThis compoundRCLS2L119210Not SpecifiedIn Stock (mg units)Quote RequiredSolidRoom temperature, or as specified on CoA[2]
Alfa ChemistryThis compoundNot SpecifiedNot SpecifiedCustom SynthesisQuote RequiredSolidNot Specified

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request Certificates of Analysis for detailed specifications, including isotopic enrichment.

Purchasing Options

Standard Quantities

Suppliers like MedChemExpress offer pre-weighed quantities, such as 1 mg, which are readily available in-stock.[1][3] This option is suitable for initial studies and method development.

Bulk and Custom Synthesis

For larger scale studies or specific requirements, suppliers such as Alfa Chemistry offer custom synthesis services.[4] This allows for the procurement of larger, non-standard quantities and potentially specific isotopic labeling patterns. Bulk inquiries can also be made to suppliers like MedChemExpress for larger quantities of their catalog products.

Experimental Protocols: Quantification of Cefotaxime in Biological Matrices using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Cefotaxime in biological samples, such as plasma, due to its similar chemical and physical properties, which allows it to compensate for variability during sample preparation and analysis. Below are detailed methodologies for a typical LC-MS/MS workflow.

Preparation of Stock and Working Solutions
  • Cefotaxime and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Cefotaxime and this compound in a suitable solvent, such as methanol (B129727) or a methanol/water mixture (50/50, v/v), to a final concentration of 1 mg/mL.

    • Store these stock solutions at -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Cefotaxime by serial dilution of the stock solution with an appropriate solvent (e.g., water or methanol/water). These will be used to spike blank plasma for the calibration curve.

    • Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 2 µg/mL in acetonitrile).[3]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Cefotaxime from plasma samples.

  • Sample Aliquoting:

    • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[5]

  • Addition of Internal Standard and Protein Precipitation:

    • Add 400 µL of the this compound working solution (in acetonitrile) to each plasma sample.[3] For blank samples, add 400 µL of acetonitrile (B52724) without the internal standard.

    • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. To minimize matrix effects, an optional phospholipid removal step can be performed at this stage.[3]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Cefotaxime and this compound.

  • Liquid Chromatography (LC) System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Acquity BEH C18).[3][4]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is typically used to achieve good separation of the analyte from matrix components. An example gradient could be:

    • Start with a low percentage of Mobile Phase B, hold for a short period, then linearly increase the percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: A typical flow rate is 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefotaxime: m/z 456.0 → 396.1[3]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 459.0). The product ion may or may not be shifted depending on the fragmentation pattern. A common transition is m/z 459.0 → 399.1 (assuming the d3 label is not lost during fragmentation). It is crucial to optimize the MRM transitions on the specific instrument being used.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis stock_cefo Cefotaxime Stock (1 mg/mL) work_cefo Cefotaxime Working Standards stock_cefo->work_cefo Serial Dilution stock_d3 This compound Stock (1 mg/mL) work_d3 This compound Working Solution stock_d3->work_d3 add_is Add Internal Standard (400 µL) work_d3->add_is plasma Plasma Sample (100 µL) plasma->add_is vortex Vortex (10 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data

Caption: Workflow for Cefotaxime quantification in plasma.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column C18 Column Separation injection->column elution Gradient Elution column->elution esi ESI+ Source elution->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 Cefotaxime (456.0) This compound (459.0) quad3 Q3: Product Ion Selection quad2->quad3 Fragment Ions detector Detector quad3->detector Cefotaxime (396.1) This compound (399.1)

References

Isotopic Purity of Cefotaxime-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. The incorporation of deuterium (B1214612) in place of hydrogen atoms can offer significant advantages in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. Ensuring the isotopic and chemical purity of this compound is paramount for the accuracy and reliability of experimental results.

Core Data Summary

The quality of this compound is defined by its chemical and isotopic purity. Below is a summary of typical specifications, based on commercially available reference standards.

Chemical and Isotopic Purity Specifications
ParameterSpecificationMethod
Chemical Purity >95%HPLC
Isotopic Purity >95% Deuterium IncorporationMass Spectrometry
Appearance White to Pale Brown SolidVisual
Molecular Formula C₁₆H₁₄D₃N₅O₇S₂-
Molecular Weight 458.48 g/mol -
Storage -20°C-
Isotopic Distribution of this compound

The isotopic distribution provides a detailed view of the deuteration level within a batch of this compound. The following table presents representative data from a Certificate of Analysis for a commercially available standard.[1]

Isotopic SpeciesNormalized Intensity (%)
d₀ (unlabeled)0.10
d₁0.15
d₂0.40
d₃ 99.35

This data indicates a very high level of isotopic enrichment, with over 99% of the molecules containing three deuterium atoms.

Experimental Protocols

Accurate determination of isotopic and chemical purity is essential for the validation of this compound for research use. The following are detailed methodologies for key analytical techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its non-deuterated counterpart and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Isotopic Purity and Distribution Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment and distribution of deuterated compounds.[2][3]

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for enhancing ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Use positive ion mode for analysis.

  • Mass Spectrometer Settings:

    • Mass Range: Scan a mass range that includes the molecular ions of unlabeled Cefotaxime (m/z ~456) and this compound (m/z ~459).

    • Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Cefotaxime.

    • Calculate the relative abundance of each isotopic species.

    • The isotopic purity is reported as the percentage of the d₃ species relative to the sum of all isotopic species.

Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the location of the deuterium atoms.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a proton (¹H) and deuterium (²H) probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons will confirm the location of the deuterium atoms.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum.

    • A signal in the deuterium spectrum at the chemical shift corresponding to the methoxy group will confirm the presence and location of the deuterium label.

  • Data Analysis: Compare the acquired spectra with the known spectra of unlabeled Cefotaxime to confirm the structure and the position of deuteration.

Visualizations

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver to its primary active metabolite, desacetylcefotaxime, and further to inactive metabolites.[4][5][6][7] The use of this compound can aid in tracing this metabolic pathway.

Metabolic Pathway of Cefotaxime Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Hepatic Metabolism Desacetylcefotaxime_lactone Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Desacetylcefotaxime_lactone M_metabolites M2 and M3 Metabolites (Inactive) Desacetylcefotaxime_lactone->M_metabolites

Caption: Metabolic pathway of Cefotaxime in the liver.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical flow of experiments for the comprehensive analysis of this compound purity.

Workflow for this compound Purity Analysis start This compound Sample hplc HPLC Analysis start->hplc ms Mass Spectrometry Analysis start->ms nmr NMR Analysis start->nmr chem_purity Chemical Purity >95%? hplc->chem_purity iso_purity Isotopic Purity >95% d3? ms->iso_purity structure_confirm Structure Confirmed? nmr->structure_confirm chem_purity->iso_purity Yes fail Further Purification or Re-synthesis Required chem_purity->fail No iso_purity->structure_confirm Yes iso_purity->fail No pass Qualified for Research Use structure_confirm->pass Yes structure_confirm->fail No

Caption: Experimental workflow for purity assessment of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime (B1668864), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of Cefotaxime's mechanism of action. It delves into the specific binding of Cefotaxime to Penicillin-Binding Proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the downstream events leading to bacterial lysis. Furthermore, this document outlines key experimental protocols for studying these mechanisms and presents quantitative data on Cefotaxime's activity.

Introduction

Cefotaxime is a broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[1] Its efficacy stems from its ability to covalently bind to and inactivate essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] This interaction disrupts the integrity of the bacterial cell wall, a structure vital for bacterial survival, leading to cell death.[3] Understanding the precise mechanism of action is crucial for optimizing its clinical use, overcoming resistance, and developing novel antibacterial agents.

The Primary Mechanism: Inhibition of Bacterial Cell Wall Synthesis

The fundamental mechanism of Cefotaxime is the targeted inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[] This process can be broken down into two key steps:

Targeting Penicillin-Binding Proteins (PBPs)

Cefotaxime's journey to its target begins with its diffusion across the bacterial outer membrane (in Gram-negative bacteria) to the periplasmic space where the PBPs are located.[5] PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the final steps of peptidoglycan assembly.[1]

Cefotaxime, structurally mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, acts as a suicide inhibitor.[] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, effectively inactivating the enzyme.[6]

Inhibition of Transpeptidation and Disruption of Cell Wall Integrity

The inactivation of PBPs, particularly the transpeptidases, is the critical step in Cefotaxime's bactericidal action. Transpeptidases are responsible for cross-linking the peptide side chains of adjacent peptidoglycan strands, a process that provides the cell wall with its structural rigidity and strength.[7]

By inhibiting this cross-linking process, Cefotaxime weakens the cell wall, rendering it unable to withstand the high internal osmotic pressure of the bacterial cell.[3] This leads to morphological changes, such as the formation of filamentous cells, and ultimately results in cell lysis and death.[8] The ongoing activity of autolytic enzymes (autolysins and murein hydrolases) in the absence of cell wall assembly further contributes to the degradation of the cell wall and subsequent lysis.[1]

Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations

The efficacy of Cefotaxime is directly related to its binding affinity for specific PBPs and its ability to inhibit bacterial growth at low concentrations.

Table 1: Binding Affinity of Cefotaxime to Penicillin-Binding Proteins (PBPs)
Bacterial SpeciesPBP Target50% Inhibitory Concentration (IC50) (µg/ml)Reference
Escherichia coliPBP-1AHigh Affinity[8]
PBP-1BsHigh Affinity[8]
PBP-3High Affinity (0.1)[8][9]
PBP-2Low Affinity[8]
PBP-4Low Affinity[8]
PBP-5Low Affinity[8]
PBP-6Low Affinity[8]
Pseudomonas aeruginosaPBP-1AHigh Affinity[8]
PBP-1BHigh Affinity[8]
PBP-2High Affinity[8]
PBP-3High Affinity[8]
Staphylococcus aureus (MSSA)PBP1≤0.5[10]
PBP2≤0.5[10]
PBP3≤0.5[10]
PBP4>8[10]
Staphylococcus aureus (MRSA)PBP1≤1[10]
PBP2≤1[10]
PBP2a≤1[10]
PBP3≤1[10]
Streptococcus pneumoniaePBP2X1[10]
PBP2BHigh Affinity[10]
PBP30.1 - 0.25[10]

Note: High/Low affinity is mentioned where specific IC50 values were not available in the searched literature.

Table 2: Minimum Inhibitory Concentrations (MIC) of Cefotaxime against Various Bacteria
Bacterial SpeciesMIC50 (µg/ml)MIC90 (µg/ml)Reference
Enterobacteriaceae (clinical isolates, 1979-1980)≤0.5≤0.5[11]
Staphylococcus aureus (methicillin-susceptible, MSSA)2 (modal MIC)-[11]
Pseudomonas aeruginosa16 (modal MIC)-[11]
Acinetobacter species8 (modal MIC)-[11]
Enteric bacilli≤0.5-[12]
Staphylococci1.1-1.9-[12]
Nonenterococcal streptococci0.01-0.05-[12]
Bacteroides fragilis5.3-[12]
Gram-negative bacteremia isolates (E. coli, K. pneumoniae, S. enteritidis, S. marcescens)0.015-0.25 (MIC range)-[13]

Experimental Protocols

Penicillin-Binding Protein (PBP) Binding Assay (Competitive Fluorescence Polarization)

This protocol outlines a method to determine the binding affinity of Cefotaxime to a specific PBP.

Objective: To determine the IC50 value of Cefotaxime for a target PBP.

Methodology:

  • Preparation of Reagents:

    • Purified PBP of interest.

    • Fluorescently labeled β-lactam probe (e.g., Bocillin™ FL).

    • Cefotaxime stock solution of known concentration.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • A fixed concentration of the purified PBP and the fluorescent probe are incubated together in the assay buffer. This results in a high fluorescence polarization (FP) signal as the large PBP-probe complex tumbles slowly in solution.

    • Increasing concentrations of Cefotaxime are then added to the mixture.

    • Cefotaxime competes with the fluorescent probe for binding to the PBP's active site.

    • As Cefotaxime displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal.

  • Data Analysis:

    • The FP signal is plotted against the logarithm of the Cefotaxime concentration.

    • The resulting sigmoidal curve is used to calculate the IC50 value, which is the concentration of Cefotaxime required to inhibit 50% of the fluorescent probe binding.

Isolation and Analysis of Bacterial Cell Wall Composition

This protocol describes the general steps for analyzing changes in peptidoglycan structure after treatment with Cefotaxime.[14][15]

Objective: To determine the effect of Cefotaxime on peptidoglycan cross-linking.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Treat a portion of the culture with a sub-inhibitory concentration of Cefotaxime. An untreated culture serves as a control.

  • Cell Wall Isolation (Sacculi Preparation):

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells (e.g., by boiling in SDS) to release the cell contents.

    • Wash the insoluble cell wall material (sacculi) extensively to remove detergents and other cellular components.[14][15]

  • Peptidoglycan Digestion:

    • Treat the purified sacculi with a muramidase (B13767233) (e.g., cellosyl) to digest the glycan strands, releasing the muropeptide fragments.[14][15]

  • Muropeptide Analysis by UPLC (Ultra-Performance Liquid Chromatography):

    • Separate the resulting muropeptide fragments by reverse-phase UPLC.[14][16]

    • Analyze the chromatograms to identify and quantify the different muropeptide species (monomers, dimers, trimers, etc.).

    • A decrease in the relative abundance of cross-linked muropeptides (dimers, trimers) in the Cefotaxime-treated sample compared to the control indicates inhibition of transpeptidation.

Mechanisms of Resistance

Bacterial resistance to Cefotaxime is a significant clinical challenge and primarily occurs through three main mechanisms:[17]

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of Cefotaxime, rendering the antibiotic inactive.[17][18] Extended-spectrum β-lactamases (ESBLs) are particularly effective at inactivating third-generation cephalosporins.[19]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of Cefotaxime for its target.[17] This reduced affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis effectively.

  • Reduced Permeability and Efflux: Gram-negative bacteria can develop resistance by altering the porin channels in their outer membrane, reducing the influx of Cefotaxime into the periplasmic space.[5] Additionally, some bacteria possess efflux pumps that actively transport Cefotaxime out of the cell, preventing it from reaching its PBP targets.

Visualizations

Signaling Pathway of Cefotaxime Action

Cefotaxime_Mechanism cluster_cell Bacterial Cell cluster_periplasm Periplasm (Gram-negative) cluster_cytoplasm Cytoplasm Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cefotaxime->PBP Binds to & Inhibits Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Inhibition of Transpeptidation Peptidoglycan_Synthesis Peptidoglycan Precursor Synthesis Peptidoglycan_Synthesis->PBP Precursors for Cross-linking

Caption: Cefotaxime inhibits Penicillin-Binding Proteins, blocking peptidoglycan cross-linking and leading to cell lysis.

Experimental Workflow for PBP Binding Assay

PBP_Binding_Workflow Start Start: Prepare Reagents (PBP, Fluorescent Probe, Cefotaxime) Incubate_Probe Incubate PBP with Fluorescent Probe Start->Incubate_Probe Add_Cefotaxime Add Serial Dilutions of Cefotaxime Incubate_Probe->Add_Cefotaxime Incubate_Competition Incubate to Allow Competitive Binding Add_Cefotaxime->Incubate_Competition Measure_FP Measure Fluorescence Polarization (FP) Incubate_Competition->Measure_FP Analyze_Data Plot FP vs. [Cefotaxime] Calculate IC50 Measure_FP->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End

Caption: Workflow for determining Cefotaxime's PBP binding affinity using a competitive fluorescence polarization assay.

Logical Relationship of Cefotaxime Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Cefotaxime_Action Cefotaxime Action: Inhibition of PBP Beta_Lactamase Enzymatic Degradation (β-Lactamase Production) Cefotaxime_Action->Beta_Lactamase is inactivated by Altered_PBP Target Modification (Altered PBPs) Cefotaxime_Action->Altered_PBP has reduced affinity for Reduced_Access Reduced Drug Access (Decreased Permeability / Efflux) Cefotaxime_Action->Reduced_Access is prevented from reaching target by Outcome Treatment Failure Beta_Lactamase->Outcome Altered_PBP->Outcome Reduced_Access->Outcome

Caption: Overview of the primary mechanisms leading to bacterial resistance against Cefotaxime.

Conclusion

Cefotaxime remains a vital antibiotic due to its potent bactericidal activity against a wide range of pathogens. Its mechanism of action, centered on the irreversible inhibition of essential Penicillin-Binding Proteins and the subsequent disruption of cell wall synthesis, is a classic example of targeted antimicrobial therapy. A thorough understanding of this mechanism, coupled with quantitative data on its interactions and the molecular basis of resistance, is paramount for the scientific community to ensure its continued efficacy and to guide the development of next-generation antibiotics.

References

Decoding the Certificate of Analysis for Cefotaxime-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug.[1] Understanding the data presented in its CoA is critical for ensuring the quality, identity, and purity of this reference material, which ultimately underpins the reliability of research and development data.

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a critical component of quality control and assurance. The workflow for generating a CoA for a pharmaceutical reference standard like this compound involves a series of rigorous tests, each with its own detailed protocol and acceptance criteria.

CoA_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & CoA Generation cluster_3 Final Product Start Raw Material QC_Check Initial QC Start->QC_Check Identity Identity Confirmation (NMR, MS) QC_Check->Identity Purity Purity Analysis (HPLC, LC-MS) Identity->Purity Assay Assay Determination (HPLC) Purity->Assay Data_Review Data Review & Approval Assay->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Final_Product Certified Reference Material CoA_Generation->Final_Product

Figure 1: General workflow for generating a Certificate of Analysis.

Product Information and Specifications

This section of the CoA provides fundamental details about the this compound material.

ParameterSpecificationSource
Product Name This compound
Catalog Number Varies by supplier[2]
CAS Number Not explicitly available for the deuterated form in search results. The unlabelled sodium salt is 64485-93-4.[3]
Molecular Formula C₁₆H₁₄D₃N₅O₇S₂
Molecular Weight 458.48 g/mol
Appearance Off-White to White Solid[4]
Solubility Soluble in DMSO and Methanol[4]
Storage Conditions -20°C, protected from light and moisture.[4][2][4][2]

Analytical Data and Experimental Protocols

This core section of the guide details the analytical tests performed to certify the this compound standard, along with the methodologies employed.

Identity Confirmation

The identity of this compound is unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, the key is to confirm the overall structure of Cefotaxime and the location of the deuterium (B1214612) atoms. The deuterium substitution is typically on the methoxy (B1213986) group, which simplifies the ¹H-NMR spectrum in that region compared to the non-deuterated form.[5]

Table 1: Representative ¹H-NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
9.53d-NH- (amide)
7.25sThiazole-H
5.77dH-7
5.10dH-6
4.95d-CH₂- (acetate)
3.13, 3.45ABq-S-CH₂-
1.91s-CH₃ (acetate)
Absent--OCH₃ (deuterated)

Experimental Protocol: ¹H-NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the this compound standard is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used for analysis.[6]

  • Data Acquisition: The ¹H-NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the observed signals are compared to the expected structure of this compound and a reference spectrum if available. The absence of a signal around 3.8-4.0 ppm confirms the deuteration of the methoxy group.

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity and the incorporation of deuterium atoms.

Table 2: Representative Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Electrospray Ionization (ESI+)[M+H]⁺ = 459.08Confirms the molecular weight of this compound.

Experimental Protocol: LC-MS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile (B52724) and water.

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often an ion trap or triple quadrupole instrument, is used.[7][8]

  • Chromatographic Separation: While not strictly necessary for identity confirmation, a brief chromatographic separation on a C18 column can be performed.

  • Mass Analysis: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, and the mass spectrum is acquired in positive ion mode.[7] The observed molecular ion peak is compared to the calculated molecular weight of this compound.

Purity and Assay Determination

The purity and assay of this compound are typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 3: Representative HPLC Purity and Assay Data

ParameterResultAcceptance Criteria
Purity (by HPLC) ≥ 98.0%≥ 98.0%
Assay (by HPLC) 95.0% - 105.0%95.0% - 105.0%

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm), and a data acquisition system is used.[9][10]

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[9][11][12] A typical composition could be a ratio of buffer to acetonitrile of 85:15 (v/v).[12]

  • Chromatographic Conditions:

    • Flow Rate: Isocratic flow rate of 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C.[9][10]

    • Injection Volume: 20 µL.[9][10]

    • Detection Wavelength: 235 nm or 254 nm.[9][13]

  • Sample and Standard Preparation:

    • Standard Solution: A precisely weighed amount of a certified Cefotaxime reference standard is dissolved in the mobile phase to a known concentration.

    • Sample Solution: A precisely weighed amount of the this compound sample is dissolved in the mobile phase to a similar concentration as the standard.

  • Data Analysis:

    • Purity: The chromatogram of the this compound sample is analyzed. The area of the main peak is expressed as a percentage of the total area of all peaks to determine the purity.

    • Assay: The peak area of the this compound sample is compared to the peak area of the certified reference standard of a known concentration. The assay is calculated based on this comparison.

Chemical Structure and Mechanism of Action

Understanding the structure of this compound and its mechanism of action is fundamental to its application.

Cefotaxime_Structure Cefotaxime

Figure 2: Chemical structure of Cefotaxime. The -d3 designation indicates the three hydrogen atoms on the methoxy group (-OCH₃) are replaced with deuterium.

Cefotaxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14][15] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[14][16][17] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[14][16] The presence of the methoxyimino group in its structure confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[14]

MoA_Pathway Cefotaxime This compound PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to & Inhibits Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Figure 3: Simplified signaling pathway of Cefotaxime's mechanism of action.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures undertaken to ensure its suitability as a reference standard. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in the CoA, from identity and purity to the detailed experimental protocols, is paramount for generating accurate and reproducible results in their studies. This guide provides the foundational knowledge to interpret these critical documents effectively.

References

Navigating the Solubility and Stability of Cefotaxime-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime (B1668864). Understanding these fundamental physicochemical properties is critical for the accurate preparation of stock solutions, design of in vitro and in vivo experiments, and the overall development of robust analytical methods. While specific quantitative data for this compound is limited, this guide leverages available information on both the deuterated and non-deuterated forms of the compound, offering a thorough understanding for research and development applications.

It is a widely accepted principle in medicinal chemistry that deuterium (B1214612) substitution does not significantly alter the fundamental physicochemical properties of a molecule, such as solubility and stability. Therefore, the extensive data available for Cefotaxime serves as a reliable and informative proxy for understanding the behavior of this compound.

Solubility Profile of this compound

The solubility of this compound is a key parameter for its handling and use in experimental settings. The available data, summarized in the table below, indicates good solubility in common organic solvents.

SolventSolubility of this compoundSolubility of Cefotaxime/Cefotaxime Sodium
Dimethyl Sulfoxide (DMSO)~250 mg/mL (with heating and sonication)[1]Soluble[2]
MethanolSoluble[2]-
Water-Soluble (as sodium salt)[3][4]
Phosphate Buffered Saline (PBS, pH 7.2)-~10 mg/mL (as sodium salt)

Table 1: Solubility of this compound and its Non-Deuterated Analogues

Stability of this compound: A Comprehensive Analysis

The stability of this compound, like its parent compound, is influenced by several factors including temperature, pH, and light exposure. Understanding these factors is crucial for maintaining the integrity of the compound in solution.

Temperature Stability

Studies on Cefotaxime sodium provide valuable insights into the temperature-dependent stability of this compound. Reconstituted solutions of Cefotaxime sodium have shown adequate stability for extended periods under refrigerated and frozen conditions.

TemperatureConcentrationStability Duration
45°C100 mg/mL2 hours[5][6][7]
25°C (Room Temperature)100 mg/mLUp to 24 hours[5][6][7]
5°C (Refrigerated)100 mg/mLUp to 5 days[5][6][7]
-20°C (Frozen)Stock Solution1 month[8]
-80°C (Frozen)Stock Solution6 months[8]

Table 2: Temperature Stability of Cefotaxime Sodium Solutions

pH Stability

The pH of the solution is a critical determinant of Cefotaxime's stability. The degradation of Cefotaxime follows pseudo-first-order kinetics and is significantly influenced by solvolytic, hydrogen ion, and hydroxide (B78521) ion catalysis[9]. The maximum stability for Cefotaxime sodium is observed in the pH range of 4.5 to 6.5[9]. Outside of this range, degradation is accelerated.

Photostability

Exposure to ultraviolet (UV) light can lead to the degradation of Cefotaxime. This process involves two competitive reactions: isomerization and photolysis. The photoisomerization leads to the formation of an inactive anti-isomer, which may not be visibly apparent. The photolysis of the delta-3-cephem ring results in a noticeable yellowing of the solution.

Degradation Pathways

The degradation of Cefotaxime in aqueous solution primarily occurs through two parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position[9]. In highly acidic environments, the deacetylated derivative can be converted to a lactone[10][11].

G Simplified Degradation Pathway of Cefotaxime Cefotaxime Cefotaxime BetaLactam_Cleavage β-Lactam Ring Cleavage (Hydrolysis) Cefotaxime->BetaLactam_Cleavage pH dependent Deesterification De-esterification at C-3 Cefotaxime->Deesterification pH dependent Inactive_Metabolites1 Inactive Metabolites BetaLactam_Cleavage->Inactive_Metabolites1 Desacetylcefotaxime Desacetylcefotaxime Deesterification->Desacetylcefotaxime Lactone Lactone Derivative (in acidic medium) Desacetylcefotaxime->Lactone Acidic pH Inactive_Metabolites2 Inactive Metabolites Desacetylcefotaxime->Inactive_Metabolites2

Caption: Simplified Cefotaxime Degradation Pathway

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental protocols. The following sections outline generalized methodologies based on common practices for Cefotaxime and related compounds.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

G Solubility Determination Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Analyze Analyze concentration (e.g., by HPLC) Collect_Supernatant->Analyze End End Analyze->End

Caption: Shake-Flask Solubility Determination Workflow

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[12][13].

Stability Study Protocol (Isothermal)

Isothermal stability studies are conducted to evaluate the degradation of a compound at a constant temperature over time.

G Isothermal Stability Study Workflow Start Start Prepare_Solution Prepare this compound solution in the desired solvent/buffer Start->Prepare_Solution Store Store aliquots at a constant temperature Prepare_Solution->Store Withdraw_Samples Withdraw samples at predetermined time points Store->Withdraw_Samples Analyze Analyze for remaining This compound (e.g., by HPLC) Withdraw_Samples->Analyze Determine_Kinetics Determine degradation rate constant Analyze->Determine_Kinetics End End Determine_Kinetics->End

Caption: Isothermal Stability Study Workflow

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in the solvent or buffer of interest.

  • Storage: The solution is aliquoted into multiple sealed vials and stored at a constant temperature (e.g., 5°C, 25°C, or 45°C)[5][6][7].

  • Sampling: At specified time intervals, an aliquot is removed from storage.

  • Analysis: The concentration of the remaining this compound in the sample is quantified using a stability-indicating analytical method, such as HPLC or HPTLC[5][6][7].

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound as a function of time.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of Cefotaxime and its deuterated analog due to its high specificity, sensitivity, and accuracy[12][14]. A typical HPLC method involves a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with UV detection at a wavelength of around 235-254 nm. High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed for stability studies of Cefotaxime[5][7].

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily by leveraging the extensive data available for its non-deuterated counterpart, Cefotaxime. The information presented herein is intended to assist researchers in the proper handling, storage, and application of this compound in their scientific investigations. For critical applications, it is recommended to perform in-house solubility and stability assessments under the specific experimental conditions to be employed.

References

An In-depth Technical Guide to the Storage and Handling of Cefotaxime-d3 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Cefotaxime-d3 powder to ensure its stability, integrity, and reliable performance in a research and development setting. The following sections detail recommended storage parameters, handling precautions, stability data, and experimental protocols for stability assessment.

Storage Conditions

Proper storage of this compound powder is critical to prevent degradation and maintain its isotopic and chemical purity. The primary factors to control are temperature, light, and moisture.

Table 1: Recommended Storage Conditions for this compound Powder

ParameterConditionRationale
Temperature-20°C for long-term storage.[1]Minimizes chemical degradation and preserves the integrity of the deuterated compound.
4°C for short-term storage.Suitable for temporary storage, though -20°C is preferred for extended periods.
LightStore in the dark, in amber vials or light-opaque containers.Cefotaxime (B1668864) and related compounds are known to be light-sensitive, and exposure can lead to photodegradation.[2]
AtmosphereStore under an inert atmosphere (e.g., argon or dry nitrogen).Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate degradation.
ContainerTightly sealed, airtight containers.Protects from moisture and contamination.

Handling and Safety Precautions

Due to the potential for allergic reactions and the need to maintain sample purity, stringent handling procedures are necessary.

Table 2: Handling and Personal Protective Equipment (PPE) for this compound Powder

PrecautionGuideline
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation.[3] Avoid dust formation.[3] Do not get in eyes, on skin, or on clothing.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]
Skin Protection: Wear protective gloves and a lab coat.[3]
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[3]
Accidental Exposure Skin Contact: Wash off immediately with plenty of water.[3]
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]
Inhalation: Move to fresh air.[3]
Spills Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Stability Profile

This compound, like its non-deuterated counterpart, is susceptible to degradation under various conditions. The primary degradation pathways include hydrolysis of the β-lactam ring and de-esterification.[4] The stability of Cefotaxime is significantly influenced by pH, temperature, and light.

Table 3: Stability of Cefotaxime in Solution

ConditionStabilityReference
pH Optimal stability in the pH range of 4.3-6.2.[5][5]
Increased degradation below pH 3.4 and above pH 6.2.[5][5]
Temperature (Aqueous Solution) Stable for at least 1 day at 24°C.[5][5]
Stable for at least 22 days at 4°C.[5][5]
Stable for at least 112 days at -10°C.[5][5]
Photostability Undergoes isomerization and photolysis upon exposure to UV light, leading to a yellowing of the solution and loss of activity.[2][2]

Experimental Protocols

Protocol for Stability Testing of this compound Powder

This protocol outlines a method to assess the stability of this compound powder under accelerated and long-term storage conditions.

Objective: To determine the stability of this compound powder over time under specified temperature and humidity conditions.

Materials:

  • This compound powder

  • Climate-controlled stability chambers

  • Amber glass vials with airtight seals

  • Calibrated analytical balance

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffer reagents (e.g., phosphate (B84403) or acetate)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound powder into pre-labeled amber glass vials.

    • Prepare a sufficient number of samples for each time point and storage condition.

    • Tightly seal the vials.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Place the vials in the respective stability chambers.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Analysis:

    • At each time point, remove a set of vials from each storage condition.

    • Visually inspect for any changes in physical appearance (e.g., color, caking).

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered mobile phase).

    • Accurately dissolve the contents of the aged vials in the same solvent to a known concentration.

    • Analyze the solutions by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products.

    • Quantify the amount of this compound remaining and any significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each storage condition.

    • Determine the degradation rate and shelf-life of the powder under the tested conditions.

Visualizations

Logical Workflow for Handling this compound Powder

G Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) B Prepare well-ventilated workspace (Chemical Fume Hood) A->B C Retrieve this compound from -20°C storage B->C D Allow to equilibrate to room temperature in a desiccator C->D E Weigh the required amount of powder D->E F Dissolve in appropriate solvent E->F H Dispose of waste according to institutional guidelines E->H G Store stock solutions at -20°C or -80°C F->G G->H

Caption: Workflow for Handling this compound Powder.

Degradation Pathway of Cefotaxime

G Simplified Degradation Pathways of Cefotaxime cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation (UV Light) Cefotaxime Cefotaxime BetaLactam β-Lactam Ring Cleavage Cefotaxime->BetaLactam Acidic/Basic Conditions Deesterification De-esterification at C-3 Cefotaxime->Deesterification Hydrolysis Isomerization Isomerization (inactive anti-isomer) Cefotaxime->Isomerization UV Light Photolysis Photolysis of Δ³-cephem ring (Yellowing of solution) Cefotaxime->Photolysis UV Light DegradationProducts Inactive Degradation Products BetaLactam->DegradationProducts Deesterification->DegradationProducts Isomerization->DegradationProducts Photolysis->DegradationProducts

Caption: Simplified Degradation Pathways of Cefotaxime.

References

Applications of deuterated compounds in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Deuterated Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Deuterium (B1214612) in Medicine

In the landscape of modern drug discovery, the pursuit of optimized therapeutic agents is relentless. A pivotal strategy that has gained significant traction is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. This subtle molecular modification, known as deuteration, can profoundly alter a drug's metabolic fate without changing its fundamental pharmacological activity.[1] The principle behind this approach is the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved by metabolic enzymes at a slower rate than the corresponding carbon-hydrogen (C-H) bond.[2]

This guide provides a comprehensive technical overview of the core principles, pharmacological advantages, and development workflows for deuterated compounds. It delves into case studies of FDA-approved deuterated drugs, presents quantitative pharmacokinetic data, and offers detailed experimental protocols for synthesis, analysis, and preclinical evaluation, tailored for professionals in the pharmaceutical sciences.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug design lies in the kinetic isotope effect. Deuterium possesses a neutron in its nucleus, which hydrogen lacks, making it approximately twice as heavy. This increased mass results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a higher bond dissociation energy. Consequently, more energy is required to break a C-D bond.[3]

In drug metabolism, many oxidative reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-determining step.[4] By replacing a hydrogen atom at such a metabolically vulnerable position (a "soft spot") with deuterium, the rate of metabolism at that site can be significantly reduced.[2] This retardation of metabolic breakdown can lead to numerous therapeutic advantages, fundamentally improving a drug's pharmacokinetic profile.[5]

KIE_Concept cluster_0 Standard Drug (C-H Bond) cluster_1 Deuterated Drug (C-D Bond) Drug_CH Drug with Metabolic Soft Spot (C-H) Metabolism_CH CYP450-mediated Metabolism Drug_CH->Metabolism_CH Fast C-H Bond Cleavage Metabolites_CH Rapid formation of Active/Inactive/Toxic Metabolites Metabolism_CH->Metabolites_CH Clearance_CH Fast Systemic Clearance Metabolites_CH->Clearance_CH Drug_CD Drug with Deuterated Soft Spot (C-D) Metabolism_CD CYP450-mediated Metabolism Drug_CD->Metabolism_CD Slow C-D Bond Cleavage (Rate-Limiting Step) Metabolites_CD Slow formation of Metabolites Metabolism_CD->Metabolites_CD Clearance_CD Slow Systemic Clearance Metabolites_CD->Clearance_CD Outcome Pharmacological Outcomes: • Improved Half-Life (t½) • Increased Exposure (AUC) • Reduced Dosing Frequency • Potentially Improved Safety/Tolerability Clearance_CD->Outcome

Caption: The Kinetic Isotope Effect (KIE) slows metabolism of deuterated drugs.

Pharmacological Advantages of Deuteration

The strategic application of the KIE can translate into several significant clinical and commercial advantages:

  • Improved Metabolic Stability and Half-Life : By slowing metabolism, deuteration can extend the plasma half-life of a drug and its active metabolites. This is the most sought-after benefit, as it can reduce the frequency of dosing, improving patient convenience and adherence.[3][6]

  • Enhanced Bioavailability and Exposure : For drugs that undergo significant first-pass metabolism, deuteration can reduce the extent of presystemic clearance, leading to higher overall drug exposure (AUC) and more consistent plasma levels.[7]

  • Reduced Formation of Toxic Metabolites : If a specific metabolic pathway leads to the formation of a reactive or toxic metabolite, deuterating the site of that metabolism can shunt the drug's breakdown towards safer pathways, thereby improving the drug's safety profile.[6]

  • Improved Tolerability : Slower metabolism can lead to lower, more stable peak plasma concentrations (Cmax), which may reduce the incidence of peak-related adverse events often seen with the non-deuterated parent drug.[8]

  • Patent Life Extension : Deuterated versions of existing drugs are considered new chemical entities, offering an opportunity for new patents. This "deuterium switch" is a viable life cycle management strategy for pharmaceutical companies.[6]

Case Studies: FDA-Approved Deuterated Drugs

The viability of deuterium in drug design is best illustrated by drugs that have successfully navigated the path to regulatory approval.

Deutetrabenazine: The "Deuterium Switch" Pioneer

Deutetrabenazine (Austedo®) was the first deuterated drug to receive FDA approval in 2017.[9][10] It is a deuterated version of tetrabenazine (B1681281), used to treat chorea associated with Huntington's disease and tardive dyskinesia.[8]

Mechanism of Action : Both tetrabenazine and deutetrabenazine are reversible inhibitors of the vesicular monoamine transporter 2 (VMAT2).[11][12] VMAT2 is responsible for packaging monoamines (like dopamine) into presynaptic vesicles for later release. By inhibiting VMAT2, the drug depletes dopamine (B1211576) stores in nerve terminals, reducing the excessive dopaminergic signaling that underlies hyperkinetic movement disorders.[5][13][14][15]

VMAT2_Inhibition cluster_neuron Presynaptic Neuron Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport MAO MAO Dopamine_cyto->MAO Degradation Vesicle Synaptic Vesicle Synaptic_Cleft Reduced Dopamine in Synaptic Cleft Vesicle->Synaptic_Cleft Reduced Exocytosis VMAT2->Vesicle Packaging Degraded_Dopamine Degraded Dopamine MAO->Degraded_Dopamine Deutetrabenazine Deutetrabenazine Deutetrabenazine->VMAT2 Inhibits Outcome Alleviation of Hyperkinetic Movements Synaptic_Cleft->Outcome

Caption: Deutetrabenazine inhibits VMAT2, depleting presynaptic dopamine stores.

Comparative Pharmacokinetics : The key innovation of deutetrabenazine is the deuteration of the two methoxy (B1213986) groups on the tetrabenazine molecule. These are primary sites of metabolism by the enzyme CYP2D6.[8] This modification significantly improves the pharmacokinetic profile of the active metabolites (α-HTBZ and β-HTBZ).

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Improvement Factor
Active Metabolite Half-life (t½) 4.8 hours8.6 hours~1.8x
Total Exposure (AUC) 261 ng·hr/mL542 ng·hr/mL~2.1x
Peak Concentration (Cmax) 61.6 ng/mL74.6 ng/mL~1.2x
Data from a single-dose crossover study in healthy volunteers.[16]

This improved pharmacokinetic profile allows for less frequent dosing and a lower total daily dose, which contributes to a better safety and tolerability profile compared to tetrabenazine.[3][17][18]

Deucravacitinib (B606291): A De Novo Deuterated Drug

Deucravacitinib (Sotyktu™), approved in 2022 for moderate-to-severe plaque psoriasis, is a prime example of a de novo deuterated drug, where deuterium was incorporated during the initial design process.[15][19]

Mechanism of Action : Deucravacitinib is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[20] TYK2 is an intracellular enzyme that mediates signaling for key pro-inflammatory cytokines like IL-23, IL-12, and Type I interferons.[21][22] Unlike other Janus kinase (JAK) inhibitors that bind to the conserved active (ATP-binding) site, deucravacitinib binds to the distinct regulatory (pseudokinase) domain of TYK2.[15][20] This unique mechanism provides high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is crucial for its favorable safety profile. The deuterated methyl amide group is critical for maintaining this high selectivity.[19]

TYK2_Pathway cluster_cell Intracellular Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 JAK JAK1 / JAK2 STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., IL-17) Nucleus->Gene Drives Transcription Inflammation Reduced Inflammation Gene->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.

Pharmacokinetic Profile : As a de novo compound, deucravacitinib doesn't have a non-deuterated direct comparator on the market. Its pharmacokinetic profile in healthy subjects is characterized by rapid absorption and a half-life that supports once-daily dosing.

Parameter (at 6 mg, once daily)Value
Time to Peak (Tmax) 1.5 - 2.3 hours
Terminal Half-life (t½) 8 - 15 hours
Peak Concentration (Cmax) ~45 ng/mL
Total Exposure (AUCτ) ~473 ng·hr/mL
Data from studies in healthy subjects.[1][2][6][23]
Deutivacaftor: Enhancing a Cystic Fibrosis Therapy

Deutivacaftor (a component of a combination therapy) is a deuterated version of ivacaftor (B1684365), a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator for treating cystic fibrosis.[24][25]

Comparative Pharmacokinetics : Deuteration of ivacaftor was designed to improve its metabolic stability and pharmacokinetic profile, allowing for a transition from twice-daily to once-daily dosing.[26]

Parameter (Single 150 mg dose)IvacaftorDeutivacaftor (CTP-656)Improvement Factor
Total Exposure (AUC) Baseline~3-fold greater~3.0x
Plasma Concentration at 24h Baseline~3-fold greater~3.0x
Half-life (t½) Baseline~40% longer~1.4x
Data from a Phase 1 crossover study in healthy volunteers.[27]

The Drug Development Workflow for Deuterated Compounds

The development of a deuterated drug follows a structured pathway from initial design and synthesis through rigorous analytical characterization and preclinical testing before moving into clinical trials.

Deuterated_Drug_Workflow cluster_discovery Discovery & Synthesis cluster_analysis Analytical Characterization cluster_preclinical Preclinical Evaluation Design 1. Target Selection & Deuteration Strategy Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification Synthesis->Purification Analysis 4. Structure & Purity Confirmation (NMR, MS) Purification->Analysis InVitro 5. In Vitro Testing (Metabolic Stability, Potency) Analysis->InVitro InVivo 6. In Vivo PK/PD (Animal Models) InVitro->InVivo Tox 7. Toxicology Studies InVivo->Tox Clinical 8. Clinical Trials (Phase I, II, III) Tox->Clinical

Caption: General workflow for the development of a deuterated pharmaceutical.
Experimental Protocol: Synthesis of Deutetrabenazine

This protocol is a representative summary based on published synthetic routes.[10][28] It illustrates the multi-step process required to produce a deuterated Active Pharmaceutical Ingredient (API).

Objective : To synthesize Deutetrabenazine (d6-Tetrabenazine).

Key Intermediates :

  • d6-6,7-Dimethoxy-3,4-dihydroisoquinoline

  • (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

Procedure :

  • Preparation of N-[2-(3,4-dihydroxyphenyl)ethyl]formamide :

  • Cyclization to Dihydroisoquinoline :

    • Treat the formamide product with a dehydrating agent (e.g., phosphorus oxychloride, POCl₃) in a suitable solvent (e.g., ethyl acetate) to induce a Bischler-Napieralski cyclization, yielding 6,7-dihydroxy-3,4-dihydroisoquinoline.[28]

  • Deuteromethylation (Mitsunobu Reaction) :

    • React the dihydroxy-dihydroisoquinoline intermediate with deuterated methanol (B129727) (CD₃OD) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step introduces the two trideuteromethoxy (-OCD₃) groups.[28]

    • Alternative: Some routes use d3-Iodomethane (CD₃I) for methylation.[29]

  • Purification of the Deuterated Intermediate :

    • Work up the reaction mixture. Purification can be achieved via column chromatography or by forming a salt (e.g., with zinc chloride), precipitating, and then liberating the free base by adjusting the pH.[28]

  • Final Condensation Reaction :

    • React the purified d6-6,7-Dimethoxy-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base (e.g., potassium carbonate) to form the final tetrabenazine scaffold.[28]

  • Final Purification :

    • The crude Deutetrabenazine product is purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final API with high purity.[28]

Experimental Protocol: Analytical Characterization

Confirming the location, extent, and purity of deuteration is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the standard approach.[30][31]

Objective : To confirm the structural integrity, isotopic enrichment, and purity of a synthesized deuterated compound.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Synthesized Deuterated Compound H_NMR ¹H NMR Sample->H_NMR D_NMR ²H NMR Sample->D_NMR LC LC Separation Sample->LC Result_NMR Confirms: • Position of Deuteration (via loss of ¹H signal) • Structural Integrity H_NMR->Result_NMR D_NMR->Result_NMR HRMS HRMS Analysis LC->HRMS Result_MS Confirms: • Isotopic Enrichment (% d₀, d₁, d₂, etc.) • Molecular Weight • Chemical Purity HRMS->Result_MS

References

Methodological & Application

Application Note: High-Throughput Quantification of Cefotaxime in Human Plasma by LC-MS/MS Using Cefotaxime-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime, in human plasma. The method utilizes a stable isotopically labeled internal standard, Cefotaxime-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Cefotaxime is a widely used broad-spectrum antibiotic for treating various bacterial infections.[1] Therapeutic drug monitoring (TDM) of Cefotaxime is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing potential toxicity. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[2] The use of a stable isotopically labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS assays.[3] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing effective normalization for variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the quantification of Cefotaxime in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Cefotaxime sodium (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited blood bank)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Cefotaxime in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Store stock solutions at -80°C.[5]

  • Working Solutions:

    • Prepare intermediate working solutions for Cefotaxime by serial dilution of the stock solution with 50:50 (v/v) methanol/water to create calibration standards.

    • Prepare an internal standard (IS) working solution by diluting the this compound stock solution with methanol to a final concentration of 2 µg/mL.[5]

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking blank human plasma with the Cefotaxime working solutions to achieve final concentrations covering the desired linear range (e.g., 0.5 - 250 mg/L).[6][7]

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution from the calibration standards.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (2 µg/mL).[8]

  • Vortex mix for 15 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Dilute the supernatant 1:4 with water containing 0.1% formic acid.[8]

  • Inject 5 µL of the final solution into the LC-MS/MS system.[8]

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
System UHPLC System (e.g., Thermo Scientific™ UltiMate™ 3000RS or Waters Acquity UPLC)
Column C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 × 2.1 mm, 2.6 µm or Waters Acquity BEH C18 100 x 2.1 mm, 1.7 µm)[6][8]
Column Temp. 40°C[8]
Mobile Phase A Water with 0.1% Formic Acid[6][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][8]
Flow Rate 0.4 - 0.5 mL/min[6][8]
Injection Vol. 5 µL
Gradient Time (min)
0.0
1.5
5.0
6.0
7.0
7.1
9.0

Note: The gradient is adapted from a similar multi-antibiotic method and may require optimization for specific systems.[8]

Mass Spectrometry (MS):

ParameterCondition
System Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ Focus or Sciex API 2000)
Ionization Mode Electrospray Ionization (ESI), Positive[5][9]
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
Cefotaxime
This compound
Spray Voltage Optimized for the specific instrument (typically 3000-5000 V)
Capillary Temp. Optimized for the specific instrument (typically 300-350°C)

Note: MRM transitions are based on published literature.[5][9] The precursor for this compound is inferred from a +3 Da shift. Product ions are expected to be the same as the unlabeled analyte. Instrument-specific parameters like collision energy and cone voltage must be optimized.

Data Presentation

The performance of the method should be validated according to regulatory guidelines.[3] The following table summarizes typical validation results for the quantification of Cefotaxime in human plasma.

Validation Parameter Result
Linearity Range 0.5 - 250 mg/L[6][7]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 0.5 mg/L[8]
Intra-day Precision (%CV) < 11%[6][7]
Inter-day Precision (%CV) < 11%[6][7]
Accuracy (% Bias) 95 - 114%[6][7]
Extraction Recovery > 74%[10]
Matrix Effect Corrected by this compound[6]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this application note.

G cluster_IS Internal Standard Principle cluster_correction Correction Analyte Cefotaxime (Analyte) IS This compound (IS) Analyte->IS Chemically Identical Ratio Analyte/IS Ratio IS->Analyte Different Mass Matrix Plasma Matrix Matrix->Analyte Causes Ion Suppression/ Enhancement Matrix->IS Experiences Same Effect Result Accurate Quantification Ratio->Result

Caption: Principle of using this compound as an internal standard.

G cluster_prep Sample Preparation Details start Start: Plasma Sample prep Sample Preparation start->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing lcms->data end End: Final Concentration data->end step1 1. Aliquot 100 µL Plasma step2 2. Add 10 µL this compound (IS) step1->step2 step3 3. Add 200 µL Acetonitrile (PPT) step2->step3 step4 4. Vortex & Centrifuge step3->step4 step5 5. Dilute Supernatant step4->step5

Caption: Experimental workflow for Cefotaxime quantification.

References

Application Notes and Protocols for the Preparation of Cefotaxime-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Cefotaxime-d3 stock and working solutions, intended for use as an internal standard in analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS). Adherence to these protocols is crucial for generating accurate and reproducible quantitative data.

Physicochemical and Quantitative Data

A summary of essential quantitative data for this compound is presented in the table below. This information is critical for accurate preparation of solutions and for understanding its behavior in analytical systems.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₄D₃N₅O₇S₂[1]
Molecular Weight 458.48 g/mol [1]
Appearance Off-White Solid[1]
Solubility Soluble in DMSO and Methanol.[1]
Storage of Solid Store at -20°C.[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[2]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock and working solutions. It is imperative to use calibrated equipment and high-purity solvents to ensure the accuracy of the solution concentrations.

Materials and Equipment
  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Deionized water, 18.2 MΩ·cm

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • 0.22 µm syringe filters (optional, for removing particulates)

  • Cryogenic vials for aliquoting and storage

Protocol for Preparing a 1 mg/mL Primary Stock Solution
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed this compound into a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for 1 mg of solid to make a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (DMSO or Methanol) to the flask to dissolve the solid. Vortex gently until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, carefully add the solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

Protocol for Preparing Working Solutions

Working solutions are typically prepared by diluting the primary stock solution to the desired concentration for use as an internal standard in analytical runs. The final concentration will depend on the specific requirements of the analytical method.

  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

  • Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution required to prepare the desired concentration and volume of the working solution.

    • C₁ = Concentration of the primary stock solution (e.g., 1 mg/mL)

    • V₁ = Volume of the primary stock solution to be taken

    • C₂ = Desired concentration of the working solution (e.g., 10 µg/mL)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

  • Dilution: Using a calibrated micropipette, transfer the calculated volume (V₁) of the stock solution into a clean volumetric flask.

  • Final Volume: Dilute to the final volume (V₂) with the appropriate solvent (typically the mobile phase used in the LC-MS method, such as a methanol/water mixture).

  • Mixing: Cap the flask and mix thoroughly by inversion.

  • Storage: Working solutions should be prepared fresh daily for optimal results. If short-term storage is necessary, store at 2-8°C and protect from light.

Example Working Concentration: For LC-MS analysis, this compound has been used as an internal standard where a 10 µL of an internal standard solution is mixed with a 100 µL plasma sample[2]. The exact concentration of the internal standard working solution should be optimized based on the analytical method's sensitivity and the expected analyte concentration in the samples.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh Solid A->B Prevent Condensation C Dissolve in Solvent (e.g., DMSO) B->C D Adjust to Final Volume in Volumetric Flask C->D E Aliquot into Cryogenic Vials D->E Homogenize F Store at -20°C or -80°C E->F G Thaw Stock Solution Aliquot F->G For Immediate Use H Calculate Required Volume (C1V1 = C2V2) G->H I Dilute Stock Solution with Appropriate Solvent H->I J Mix Thoroughly I->J K Use as Internal Standard in Analysis J->K

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note: Quantification of Cefotaxime in Human Plasma and Urine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of cefotaxime (B1668864) in human plasma and urine. The straightforward sample preparation, based on protein precipitation, coupled with the speed and sensitivity of UPLC-MS/MS, makes this method ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. This method has been developed and validated based on established scientific literature.

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic widely used to treat a variety of bacterial infections. Monitoring its concentration in biological matrices is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. This application note provides a detailed protocol for the quantification of cefotaxime in human plasma and urine using UPLC-MS/MS, a technique renowned for its high sensitivity and selectivity. The method described herein is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for cefotaxime quantification.

Experimental

Materials and Reagents

  • Cefotaxime sodium salt (analytical standard)

  • Cefotaxime-D3 (internal standard)[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation

  • UPLC system (e.g., Waters ACQUITY I-Class)

  • Tandem quadrupole mass spectrometer (e.g., Waters XEVO TQD)[2]

  • Analytical column: Kinetex C8 (100 x 2.1 mm) or equivalent[3]

Sample Preparation Workflow

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation plasma_sample 50 µL Plasma add_is Add 10 µL Internal Standard (this compound) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_precipitant Add 200 µL Acetonitrile vortex1->add_precipitant vortex2 Vortex add_precipitant->vortex2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject urine_sample Urine Sample centrifuge_urine Centrifuge to remove particulates urine_sample->centrifuge_urine dilute Dilute with mobile phase centrifuge_urine->dilute inject_urine Inject into UPLC-MS/MS dilute->inject_urine

Experimental workflow for plasma and urine sample preparation.

Protocol for Plasma Sample Preparation

  • To 50 µL of plasma sample, add 10 µL of the internal standard solution (this compound).

  • Vortex the sample for 15 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.[3][4]

  • Vortex the mixture for 15 seconds.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Protocol for Urine Sample Preparation

  • Centrifuge the urine sample to remove any particulate matter.[5]

  • Dilute the centrifuged urine directly with the initial mobile phase.

  • Transfer the diluted sample to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
Column Kinetex C8 (100 x 2.1 mm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile[3]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL
Column Temperature 40°C[2]
Run Time 4 minutes[4]
Gradient A linear gradient can be optimized for separation.[2][3]

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.0 kV[2]
Source Temperature 150°C[2]
Desolvation Temp. 500°C[2]
Cone Gas Flow 50 L/h[2]
Desolvation Gas Flow 800 L/h[2]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefotaxime456.1396.1
This compound459.1399.1

Note: The specific cone and collision voltages should be optimized for the instrument in use.

Results

The UPLC-MS/MS method demonstrated excellent performance for the quantification of cefotaxime in human plasma.

Calibration Curve

The method was linear over a concentration range of 0.5 to 500 mg/L for cefotaxime.[3]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.

AnalyteConcentration Range (mg/L)Precision (%)Accuracy (%)
Cefotaxime0.5 - 500≤ 7.3± 5

Table based on data from a study on cefotaxime in blood plasma.[3]

Logical Relationship for Method Validation

G cluster_validation Bioanalytical Method Validation linearity Linearity validated_method Validated Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method stability Stability stability->validated_method matrix_effect Matrix Effect matrix_effect->validated_method

Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of cefotaxime in human plasma and urine. The simple sample preparation and short analytical run time allow for high-throughput analysis, making it a valuable tool for clinical and pharmaceutical research. The method meets the general requirements for bioanalytical method validation in terms of linearity, precision, and accuracy.

References

Application Notes and Protocols for Cefotaxime Analysis: A Guide to Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cefotaxime (B1668864) in biological matrices prior to analysis. The following sections offer a comprehensive overview of common techniques, including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), complete with quantitative data, step-by-step methodologies, and visual workflows to guide researchers in achieving accurate and reproducible results.

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections.[1][2] Accurate quantification of Cefotaxime in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][3] The complexity of these biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest, ensuring the reliability of analytical methods like High-Performance Liquid Chromatography (HPLC).[1][3] This guide explores the most effective sample preparation techniques for Cefotaxime analysis.

Quantitative Data Summary

The choice of sample preparation method can significantly impact analytical performance. The following tables summarize key quantitative parameters for various techniques used in Cefotaxime analysis, allowing for an easy comparison of their efficacy.

Table 1: Performance Metrics of Sample Preparation Techniques for Cefotaxime Analysis in Plasma/Serum

Sample Preparation TechniqueAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Protein Precipitation (Acetonitrile)CefotaximeNot SpecifiedNot SpecifiedNot Specified2 - 200 µg/mL[4]
Protein Precipitation (Acetic Acid & Acetonitrile)Cefotaxime98.25 - 112.81Not Specified0.2 µg/mL (LLOQ)0.2 - 10 µg/mL[5][6]
Protein Precipitation (Propanol-2, Chloroform)Cefotaxime & Desacetylcefotaxime (B1670277)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Chloroform-Acetone ExtractionCefotaxime & DesacetylcefotaximeNot Specified0.5 - 1.0 µg/mL (detection limit)Not SpecifiedNot Specified[8]

Table 2: Performance Metrics of Sample Preparation Techniques for Cefotaxime Analysis in Urine

Sample Preparation TechniqueAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Direct Injection (after centrifugation)Cefotaxime & DesacetylcefotaximeNot Specified5 µg/mL (detection limit)Not SpecifiedNot Specified[8]
Solid-Phase Extraction (C18) with DerivatizationCefotaximeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Online SPE (Weak Anion Exchange)Cefotaxime79.4 - 81.5Not SpecifiedNot Specified1 - 100 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. These protocols are synthesized from various validated methods to ensure robustness and reproducibility.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples.[11][12] Acetonitrile (B52724) is a common precipitating agent for Cefotaxime analysis.[4]

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), HPLC grade

  • 10% Acetic Acid solution (optional, for enhanced precipitation)[5]

  • Vortex mixer

  • Centrifuge (capable of 10,000 rpm)

  • Pipettes and appropriate tips

  • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Pipette 500 µL of the plasma or serum sample into a microcentrifuge tube.[5]

  • To deproteinize the sample, add 100 µL of 10% acetic acid solution followed by 500 µL of acetonitrile.[5] Alternative: A simple procedure using only acetonitrile has also been reported.[4]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully aspirate the supernatant, which contains the Cefotaxime, and transfer it to a clean tube or an HPLC vial for analysis.

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample (500 µL) add_reagents Add Deproteinizing Agents: 100 µL 10% Acetic Acid 500 µL Acetonitrile start->add_reagents vortex Vortex (2 minutes) add_reagents->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant for Analysis centrifuge->transfer end End: Analysis by HPLC transfer->end

Protein Precipitation Workflow for Plasma/Serum Samples.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction provides a cleaner sample by selectively retaining the analyte on a solid sorbent while interfering substances are washed away. A weak anion exchange monolithic column has been effectively used for online SPE of Cefotaxime in urine.[10]

Materials:

  • Urine sample

  • Weak anion exchange monolithic SPE column[10]

  • HPLC system with online SPE capabilities

  • Loading buffer (if required by the specific column chemistry)

  • Washing solution (e.g., water)

  • Elution solvent (compatible with the HPLC mobile phase)

Procedure (Online SPE):

  • Centrifuge the urine sample to remove any particulate matter.[8]

  • Directly inject the supernatant onto the online SPE system.

  • During the online SPE process, the urine sample is loaded onto the weak anion exchange monolithic column, where Cefotaxime is retained.[10]

  • Most of the matrix components are washed away from the column.[10]

  • After the extraction and washing steps, the retained Cefotaxime is eluted from the SPE column and transferred directly to the analytical HPLC column for separation and detection.[10]

Solid_Phase_Extraction_Workflow start Start: Urine Sample centrifuge Centrifuge to Remove Particulates start->centrifuge load Load onto Weak Anion Exchange SPE Column (Online) centrifuge->load wash Wash to Remove Matrix Interferences load->wash elute Elute Cefotaxime to HPLC Column wash->elute end End: Analysis by HPLC elute->end

Online Solid-Phase Extraction Workflow for Urine Samples.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. A chloroform-acetone mixture has been used for the extraction of Cefotaxime from plasma.[8]

Materials:

  • Plasma or serum sample

  • Chloroform-acetone mixture

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (HPLC mobile phase)

  • Pipettes and appropriate tips

  • Glass test tubes

Procedure:

  • Pipette a known volume of plasma or serum into a glass test tube.

  • Add a specific volume of the chloroform-acetone mixture to the sample.

  • Vortex the mixture for several minutes to ensure efficient extraction of Cefotaxime into the organic phase and precipitation of proteins.

  • Centrifuge the sample to separate the aqueous and organic layers and the protein pellet.

  • Carefully transfer the organic layer containing Cefotaxime to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Vortex briefly to dissolve the residue and inject the solution into the HPLC system for analysis.

Liquid_Liquid_Extraction_Workflow start Start: Plasma/Serum Sample add_solvent Add Chloroform-Acetone Mixture start->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness (Nitrogen Stream) transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end End: Analysis by HPLC reconstitute->end

Liquid-Liquid Extraction Workflow for Plasma/Serum Samples.

Stability and Storage Considerations

The stability of Cefotaxime in biological matrices is a critical factor for accurate analysis. Cefotaxime is susceptible to degradation by serum esterases, elevated temperatures, and pH outside its stability range.[13] Studies have shown that Cefotaxime solutions in 5% dextrose and 0.9% NaCl are stable for at least 1 day at 24°C, 22 days at 4°C, and 112 days at -10°C.[14] For reconstituted vials, adequate stability is maintained for up to 24 hours at 25°C and for up to 5 days at 5°C.[15][16] It is recommended that samples be processed and analyzed as quickly as possible or stored at appropriate low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable quantification of Cefotaxime in biological samples. Protein precipitation offers a simple and rapid approach, while solid-phase extraction can provide cleaner extracts, and liquid-liquid extraction serves as another effective, albeit more labor-intensive, option. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for Cefotaxime, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols: Cefotaxime-d3 in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefotaxime-d3 in pharmacokinetic (PK) and pharmacodynamic (PD) studies of its non-labeled counterpart, cefotaxime (B1668864). Detailed protocols for sample analysis and relevant pharmacodynamic assays are included to guide researchers in designing and executing robust studies.

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosing regimens to ensure efficacy and minimize the development of resistance. This compound, a stable isotope-labeled version of cefotaxime, serves as an ideal internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise and accurate quantification of cefotaxime in biological matrices.[3][4] The use of a deuterated internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[5]

Pharmacokinetic Data of Cefotaxime

The pharmacokinetic parameters of cefotaxime can vary based on the patient population, administration route, and clinical status. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Adult Volunteers

Parameter500 mg Intramuscular Dose1000 mg Intramuscular Dose1000 mg Intravenous InfusionReference
Mean Peak Serum Level (Cmax) 11.7 µg/mL20.5 µg/mL41.1 µg/mL[6][7]
Time to Peak (Tmax) ~0.5 hours~0.5 hoursEnd of infusion[8]
Serum Half-Life (t½) 1.2 hours1.3 hours1.13 hours[6]
Apparent Volume of Distribution (Vd) 32 Liters37 Liters33 Liters[6]
Serum Clearance ~315 mL/min per 1.73 m²~315 mL/min per 1.73 m²341 mL/min per 1.73 m²[6]
Renal Clearance --130 mL/min per 1.73 m²[6]
Protein Binding 35-45%35-45%35-45%[8]

Table 2: Pharmacokinetic Parameters of Cefotaxime in Special Patient Populations

Patient PopulationKey FindingsReference
Children with Sickle Cell Disease A one-compartment model best described the pharmacokinetics. The median weight-normalized volume of distribution was 0.42 L/kg, and clearance was 0.38 L/h/kg. Cefotaxime clearance increased by 22% in patients with acute chest syndrome.[3][9][3][9]
Critically Ill Children A two-compartment model was used. The current dosing of 150 mg/kg/day resulted in trough concentrations below 0.5 mg/L in patients older than 4 years, suggesting higher doses are needed.[10][10]
Elderly Patients (66-93 years) Cefotaxime clearance decreased with increasing age, higher serum creatinine, and lower body weight and serum protein concentration. The mean terminal half-lives of cefotaxime and its active metabolite, desacetylcefotaxime, were 1.7 h and 2.6 h, respectively.[11][11]
Critically Ill Adults A two-compartment model with estimated glomerular filtration rate (eGFR) and albumin concentration as covariates influencing clearance best described the pharmacokinetics.[12][12]

Experimental Protocols

Protocol 1: Quantification of Cefotaxime in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of cefotaxime in plasma. Optimization of specific parameters may be required depending on the instrumentation used.

1. Materials and Reagents:

  • Cefotaxime reference standard

  • This compound (internal standard)[3]

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

  • Cefotaxime Stock Solution (1 mg/mL): Accurately weigh and dissolve cefotaxime in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the cefotaxime stock solution in methanol/water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the this compound working solution in acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: A UPLC system such as a Waters Acquity I-Class.[3]

  • Analytical Column: A C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of cefotaxime and its metabolites from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer (e.g., Waters Xevo-TQD).[3]

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for cefotaxime and this compound. These must be optimized for the specific instrument.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of cefotaxime to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of cefotaxime in the unknown samples from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) is Add this compound in Acetonitrile (150 µL) plasma->is vortex1 Vortex is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial uplc UPLC Separation hplc_vial->uplc ms Mass Spectrometry Detection uplc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration concentration Determine Cefotaxime Concentration calibration->concentration G cluster_setup Assay Setup cluster_incubation Incubation & Reading stock Prepare Cefotaxime Stock Solution dilutions Perform Serial Dilutions in 96-Well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually Inspect for Growth incubate->read mic Determine MIC read->mic G Cefotaxime Cefotaxime Administration PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Cefotaxime->PK Concentration Plasma Concentration PK->Concentration PD Pharmacodynamics (Time-Dependent Killing) Efficacy Clinical Efficacy PD->Efficacy T_gt_MIC Time > MIC Concentration->T_gt_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->T_gt_MIC T_gt_MIC->PD

References

Application of Cefotaxime-d3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cefotaxime (B1668864) is a third-generation cephalosporin (B10832234) antibiotic widely used to treat a variety of bacterial infections.[1][2] Therapeutic Drug Monitoring (TDM) of cefotaxime is crucial to optimize dosing, ensure efficacy, and minimize toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable.[3][4] This application note describes a robust and sensitive method for the quantification of cefotaxime in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Cefotaxime-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[5]

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically and physically almost identical to cefotaxime, is added to the plasma sample at the beginning of the sample preparation process. Following protein precipitation, the analyte and the internal standard are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of cefotaxime to that of this compound.

Experimental Protocols

Materials and Reagents
Preparation of Solutions

2.1. Stock Solutions (1 mg/mL)

  • Cefotaxime: Accurately weigh and dissolve an appropriate amount of cefotaxime sodium salt in a methanol/water (50/50, v/v) solution.

  • This compound: Accurately weigh and dissolve an appropriate amount of this compound in methanol.

2.2. Working Solutions

  • Cefotaxime Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cefotaxime stock solution with methanol/water (50/50, v/v) to create calibration standards.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (50/50, v/v) to achieve a final concentration suitable for spiking in plasma samples.

2.3. Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking drug-free human plasma with the cefotaxime working standard solutions to achieve the desired concentration range (e.g., 0.5 to 500 mg/L).[6]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma in the same manner as the calibration standards.

Sample Preparation

The protein precipitation method is a straightforward and effective technique for extracting cefotaxime from plasma samples.[7]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or patient sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex mix for 15 seconds.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[7]

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add this compound (IS) plasma->is_add vortex1 3. Vortex is_add->vortex1 ppt 4. Add Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis 8. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

4.1. Liquid Chromatography

ParameterCondition 1[6]Condition 2[7]
Column Kinetex C8 (100 x 2.1 mm)Accucore C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A Ammonium acetate in water2 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile0.1% formic acid in acetonitrile
Flow Rate Gradient0.5 mL/min
Column Temperature Ambient40°C
Injection Volume --
Gradient Established to separate cefotaxime and its metabolite2% B for 1.5 min, to 50% B in 3.5 min, to 100% B in 1 min, hold for 1.5 min, then re-equilibrate

4.2. Mass Spectrometry

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Cefotaxime: To be optimized this compound: To be optimized
Collision Energy To be optimized for each transition
Source Temperature To be optimized
Gas Flow (Nebulizer, Heater) To be optimized

Note: Specific MRM transitions and collision energies need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterAcceptance CriteriaExample Result[6]
Linearity (r²) ≥ 0.99> 0.99
Calibration Range Clinically relevant range0.5 to 500 mg/L for Cefotaxime
Accuracy Within ± 15% (± 20% for LLOQ) of the nominal concentrationWithin ± 5% for Cefotaxime
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)Within ± 7.3% for Cefotaxime
Recovery Consistent, precise, and reproducible-
Matrix Effect Minimal and consistent across different sources of matrixNo significant matrix effects observed[8]
Stability Stable under various storage and handling conditions-

LLOQ: Lower Limit of Quantification

Logical Relationship for Quantification

G cluster_quantification Quantification Logic analyte_signal Cefotaxime Signal Peak Area (A_analyte) ratio Peak Area Ratio A_analyte / A_is analyte_signal:f1->ratio:f0 is_signal This compound Signal Peak Area (A_is) is_signal:f1->ratio:f0 cal_curve Calibration Curve Peak Area Ratio vs. Concentration ratio:f1->cal_curve:f0 concentration Cefotaxime Concentration |  Calculated from Calibration Curve cal_curve:f1->concentration:f0

Caption: Logical flow for the quantification of cefotaxime.

Conclusion

This application note provides a detailed protocol for the therapeutic drug monitoring of cefotaxime in human plasma using an LC-MS/MS method with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results, making this method highly suitable for clinical research and routine TDM to personalize antibiotic therapy. The provided tables and diagrams offer a clear and structured guide for researchers and professionals in the field.

References

Application Note: A Validated RP-HPLC Method for the Determination of Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Accurate and reliable quantification of Cefotaxime in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely used technique for this purpose.

This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate RP-HPLC method for the determination of Cefotaxime sodium, following the International Conference on Harmonisation (ICH) guidelines.[3][4]

Principle

The method employs isocratic reverse-phase chromatography. The stationary phase is a non-polar C8 column, and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Cefotaxime, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV spectrophotometer, which measures the absorbance of the analyte as it elutes from the column.

Experimental Protocols

Materials and Reagents
  • Reference Standard: Cefotaxime Sodium (pure)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Reagents: Ammonium (B1175870) Acetate (B1210297) (AR Grade), Glacial Acetic Acid (AR Grade)

  • Water: HPLC grade water or water purified through a 0.45 µm filter.

  • Sample: Cefotaxime injection formulation.[1]

Equipment
  • HPLC system with an isocratic pump, UV/Vis or Photodiode Array (PDA) detector, and a data acquisition system.

  • Analytical column: SS Wakosil II C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[4][5]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

Chromatographic Conditions

The following conditions are based on a validated method for Cefotaxime determination.[4][5]

ParameterCondition
Column SS Wakosil II- C8 (250 mm × 4.6 mm i.d., 5 µm)[4][5]
Mobile Phase Ammonium acetate buffer (pH 6.8) and Acetonitrile in the ratio of 85:15 (v/v)[4][5]
Flow Rate 0.8 ml/min[4][5]
Detection UV at 252 nm[4][5]
Injection Volume 20 µL (A volume of 100 µl has also been used[2])
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (Ammonium Acetate Buffer, pH 6.8):

    • Dissolve an appropriate amount of ammonium acetate in HPLC grade water.

    • Adjust the pH to 6.8 using a dilute solution of glacial acetic acid.

    • Mix this buffer with Acetonitrile in a ratio of 85:15 (v/v).

    • Filter the final mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for 10-15 minutes using a sonicator before use.[1]

  • Standard Stock Solution (1000 µg/ml):

    • Accurately weigh 100 mg of Cefotaxime Sodium reference standard.

    • Transfer it to a 100 ml volumetric flask.

    • Dissolve and make up the volume with the mobile phase.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations in the range of 10-70 µg/ml.[4][5]

  • Sample Solution Preparation (from Injection Formulation):

    • Take the powder from a Cefotaxime injection vial, equivalent to 10 mg of Cefotaxime sodium.[4]

    • Transfer it to a 10 ml volumetric flask and dissolve it in the mobile phase.[4]

    • Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/ml).[4]

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[4]

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_standard Prepare Standard Stock Solution prep_working Prepare Working Calibration Standards prep_standard->prep_working sys_setup System Setup & Equilibration prep_working->sys_setup prep_sample Prepare Sample Solution prep_sample->sys_setup injection Inject Standards & Samples sys_setup->injection separation Chromatographic Separation injection->separation detection Data Acquisition (UV Detection) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Cefotaxime in Sample detection->quantification calibration->quantification validation Perform Method Validation quantification->validation reporting Final Report validation->reporting

Figure 1: General experimental workflow for HPLC analysis of Cefotaxime.
Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]

  • System Suitability: Inject a working standard solution (e.g., 10 µg/ml) six times. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is less than 2%, the theoretical plates are greater than 2000, and the tailing factor is not more than 2.[4]

  • Specificity: Analyze the mobile phase (blank), a placebo solution, the standard solution, and the sample solution. The chromatograms should show no interfering peaks at the retention time of Cefotaxime.

  • Linearity: Inject the prepared working standard solutions (10-70 µg/ml) in triplicate. Plot a calibration curve of the average peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[4][5]

  • Accuracy (% Recovery): Perform a recovery study by spiking a known amount of standard drug into the sample solution at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicates of a sample solution on the same day. The %RSD should be less than 2%.

    • Intermediate Precision (Inter-day Precision): Analyze the same sample in triplicate on two different days or by two different analysts. The %RSD should be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: Intentionally introduce small variations to the method parameters, such as the flow rate (±0.1 ml/min), mobile phase composition (±2%), and pH (±0.2 units), and assess the impact on the results. The %RSD should remain within acceptable limits.[7]

G cluster_quant Quantitative Tests cluster_limit Limit Tests cluster_prec Precision Types center ICH Method Validation Linearity Linearity center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Figure 2: Logical relationships among key HPLC method validation parameters.

Data Presentation

The following tables summarize quantitative data from various published methods for Cefotaxime determination, providing a comparative overview of different analytical approaches.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod A[3]Method B[4][5]Method C[7]Method D[1]
Column Zorbax C18SS Wakosil II- C8BDS C18Phenomenex C18
Mobile Phase Phosphate Buffer (pH 7.4):ACN (80:20)Ammonium Acetate Buffer (pH 6.8):ACN (85:15)Phosphate Buffer (pH 6.15):Methanol (~88.5:11.5)ACN:Water (70:30)
Flow Rate 1.2 ml/min0.8 ml/min1.0 ml/min1.0 ml/min
Detection (λ) 254 nm252 nm235 nm233 nm
Retention Time ~6.58 minNot SpecifiedNot Specified~2.62 min

ACN: Acetonitrile; BDS: Base Deactivated Silica

Table 2: Summary of Validation Parameters from Different Methods

Validation ParameterMethod A[3]Method B[4][5]Method C[7]Method D[1]
Linearity Range (µg/ml) 10 - 5010 - 700.5 - 1.50.01 - 0.07
Correlation Coefficient (R²) > 0.9990.99760.9992Not Specified
LOD (µg/ml) 0.1000.30.03550.0018
LOQ (µg/ml) 0.3140.60.10760.0058
Accuracy (% Recovery) High recovery reported97 - 102Not SpecifiedHigh recovery reported
Precision (%RSD) < 2%< 2% (Intra-day: 1.29, Inter-day: 0.91)< 2% (Repeatability: 0.15)< 2%

This application note provides a comprehensive framework for developing and validating an RP-HPLC method for the routine analysis and quality control of Cefotaxime sodium in pharmaceutical formulations. Researchers can adapt the provided protocols to suit their specific laboratory equipment and requirements.

References

Application Notes and Protocols for Cefotaxime-d3 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefotaxime-d3, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic Cefotaxime (B1668864). The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Cefotaxime in biological matrices. This is a critical component of preclinical and clinical research, including pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Application Notes

Bioanalytical Quantification of Cefotaxime

This compound is the ideal internal standard for the quantification of Cefotaxime in various biological samples such as plasma, serum, urine, and tissue homogenates. Its chemical and physical properties are nearly identical to that of Cefotaxime, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Accurate determination of Cefotaxime concentrations in biological fluids over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical studies involving animal models and in human clinical trials, LC-MS/MS methods using this compound as an internal standard are employed to generate the concentration-time profiles necessary for pharmacokinetic modeling.[1] These data are crucial for establishing appropriate dosing regimens, assessing drug-drug interactions, and evaluating the impact of patient-specific factors (e.g., renal function) on drug disposition.[2]

Therapeutic Drug Monitoring (TDM)

In clinical practice, therapeutic drug monitoring of Cefotaxime may be necessary for certain patient populations, such as critically ill patients, to ensure that systemic drug exposure is within the therapeutic window to maximize efficacy and minimize toxicity. Validated LC-MS/MS methods utilizing this compound provide the necessary sensitivity and specificity for routine TDM.

Stability and Degradation Studies

The stability of Cefotaxime in biological matrices and pharmaceutical formulations can be assessed using an LC-MS/MS method with this compound as the internal standard. This allows for the accurate quantification of the parent drug over time under various storage and handling conditions.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Cefotaxime using a validated LC-MS/MS method with this compound as the internal standard. Data is compiled from various sources and represents expected performance characteristics.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueSource
Linearity Range0.5 - 250 mg/L[3]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)0.5 mg/L[1][3]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (mg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Source
LLOQ0.5< 11.6< 11.693.2 - 104.4[1]
Low (LQC)1.5< 11< 1195 - 114[3]
Medium (MQC)4.0< 11< 1195 - 114[3]
High (HQC)25.0< 11< 1195 - 114[3]

Experimental Protocols

Protocol 1: Quantification of Cefotaxime in Human Plasma using LC-MS/MS

This protocol is a representative method for the determination of Cefotaxime in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Cefotaxime reference standard

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions:

  • Cefotaxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefotaxime in a suitable solvent (e.g., methanol/water 50/50 v/v).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol/water 50/50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefotaxime stock solution with methanol/water (50/50 v/v) to prepare calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (50/50 v/v) to a final concentration (e.g., 10 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex mix.

  • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 15 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid.

  • Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • 0-1.5 min: 2% B

      • 1.5-5.0 min: Linear gradient to 50% B

      • 5.0-6.0 min: Linear gradient to 100% B

      • 6.0-7.5 min: Hold at 100% B

      • 7.5-7.6 min: Return to 2% B

      • 7.6-9.0 min: Equilibrate at 2% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Cefotaxime: m/z 456.1 → 396.1

      • This compound: m/z 459.1 → 399.1 (example, exact mass may vary based on deuteration pattern)

5. Data Analysis:

  • Integrate the peak areas for Cefotaxime and this compound.

  • Calculate the peak area ratio (Cefotaxime / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Cefotaxime in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Methanol + 0.1% Formic Acid) is_addition->precipitation centrifugation Centrifugation (10,000 x g, 10 min) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute 1:4 supernatant->dilution injection Inject 5 µL dilution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Cefotaxime / this compound) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Cefotaxime calibration->quantification

Caption: Experimental workflow for Cefotaxime quantification.

mechanism_of_action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes inhibition Inhibition pbp->inhibition cell_wall Cell Wall Formation peptidoglycan_synthesis->cell_wall lysis Cell Lysis and Death cell_wall->lysis Weakened cefotaxime Cefotaxime cefotaxime->pbp Binds to inhibition->peptidoglycan_synthesis Blocks

Caption: Mechanism of action of Cefotaxime.

References

Application Notes and Protocols for the Analysis of Cefotaxime in Animal Studies Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime (B1668864) is a third-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections. Understanding its pharmacokinetic and pharmacodynamic profiles in preclinical animal models is crucial for drug development and ensuring its safe and effective use. The use of a stable isotope-labeled internal standard, such as deuterated Cefotaxime (Cefotaxime-d3), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard compensates for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte.

These application notes provide a comprehensive overview and detailed protocols for the analysis of Cefotaxime in plasma and various tissues from common laboratory animal species.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Cefotaxime in rats and dogs, as reported in various studies. These values are essential for designing preclinical studies and interpreting experimental results.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Rats

ParameterIntravenous (IV) DoseRoute of AdministrationValueReference
Half-life (t½) 100 mg/kgIV17 min[1]
Volume of Distribution (Vd) 100 mg/kgIV127 ml/kg[1]
Clearance (CL) 100 mg/kgIV13.1 ml/min/kg[1]
AUC 100 mg/kgIV8.2 mg/min/ml[1]

Table 2: Pharmacokinetic Parameters of Cefotaxime in Dogs

ParameterDoseRoute of AdministrationValueReference
Half-life (t½) 50 mg/kgIV0.74 h[2]
50 mg/kgIM0.83 h[2]
50 mg/kgSC1.71 h[2]
10 mg/kgIV0.8 h[3]
20 mg/kgIV0.8 h[3]
Volume of Distribution (Vd) 50 mg/kgIV0.48 L/kg[2]
10 mg/kgIV0.48 L/kg[3]
20 mg/kgIV0.51 L/kg[3]
Clearance (CL) 50 mg/kgIV0.63 L/h/kg[2]
10 mg/kgIV0.58 L/kg/h[3]
20 mg/kgIV0.64 L/kg/h[3]
Cmax 50 mg/kgIM47 ± 15 µg/ml[2]
50 mg/kgSC29.6 ± 16 µg/ml[2]
Tmax 50 mg/kgIM0.5 h[2]
50 mg/kgSC0.8 h[2]
Bioavailability 50 mg/kgIM86.5%[2]
50 mg/kgSC~100%[2]

Experimental Protocols

I. Animal Dosing and Sample Collection

A typical workflow for a pharmacokinetic study of Cefotaxime in an animal model is depicted below.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing acclimatization Animal Acclimatization fasting Fasting (if required) acclimatization->fasting formulation Cefotaxime Formulation fasting->formulation administration Drug Administration (IV, IM, SC, etc.) formulation->administration blood_collection Blood Collection (predetermined time points) administration->blood_collection tissue_collection Tissue Collection (at study termination) blood_collection->tissue_collection plasma_separation Plasma Separation blood_collection->plasma_separation tissue_homogenization Tissue Homogenization tissue_collection->tissue_homogenization storage Sample Storage (-80°C) plasma_separation->storage tissue_homogenization->storage

Caption: Workflow for Animal Dosing and Sample Collection.

1. Animal Models:

  • Species: Wistar or Sprague-Dawley rats, Beagle dogs.

  • Health Status: Specific pathogen-free (SPF).

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

2. Dosing:

  • Dose Formulation: Cefotaxime sodium is typically dissolved in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Dose Administration: Administer the Cefotaxime solution via the desired route (e.g., intravenous bolus through the tail vein in rats or cephalic vein in dogs, intramuscular injection into the thigh muscle, or subcutaneous injection).

3. Sample Collection:

  • Blood Sampling: Collect blood samples (e.g., from the jugular vein or retro-orbital sinus in rats, cephalic or saphenous vein in dogs) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Tissue Sampling: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, lung, muscle, brain). Rinse the tissues with cold PBS to remove excess blood, blot dry, weigh, and store at -80°C until analysis.

II. Sample Preparation for LC-MS/MS Analysis

The following diagram illustrates the general workflow for preparing plasma and tissue samples for Cefotaxime analysis.

G cluster_plasma Plasma Sample Preparation cluster_tissue Tissue Sample Preparation plasma_thaw Thaw Plasma Sample plasma_spike Spike with this compound (IS) plasma_thaw->plasma_spike plasma_precip Protein Precipitation (e.g., Acetonitrile) plasma_spike->plasma_precip plasma_vortex Vortex plasma_precip->plasma_vortex plasma_centrifuge Centrifuge plasma_vortex->plasma_centrifuge plasma_supernatant Collect Supernatant plasma_centrifuge->plasma_supernatant inject_lcms inject_lcms plasma_supernatant->inject_lcms Inject into LC-MS/MS tissue_thaw Thaw Tissue Sample tissue_homogenize Homogenize Tissue in Buffer tissue_thaw->tissue_homogenize tissue_aliquot Take Aliquot of Homogenate tissue_homogenize->tissue_aliquot tissue_spike Spike with this compound (IS) tissue_aliquot->tissue_spike tissue_precip Protein Precipitation (e.g., Acetonitrile) tissue_spike->tissue_precip tissue_vortex Vortex tissue_precip->tissue_vortex tissue_centrifuge Centrifuge tissue_vortex->tissue_centrifuge tissue_supernatant Collect Supernatant tissue_centrifuge->tissue_supernatant tissue_supernatant->inject_lcms

Caption: Sample Preparation Workflow for LC-MS/MS Analysis.

A. Plasma Sample Preparation Protocol:

This protocol is adapted from a validated method for human plasma and is suitable for animal plasma.[4]

  • Thawing: Thaw the frozen plasma samples on ice.

  • Spiking with Internal Standard (IS): In a microcentrifuge tube, add a small aliquot of plasma (e.g., 50 µL). Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) (e.g., 200 µL). The ratio of acetonitrile to plasma is typically 3:1 or 4:1 (v/v).

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

  • Injection: Inject an aliquot of the final sample into the LC-MS/MS system.

B. Tissue Sample Preparation Protocol:

This is a general protocol that can be adapted for various tissues based on established methods for drug analysis in tissue homogenates.[5]

  • Homogenization:

    • Thaw the tissue sample on ice.

    • To a pre-weighed amount of tissue (e.g., 100 mg), add a specific volume of homogenization buffer (e.g., 4 volumes of cold PBS, resulting in a 1:5 w/v homogenate).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform consistency is achieved. Keep the sample on ice throughout the process.

  • Aliquoting: Transfer an aliquot of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

  • Spiking with Internal Standard (IS): Add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the homogenate volume).

  • Vortexing: Vortex the mixture thoroughly for at least 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

III. LC-MS/MS Analysis

The following table provides typical LC-MS/MS parameters for the analysis of Cefotaxime. These may need to be optimized for specific instruments.

Table 3: Typical LC-MS/MS Parameters for Cefotaxime Analysis

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., Kinetex C8, 100 x 2.1 mm)[4]
Mobile Phase A Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
MRM Transitions Cefotaxime: Precursor ion (Q1) -> Product ion (Q3) (To be determined empirically)
This compound (IS): Precursor ion (Q1) -> Product ion (Q3) (To be determined empirically)
Collision Energy To be optimized for each transition

Data Analysis and Interpretation

The relationship between Cefotaxime concentration and the analytical response is illustrated in the following diagram.

G cluster_analysis Data Acquisition & Processing cluster_pk Pharmacokinetic Analysis peak_area Measure Peak Areas (Cefotaxime and this compound) ratio Calculate Peak Area Ratio (Analyte/IS) peak_area->ratio calibration Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Quantify Unknown Samples calibration->quantification pk_parameters Calculate PK Parameters (t½, Cmax, AUC, etc.) quantification->pk_parameters

Caption: Data Analysis and Pharmacokinetic Parameter Calculation.

  • Calibration Curve: Prepare a series of calibration standards by spiking blank animal plasma or tissue homogenate with known concentrations of Cefotaxime. Process these standards alongside the unknown samples.

  • Quantification: Plot the peak area ratio of Cefotaxime to this compound against the nominal concentration of the calibration standards. Use a linear regression model to determine the concentrations of Cefotaxime in the unknown samples.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of Cefotaxime in animal plasma and tissues. The protocols and data presented in these application notes serve as a valuable resource for researchers conducting preclinical pharmacokinetic and tissue distribution studies of Cefotaxime. Adherence to these guidelines will ensure the generation of high-quality data to support drug development programs.

References

Cefotaxime-d3 as a Tracer in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Understanding its metabolic fate is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. Cefotaxime-d3, a stable isotope-labeled version of the drug, serves as an invaluable tracer in metabolic and pharmacokinetic studies. Its use, in conjunction with mass spectrometry-based analytical techniques, allows for the precise differentiation and quantification of the administered drug from its endogenously produced metabolites. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.

Stable isotope-labeled compounds, like this compound, are considered the gold standard for internal standards in quantitative bioanalysis due to their similar physicochemical properties to the analyte of interest.[3][4] When used as a tracer, this compound enables accurate tracking of the parent compound and its metabolites through various biological compartments, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

Metabolic Pathway of Cefotaxime

Cefotaxime is primarily metabolized in the liver.[1][5][6] The principal metabolic pathway involves the deacetylation of Cefotaxime to form desacetylcefotaxime, which is also a biologically active metabolite.[1][2][5] Desacetylcefotaxime can act synergistically with Cefotaxime, enhancing its antibacterial efficacy.[7] This active metabolite is further metabolized to an inactive lactone, which then converts to the inactive metabolites M2 and M3.[5][6][8] The primary route of excretion for Cefotaxime and its metabolites is via the kidneys into the urine.[1][5][6]

G cluster_body Biological System CTX This compound (Administered Tracer) desCTX Desacetylthis compound (Active Metabolite) CTX->desCTX Deacetylation (Liver) Excretion Renal Excretion (Urine) CTX->Excretion Lactone Desacetylthis compound Lactone (Inactive Intermediate) desCTX->Lactone Lactonization (Liver, Rate-limiting) desCTX->Excretion M2M3 Metabolites M2-d3 and M3-d3 (Inactive) Lactone->M2M3 M2M3->Excretion

Caption: Metabolic Pathway of this compound.

Quantitative Data on Cefotaxime Metabolism

The following table summarizes the excretion profile of Cefotaxime and its metabolites in urine following intravenous administration, as determined in studies using radiolabeled Cefotaxime. The use of this compound is expected to yield similar quantitative results.

CompoundPercentage of Dose Excreted in UrineBiological Activity
Unchanged Cefotaxime~20-36%[2]Active
Desacetylcefotaxime~15-25%[2]Active
Metabolites M2 and M3~20-25%[2]Inactive
Total Recovery in Urine >80% [5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profiles of this compound and its primary metabolite, desacetylthis compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous administration and blood sampling

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Micropipettes and tubes

  • -80°C freezer

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate rats for at least one week prior to the study.

    • Surgically implant catheters in the jugular vein (for blood sampling) and femoral vein (for drug administration) under anesthesia.

    • Allow a recovery period of at least 24 hours.

  • Dosing Solution Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline at a concentration suitable for the desired dose (e.g., 10 mg/mL for a 50 mg/kg dose).

  • Drug Administration:

    • Administer a single intravenous bolus of the this compound solution via the femoral vein catheter.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein catheter at the following time points: pre-dose (0), and 5, 15, 30, 60, 90, 120, 240, and 480 minutes post-dose.

    • Collect blood in tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

G cluster_workflow In Vivo Pharmacokinetic Workflow Acclimation Animal Acclimation & Catheterization Dosing This compound IV Administration Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Storage at -80°C Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Experimental Workflow for a Rodent PK Study.
Protocol 2: Analytical Method for Quantification by LC-MS/MS

This protocol provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and desacetylthis compound in plasma samples.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • This compound and desacetylthis compound analytical standards

  • Internal Standard (IS), e.g., a structural analog of Cefotaxime or a different isotopically labeled version if available.

  • Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) - all LC-MS grade

  • Ultrapure water

  • Plasma samples from the in vivo study

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound, desacetylthis compound, and the IS in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and QCs by spiking known concentrations of the analytes into blank rodent plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the analytes from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for this compound, desacetylthis compound, and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentrations of this compound and desacetylthis compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

G cluster_analysis LC-MS/MS Analytical Workflow Sample Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Quantification Data Analysis & Quantification Injection->Quantification

Caption: Workflow for Bioanalytical Sample Analysis.

Conclusion

The use of this compound as a tracer provides a robust and accurate method for investigating the metabolism and pharmacokinetics of Cefotaxime. The detailed protocols and information presented in these application notes offer a solid foundation for researchers to design and execute their own in vivo and analytical studies. The ability to precisely track the fate of the administered drug and its metabolites is essential for a comprehensive understanding of its disposition and for the development of improved therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Cefotaxime-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Cefotaxime and its deuterated internal standard, Cefotaxime-d3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Cefotaxime and/or this compound

  • Question: My chromatogram shows significant peak tailing for both Cefotaxime and its internal standard. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for Cefotaxime is a common issue and can often be attributed to several factors.[1][2][3] Here is a step-by-step guide to troubleshoot and resolve this problem:

    • Secondary Interactions with Stationary Phase: Cefotaxime, containing both acidic and basic functional groups, can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2]

      • Solution:

        • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid) can protonate the silanol groups, minimizing these secondary interactions.[2][4]

        • Use of an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape.[2]

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[3][4]

      • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

    • Column Contamination and Degradation: Accumulation of matrix components on the column can lead to poor peak shape over time.

      • Solution:

        • Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.[5]

        • Use a guard column to protect the analytical column.

        • If the column is old or has been used extensively, consider replacing it.

    • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

      • Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and minimal length.

Issue 2: High Signal Variability or Poor Reproducibility for this compound Internal Standard

  • Question: The peak area of my internal standard, this compound, is highly variable between injections. What could be causing this and how can I improve its stability?

  • Answer: Inconsistent internal standard response is a critical issue that can compromise the accuracy of your quantitative analysis.[6] Here are the common causes and solutions:

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability.[7][8][9][10]

      • Solution:

        • Improve Sample Preparation: Enhance your sample cleanup method (e.g., using SPE or liquid-liquid extraction) to remove interfering matrix components.

        • Chromatographic Separation: Optimize your LC method to separate this compound from the matrix components causing ion suppression or enhancement.

        • Dilution: Diluting the sample can sometimes mitigate matrix effects.

    • Inconsistent Sample Preparation: Variability in the sample preparation steps, such as pipetting errors or incomplete extraction, can lead to inconsistent IS concentrations.

      • Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.

    • Analyte-Internal Standard Cross-Signal Contribution: In some cases, the analyte signal can contribute to the internal standard signal, especially if the mass difference is small and there is high analyte concentration.[11]

      • Solution:

        • Check for isotopic contributions from the analyte to the IS channel.

        • If significant, a different, less abundant isotope of the SIL-IS might be used for quantification.[11]

    • Instability of this compound in Solution: Cefotaxime is known to be unstable under certain conditions, which can also affect its deuterated analog.[12]

      • Solution: Prepare fresh stock and working solutions of this compound regularly. Store solutions at appropriate temperatures (e.g., -20°C or -80°C) and protect them from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MS/MS parameters for this compound detection?

A1: The optimal MS/MS parameters should be determined empirically on your specific instrument. However, typical starting points for Cefotaxime in positive electrospray ionization (ESI) mode are:

ParameterCefotaximeThis compound
Precursor Ion (Q1)m/z 456.1m/z 459.1
Product Ion (Q3)m/z 396.1m/z 399.1
Collision Energy (CE)Instrument DependentInstrument Dependent
Declustering Potential (DP)Instrument DependentInstrument Dependent

Note: These values may need to be optimized for your specific mass spectrometer. It is recommended to perform a compound optimization experiment to determine the most sensitive and specific transitions and collision energies.

Q2: What type of LC column is recommended for Cefotaxime analysis?

A2: A C18 reversed-phase column is commonly used for the analysis of Cefotaxime.[7][8] Using a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape.

Q3: What are the recommended mobile phases for Cefotaxime LC-MS/MS analysis?

A3: A common mobile phase combination is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[7][8] The addition of formic acid helps to improve peak shape by protonating the molecule and minimizing interactions with the stationary phase.

Q4: How can I minimize ion suppression when analyzing Cefotaxime in plasma samples?

A4: Ion suppression is a common challenge in bioanalysis.[10] To minimize its impact:

  • Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other matrix components that are known to cause ion suppression.

  • Chromatographic Separation: Develop a chromatographic method that separates Cefotaxime and this compound from the regions where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Cefotaxime and experiences similar matrix effects, thus compensating for signal suppression or enhancement.[6]

Experimental Protocols

1. Sample Preparation from Plasma (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient
0-1 min5% B
1-5 min5% to 95% B
5-6 min95% B
6-6.1 min95% to 5% B
6.1-8 min5% B
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Note: These are starting parameters and should be optimized for your specific instrumentation and application.

Visualizations

Cefotaxime_Mechanism_of_Action Cefotaxime Mechanism of Action on Bacterial Cell Wall Synthesis cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transporter Lipid Carrier Growing_Peptidoglycan Growing Peptidoglycan Chain Transporter->Growing_Peptidoglycan Translocation & Polymerization PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Growing_Peptidoglycan->PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Transpeptidation Cefotaxime Cefotaxime Cefotaxime->PBP Binding Inhibition Inhibition

Caption: Cefotaxime's mechanism of action, inhibiting bacterial cell wall synthesis.

LCMSMS_Workflow LC-MS/MS Experimental Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Column C18 Column Injection->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI Quadrupole_1 Q1: Precursor Ion Selection (Cefotaxime: 456.1, this compound: 459.1) ESI->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (Fragmentation) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection (Cefotaxime: 396.1, this compound: 399.1) Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Cefotaxime-d3 Signal Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefotaxime-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common sources of signal variability encountered during experimental analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent this compound internal standard (IS) response?

Excessive variability in the this compound response can originate from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[1]

Key causes include:

  • Matrix Effects: This is a very common cause of variability where components in the biological sample (e.g., salts, lipids, metabolites) suppress or enhance the ionization of this compound in the mass spectrometer.[1][2][3]

  • Human Errors: Inconsistent pipetting, incorrect spiking of the internal standard, or errors during sample dilution or extraction can lead to significant signal variation.[1]

  • IS Stability Issues: this compound may degrade in the sample matrix or stock solution.[1][4] Factors like improper pH, temperature, or light exposure can contribute to instability.[1][5][6]

  • Instrument Issues: Problems with the LC-MS/MS system, such as the injector, pump, or mass spectrometer source, can lead to inconsistent responses.[1][4] This can manifest as a gradual drift in the signal over an analytical run.[1]

  • Sample Preparation Inconsistencies: Variability in extraction recovery between samples can affect the final signal.[4]

  • Isotopic Exchange: In some cases, deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix, a process known as back-exchange.[7] This is more likely if deuterium atoms are in labile positions and can be catalyzed by acidic or basic conditions.[7]

Q2: How do I know if matrix effects are causing my this compound signal variability?

Matrix effects are a change in the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix.[2] This can result in ion suppression (decreased signal) or ion enhancement (increased signal).[2] While deuterated internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, the compensation is not always perfect.[2][4]

A key indicator of problematic matrix effects is when the this compound response in study samples is significantly different from its response in the calibration standards and quality control (QC) samples.[1]

Q3: Can the stability of this compound be a source of signal variation?

Yes, the chemical stability of Cefotaxime (B1668864), and by extension its deuterated analog, is a critical factor. Cefotaxime is susceptible to degradation under certain conditions, which can lead to a decrease in signal over time.

Key stability concerns include:

  • pH Stability: The optimal pH range for Cefotaxime stability is approximately 4.3 to 6.2.[8] Outside this range, decomposition can be catalyzed by hydrogen ions (acidic) or hydroxyl ions (basic).[8]

  • Temperature Stability: Cefotaxime degrades more rapidly at elevated temperatures.[5][9] Storing solutions at refrigerated (e.g., 5°C) or frozen temperatures significantly improves stability compared to room temperature.[8][10]

  • Matrix-Induced Degradation: The presence of serum esterases in biological samples can metabolize Cefotaxime to less active forms like desacetylcefotaxime, which could potentially affect quantification if not properly accounted for.[5][11]

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Signal Variability

If you observe inconsistent this compound signal, use the following workflow to diagnose the potential cause.

G cluster_0 Troubleshooting Workflow for Inconsistent IS Signal start Inconsistent this compound Signal Observed check_pattern Analyze Pattern of Variability start->check_pattern sporadic Sporadic Outliers check_pattern->sporadic Affects a few samples systematic Systematic Trend check_pattern->systematic Affects a group of samples (e.g., unknowns vs. standards) gradual Gradual Drift check_pattern->gradual Signal increases/decreases over the run investigate_sporadic Investigate Sample Prep Error (e.g., Pipetting, Spiking) Re-inject sample. sporadic->investigate_sporadic investigate_systematic Investigate Matrix Effects (See Guide 2) systematic->investigate_systematic investigate_gradual Investigate Instrument Stability (e.g., Source Contamination, Column Degradation) gradual->investigate_gradual

A logical workflow for troubleshooting inconsistent internal standard responses.
Data Presentation: Common Signal Variability Patterns & Causes

The pattern of signal variation can provide clues to the root cause.

Variability PatternPotential CausesRecommended Action
Sporadic Outliers Human error during sample preparation (pipetting, spiking), issues with a single vial.Review sample preparation records for the affected sample. Re-inject the sample to check for reproducibility.[1]
Systematic Trend Different matrix composition between study samples and standards, lot-dependent matrix effects.[1]Proceed to the Matrix Effect Investigation workflow (Guide 2).
Gradual Drift Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[1][4][11]Check instrument performance logs and system suitability. Perform instrument maintenance if necessary.
Abrupt Shift Sudden change in instrument conditions, error during preparation of a subset of samples.Review instrument logs and sample preparation batches. Re-analyze affected samples.[1]
Guide 2: Experimental Protocol for Matrix Effect Evaluation

This experiment is designed to quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.[7]

Methodology
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (with no this compound). Spike the this compound into the final, extracted sample.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before performing the extraction procedure.

  • Analyze the Samples:

    • Inject multiple replicates of each set into the LC-MS/MS system.

    • Record the peak area response for this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Interpretation

The following table summarizes hypothetical data to illustrate the interpretation.

Sample SetDescriptionMean Peak AreaCalculationResult
Set A IS in Neat Solvent500,000--
Set B IS Spiked Post-Extraction350,000(350,000 / 500,000) * 10070% (Ion Suppression)
Set C IS Spiked Pre-Extraction315,000(315,000 / 350,000) * 10090% (Extraction Recovery)

A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

G cluster_1 Matrix Effect Relationship Matrix Sample Matrix (Lipids, Salts, etc.) IonSource MS Ion Source (ESI) Matrix->IonSource Co-elutes with IS IS_Signal This compound Signal Matrix->IS_Signal Suppresses or Enhances (Competition for Ionization) IonSource->IS_Signal Ionization Process

The relationship between the sample matrix and the internal standard signal.
Guide 3: Assessing this compound Stability

Use this protocol to determine the stability of this compound in your specific sample matrix under typical laboratory conditions.

Methodology
  • Prepare Spiked Matrix:

    • Spike a fresh, blank matrix sample with this compound at the concentration used in your analytical method.

    • Vortex thoroughly to ensure homogeneity.

  • Time Zero (T=0) Analysis:

    • Immediately after spiking, process an aliquot of the sample using your established preparation method.

    • Analyze via LC-MS and record the IS peak area as the baseline response.

  • Bench-Top Stability Assessment:

    • Leave the remaining spiked matrix at room temperature for a duration that reflects the maximum time your samples are typically handled during preparation (e.g., 4-8 hours).

    • At predetermined time points (e.g., 2, 4, 8 hours), process aliquots and analyze them by LC-MS.

  • Data Analysis:

    • Calculate the percentage difference in the IS peak area at each time point relative to the T=0 peak area.

    • % Difference = ((Area_timepoint - Area_T0) / Area_T0) * 100

    • A common acceptance criterion is that the mean percentage difference should not exceed ±15%.[12]

Data Presentation: Cefotaxime Stability Data

The stability of Cefotaxime is highly dependent on temperature and pH.

Storage ConditionSolvent/MatrixStability Duration (Potency Loss < 10%)
-10°C 5% Dextrose or 0.9% NaCl> 112 days
4°C 5% Dextrose or 0.9% NaCl~22 days
25°C (Room Temp) 100mg/ml solutionUp to 24 hours[10]
45°C 100mg/ml solutionApproximately 2 hours[10]

Data compiled from references[8][10].

References

Troubleshooting poor peak shape for Cefotaxime in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cefotaxime. This resource is intended for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for Cefotaxime in reversed-phase HPLC?

A1: Poor peak shape for Cefotaxime, a third-generation cephalosporin, in reversed-phase HPLC can stem from several factors. These include interactions with residual silanols on the silica-based column packing, improper mobile phase pH, column overload, and issues with the HPLC system itself. Cefotaxime has multiple ionizable functional groups, making control of the mobile phase pH critical to achieving a single, sharp peak.

Q2: Why is my Cefotaxime peak showing tailing?

A2: Peak tailing for Cefotaxime is commonly caused by secondary interactions between the basic amine groups on the Cefotaxime molecule and acidic residual silanol (B1196071) groups on the HPLC column's stationary phase.[1][2] This interaction can be minimized by operating at a lower mobile phase pH (typically around 3-4) to suppress the ionization of the silanol groups.[1][3] Other potential causes include column contamination, excessive extra-column volume, or a mismatched sample solvent.[2][3]

Q3: What would cause my Cefotaxime peak to show fronting?

A3: Peak fronting for Cefotaxime is less common than tailing but can occur due to sample overload, where the concentration of the injected sample is too high for the column to handle.[4][5] It can also be caused by an injection solvent that is significantly stronger than the mobile phase, leading to band distortion at the head of the column.[4] In some cases, a partially blocked column frit or a void in the column packing can also lead to fronting.[6]

Q4: I am observing split peaks for Cefotaxime. What could be the reason?

A4: Split peaks for Cefotaxime can be caused by a few issues. A common reason is a partially clogged inlet frit of the column, which causes the sample to be distributed unevenly onto the column head.[7][8] Another possibility is that the sample is dissolved in a solvent that is incompatible with the mobile phase, causing sample precipitation or miscibility issues upon injection. Co-elution with an impurity or a related substance can also manifest as a split or shouldered peak.[7]

Q5: What are the recommended starting conditions for Cefotaxime analysis by RP-HPLC?

A5: A good starting point for Cefotaxime analysis is a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a pH between 3 and 7.[9][10] The exact ratio of organic to aqueous phase will depend on the specific column and desired retention time. A flow rate of 1.0 mL/min and UV detection at around 235 nm or 254 nm are commonly used.[10][11]

Troubleshooting Guides

Issue 1: Cefotaxime Peak Tailing

Symptoms: The peak for Cefotaxime is asymmetrical with a trailing edge. The tailing factor is greater than 1.5.

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to 3-4 check_ph->adjust_ph Is pH > 4? check_buffer Check Buffer Strength check_ph->check_buffer Is pH optimal? end_good Peak Shape Improved adjust_ph->end_good increase_buffer Increase Buffer Concentration (25-50 mM) check_buffer->increase_buffer Is buffer < 20 mM? check_column Evaluate Column Condition check_buffer->check_column Is buffer sufficient? increase_buffer->end_good flush_column Flush with Strong Solvent check_column->flush_column Is column old or contaminated? check_sample Check Sample Solvent check_column->check_sample Is column new? replace_column Replace Column flush_column->replace_column No improvement? flush_column->end_good replace_column->end_good adjust_sample Dissolve Sample in Mobile Phase check_sample->adjust_sample Is solvent stronger than mobile phase? end_bad Issue Persists check_sample->end_bad Is solvent appropriate? adjust_sample->end_good

Caption: Troubleshooting workflow for Cefotaxime peak tailing.

Experimental Protocols:

  • Mobile Phase pH Adjustment: To suppress silanol interactions, prepare the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate) and adjust the pH to a value between 3.0 and 4.0 using an acid such as phosphoric acid or acetic acid.

  • Column Flushing: To remove potential contaminants, flush the column with a strong solvent. For a reversed-phase column, this can be done by flushing with 100% acetonitrile or methanol (B129727) for 30-60 minutes, followed by a gradient back to the mobile phase conditions.

ParameterRecommended ActionRationale
Mobile Phase pH Adjust to pH 3-4Protonates residual silanols, minimizing secondary interactions with Cefotaxime.[1]
Buffer Strength Increase to 25-50 mMEnsures consistent pH on the column surface.
Column Condition Flush with a strong solvent or replaceRemoves strongly retained impurities that can cause active sites.
Sample Solvent Dissolve sample in mobile phaseAvoids solvent mismatch effects at the point of injection.[2]
Issue 2: Cefotaxime Peak Fronting

Symptoms: The Cefotaxime peak is asymmetrical with a leading edge.

Troubleshooting Workflow:

start Peak Fronting Observed check_conc Check Sample Concentration start->check_conc dilute_sample Dilute Sample 10-fold check_conc->dilute_sample Is concentration high? check_injection Check Injection Volume check_conc->check_injection Is concentration low? end_good Peak Shape Improved dilute_sample->end_good reduce_injection Reduce Injection Volume check_injection->reduce_injection Is volume large? check_solvent Check Sample Solvent Strength check_injection->check_solvent Is volume small? reduce_injection->end_good match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent Is solvent stronger than mobile phase? check_column Inspect Column check_solvent->check_column Is solvent matched? match_solvent->end_good replace_column Replace Column check_column->replace_column Is there a void or blockage? end_bad Issue Persists check_column->end_bad Is column okay? replace_column->end_good start Split Peak Observed check_frit Check for Blocked Column Frit start->check_frit backflush Backflush the Column check_frit->backflush Is pressure high? check_solvent Check Sample Solvent Compatibility check_frit->check_solvent Is pressure normal? replace_frit Replace Frit/Column backflush->replace_frit No improvement? end_good Peak Shape Improved backflush->end_good replace_frit->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Is solvent incompatible? check_coelution Investigate Co-elution check_solvent->check_coelution Is solvent compatible? change_solvent->end_good modify_method Modify Mobile Phase or Gradient check_coelution->modify_method Is an impurity suspected? end_bad Issue Persists check_coelution->end_bad No impurity suspected? modify_method->end_good

References

Navigating Matrix Effects in Cefotaxime Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing matrix effects in the bioanalysis of Cefotaxime (B1668864). This guide, presented in a question-and-answer format, offers practical solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Cefotaxime bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Cefotaxime, by co-eluting, interfering compounds present in the biological sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the analytical signal), ultimately compromising the accuracy, precision, and sensitivity of the bioanalytical method. Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: Why is it critical to address matrix effects in Cefotaxime bioanalysis?

A2: Addressing matrix effects is crucial for ensuring the reliability and validity of bioanalytical data. Unmitigated matrix effects can lead to the inaccurate quantification of Cefotaxime, which can have significant consequences in both preclinical and clinical studies. This could result in erroneous pharmacokinetic and pharmacodynamic (PK/PD) modeling and potentially incorrect dosing recommendations. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects as a part of bioanalytical method validation to ensure data integrity.

Q3: Which analytical technique is most susceptible to matrix effects when analyzing Cefotaxime?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the bioanalysis of Cefotaxime due to its high sensitivity and selectivity. However, it is also highly susceptible to matrix effects, particularly when using electrospray ionization (ESI).[2] Co-eluting matrix components can interfere with the desolvation and ionization of Cefotaxime in the ESI source, leading to signal suppression or enhancement.

Q4: What are the regulatory requirements regarding matrix effect evaluation?

A4: Regulatory bodies like the FDA require a thorough evaluation of matrix effects during bioanalytical method validation.[1] This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should be within ±15%.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your Cefotaxime bioanalysis experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Co-eluting matrix components interfering with chromatography.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column chemistry to improve the separation of Cefotaxime from interfering peaks. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove a wider range of matrix components.
Inconsistent or Irreproducible Results Variable matrix effects between different sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Cefotaxime will co-elute and experience similar matrix effects, allowing for effective normalization and more consistent results. 2. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.
Low Signal Intensity (Ion Suppression) Co-eluting compounds, particularly phospholipids, are suppressing the ionization of Cefotaxime.1. Enhance Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or a targeted liquid-liquid extraction (LLE) protocol. 2. Modify Chromatographic Separation: Adjust the gradient to ensure that phospholipids elute at a different retention time than Cefotaxime. 3. Change Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.
High Signal Intensity (Ion Enhancement) Co-eluting compounds are enhancing the ionization of Cefotaxime.1. Improve Sample Cleanup: A more selective sample preparation method like SPE can help remove the compounds causing ion enhancement. 2. Dilute the Sample: Diluting the sample can reduce the concentration of the interfering compounds, thereby minimizing their enhancing effect.
Failure to Meet Regulatory Acceptance Criteria (CV > 15%) Significant variability in matrix effects across different sources of the biological matrix.1. Re-evaluate and Optimize the Entire Method: This includes sample preparation, chromatography, and mass spectrometry conditions to identify and minimize the source of variability. 2. Employ Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the study samples can help to compensate for consistent matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical step in mitigating matrix effects. Below is a summary of quantitative data for different extraction methods for Cefotaxime from human plasma/serum.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 91.0[3]Data Not Available96.7[3]
Matrix Factor (MF) Data Not AvailableData Not AvailableData Not Available
Process Efficiency (%) Data Not AvailableData Not AvailableData Not Available
General Remarks Fast and simple but less clean, often resulting in higher matrix effects.More selective than PPT but can be labor-intensive and require large volumes of organic solvents.Provides the cleanest extracts and lowest matrix effects but is the most time-consuming and expensive method.[4]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes how to quantitatively evaluate the matrix effect for Cefotaxime in human plasma.

  • Preparation of Blank Plasma Extracts:

    • Extract blank human plasma from at least six different sources using your final optimized sample preparation method (e.g., Protein Precipitation, LLE, or SPE).

    • Evaporate the final extracts to dryness if necessary and reconstitute in a known volume of mobile phase.

  • Preparation of Spiked Solutions:

    • Set A (Post-Spiked Samples): Spike the reconstituted blank plasma extracts with a known concentration of Cefotaxime and its internal standard (IS). Prepare two concentration levels: low quality control (LQC) and high quality control (HQC).

    • Set B (Neat Solutions): Prepare solutions of Cefotaxime and its IS in the mobile phase at the same LQC and HQC concentrations as Set A.

  • LC-MS/MS Analysis:

    • Analyze both Set A and Set B using the validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the Matrix Factor using the following formula:

      • MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • Calculate the IS-Normalized MF to account for variability:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluation of Results:

    • Calculate the coefficient of variation (CV%) of the IS-normalized MF across the six different plasma lots.

    • The CV% should be ≤ 15% to meet regulatory acceptance criteria.

Protocol for Solid-Phase Extraction (SPE) of Cefotaxime from Human Serum

This protocol is adapted from a validated method for Cefotaxime extraction from human serum.[3]

  • Materials:

    • C18 SPE cartridges

    • Human serum samples

    • Internal Standard (IS) solution (e.g., a structurally similar cephalosporin)

    • Sodium acetate (B1210297) buffer (0.01 mol/L, pH 5.8)

    • Methanol (B129727)

    • Methanol-acetate buffer (40:60, v/v) for elution

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of sodium acetate buffer.

  • Sample Preparation and Loading:

    • To 200 µL of human serum, add 100 µL of the IS solution and 200 µL of sodium acetate buffer.

    • Vortex the mixture.

    • Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of sodium acetate buffer to remove polar interferences.

  • Elution:

    • Elute the Cefotaxime and IS from the cartridge with two 0.5 mL aliquots of the methanol-acetate buffer solution.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the eluate directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (Plasma/Serum) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data assess Assess Matrix Effect data->assess results Accurate Quantification assess->results

Caption: A generalized workflow for Cefotaxime bioanalysis, highlighting different sample preparation options and the matrix effect evaluation step.

troubleshooting_logic start Inaccurate or Irreproducible Results? check_me Suspect Matrix Effects start->check_me assess_me Assess Matrix Effect (Post-Extraction Spiking) check_me->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE) me_present->optimize_prep Yes optimize_lc Optimize Chromatography me_present->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is Yes end Accurate & Reproducible Results me_present->end No revalidate Re-validate Method optimize_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate revalidate->end

Caption: A logical troubleshooting workflow for addressing inaccurate or irreproducible results suspected to be caused by matrix effects in Cefotaxime bioanalysis.

References

Cefotaxime-d3 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Cefotaxime-d3 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals. As a deuterated internal standard, the stability of this compound is expected to be comparable to that of Cefotaxime (B1668864).

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in processed biological samples?

A1: While specific quantitative data for this compound in various processed sample matrices is limited in published literature, its stability is expected to be very similar to that of Cefotaxime. The stability of Cefotaxime in the final extract is highly dependent on the solvent composition, pH, and storage temperature. For instance, after protein precipitation of plasma samples with acetonitrile, the final extract is typically an aqueous/organic mixture. In such conditions, hydrolysis of the β-lactam ring can still occur. It is crucial to perform your own stability assessments in your specific sample matrix and solvent composition.

Q2: What are the typical storage conditions for processed samples containing this compound in an autosampler?

A2: To minimize degradation, processed samples should be maintained at refrigerated temperatures, typically 2-8°C, in the autosampler. Stability of Cefotaxime in an i.v. admixture has been demonstrated for up to 72 hours at 8°C[1]. However, the solvent composition in a processed sample is different. Therefore, it is recommended to limit the time samples spend in the autosampler as much as is practical and to validate the stability for the expected duration of your analytical run.

Q3: What are the main degradation pathways for Cefotaxime?

A3: The primary degradation pathways for Cefotaxime, and by extension this compound, involve the cleavage of the β-lactam nucleus and deacetylation of the side chain[2][3]. In highly acidic conditions, the deacetylated derivative can convert to a lactone[2][3]. Photodegradation can also occur through isomerization and photolysis, leading to the formation of an inactive anti-isomer and yellowing of the solution[4].

Q4: Can I use Cefotaxime stability data for my this compound internal standard?

A4: Yes, in general, the stability of a deuterated internal standard is considered to be the same as the parent drug. The small mass difference due to deuterium (B1214612) substitution does not typically affect the chemical stability. However, this should be verified during method development and validation.

Q5: What are the visual signs of this compound degradation?

A5: A common visual indicator of Cefotaxime degradation is a color change of the solution from colorless or pale yellow to a more intense yellow or even reddish-yellow over time[5]. However, significant degradation, such as photoisomerization, can occur without any visible change[4]. Therefore, chromatographic analysis is essential to accurately assess stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Drifting or decreasing this compound peak area during an analytical run. Instability in the autosampler.1. Ensure the autosampler is maintaining the set temperature (e.g., 4°C). 2. Reduce the residence time of samples in the autosampler by processing smaller batches. 3. Perform a stability experiment to determine the maximum allowable time in the autosampler under your specific conditions.
Inconsistent this compound response between samples. 1. Inconsistent sample processing leading to variable matrix effects. 2. Degradation during sample processing steps (e.g., evaporation at elevated temperatures).1. Ensure consistent and precise execution of the sample preparation protocol. 2. Avoid high temperatures during any evaporation steps. Use a gentle stream of nitrogen at room temperature if possible.
Appearance of unknown peaks near the this compound peak. Degradation of this compound.1. Review the degradation pathways of Cefotaxime to tentatively identify the degradants. 2. Optimize chromatographic conditions to ensure separation of this compound from its degradation products. 3. Re-evaluate sample processing and storage conditions to minimize degradation.
High variability in analytical results. Instability of this compound in the stock solution.1. Prepare fresh stock solutions of this compound. 2. Validate the stability of the stock solution under the storage conditions used (e.g., -20°C or -80°C).

Data on Cefotaxime Stability

The following tables summarize published stability data for Cefotaxime. This data can be used as a guide for this compound, but it is essential to perform stability testing under your specific experimental conditions.

Table 1: Stability of Cefotaxime in Aqueous Solutions and Admixtures

Matrix/SolventConcentrationTemperatureDuration% Remaining / ObservationsReference
I.V. Admixture10 mg/mL8°C72 hours95.91 - 101.13%[1]
I.V. Infusion100 mg/mL5°C5 daysStable[5][6]
I.V. Infusion100 mg/mL25°C24 hoursStable[5][6]
I.V. Infusion100 mg/mL45°C2 hoursStable (>90%)[5][6]
I.V. Infusion100 mg/mL25°C>24 hours>10% degradation between 24 and 48 hours[5]
I.V. Infusion100 mg/mL45°C>2 hours>10% degradation between 2 and 4 hours[5]

Table 2: Stability of Cefotaxime in Processed Samples and Autosampler (Limited Data)

ConditionMatrix/SolventTemperatureDuration% Remaining / ObservationsReference
Autosampler Stability I.V. AdmixtureRefrigerated72 hours95.91 - 101.13%[1]
Processed Sample Stability Data not available in the searched literature.--It is recommended to perform this experiment.-

Experimental Protocols

Protocol for Autosampler Stability Assessment of this compound

This protocol describes a general procedure to evaluate the stability of this compound in processed samples stored in an autosampler.

  • Sample Preparation:

    • Prepare a pooled batch of the biological matrix (e.g., plasma) to be used.

    • Spike the matrix with a known concentration of Cefotaxime and this compound at both a low and high concentration level (e.g., low and high QC levels).

    • Process the samples using your validated bioanalytical method (e.g., protein precipitation with acetonitrile).

    • Aliquot the final extracts into autosampler vials.

  • Time Points:

    • Analyze a set of freshly prepared samples (T=0).

    • Store the remaining vials in the autosampler at the intended temperature (e.g., 4°C).

    • Analyze sets of samples at subsequent time points (e.g., 12, 24, 48, 72 hours).

  • Analysis:

    • Quantify the concentration of Cefotaxime and the peak area of this compound in each sample.

  • Evaluation:

    • Calculate the mean concentration of Cefotaxime and the mean peak area of this compound at each time point.

    • Compare the results from the stored samples to the T=0 samples.

    • The internal standard is considered stable if the mean peak area response of the stored samples is within ±15% of the T=0 samples. The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation p1 Pool and Spike Biological Matrix (Low and High QC levels) p2 Process Samples (e.g., Protein Precipitation) p1->p2 p3 Aliquot into Autosampler Vials p2->p3 a1 Analyze T=0 Samples Immediately p3->a1 T=0 a2 Store Vials in Autosampler (e.g., 4°C) p3->a2 Stored Samples a3 Analyze at Subsequent Time Points (e.g., 24h, 48h, 72h) a2->a3 e1 Compare Stored Samples to T=0 Samples a3->e1 e2 Assess Stability (within ±15%) e1->e2

Caption: Workflow for assessing the stability of this compound in processed samples.

Cefotaxime Degradation Pathway

G cluster_degradation Degradation Products cefotaxime Cefotaxime deacetyl Desacetylcefotaxime cefotaxime->deacetyl Deacetylation beta_lactam_cleavage β-Lactam Ring Cleavage Products cefotaxime->beta_lactam_cleavage Hydrolysis isomer Inactive anti-isomer cefotaxime->isomer Photodegradation lactone Lactone Derivative deacetyl->lactone Acidic Conditions

Caption: Major degradation pathways of Cefotaxime.

References

Preventing degradation of Cefotaxime during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cefotaxime during sample extraction.

Troubleshooting Guide

This guide addresses common issues encountered during Cefotaxime sample extraction in a question-and-answer format.

Question 1: I am observing significant Cefotaxime degradation in my plasma/serum samples after extraction. What are the likely causes?

Answer:

Significant degradation of Cefotaxime in plasma or serum samples is often attributed to several factors. The most critical are inappropriate pH, elevated temperature, and exposure to light. Cefotaxime is most stable in a pH range of 4.5 to 6.5.[1] Outside of this range, its degradation is accelerated through hydrolysis of the β-lactam ring and de-esterification at the C-3 position.[1]

Additionally, exposure to temperatures above refrigeration (2-8°C) can significantly increase the rate of degradation. It is crucial to keep samples on ice or refrigerated throughout the extraction process. Finally, photodegradation can occur upon exposure to UV light, leading to isomerization and photolysis of the Cefotaxime molecule.[2] This is often visually indicated by a yellowing of the solution.

To mitigate these issues, ensure all solutions and samples are maintained at a low temperature and protected from light. Adjust the pH of your buffers to be within the optimal stability range.

Question 2: My Cefotaxime recovery is inconsistent when using protein precipitation with acetonitrile (B52724). How can I improve this?

Answer:

Inconsistent recovery with acetonitrile precipitation can stem from several factors. Firstly, the ratio of acetonitrile to the sample is crucial. A common starting point is a 3:1 (v/v) ratio of acetonitrile to plasma or serum. Incomplete protein precipitation can lead to matrix effects and inconsistent extraction efficiency. Ensure thorough vortexing after adding acetonitrile to facilitate complete protein precipitation.

Centrifugation parameters also play a vital role. High-speed centrifugation (e.g., >10,000 x g) for an adequate duration (e.g., 10-15 minutes) at a low temperature (e.g., 4°C) is necessary to obtain a clear supernatant, free of precipitated proteins.

Finally, the rate of addition of acetonitrile can influence the size of the protein precipitate particles. A slower, drop-wise addition while vortexing can sometimes lead to a more compact pellet and a cleaner supernatant.

Question 3: I am working with tissue samples (lung, muscle) and struggling to get good Cefotaxime recovery. What are the best practices for tissue homogenization and extraction?

Answer:

Extracting Cefotaxime from tissue samples presents unique challenges due to the complex matrix. The initial and most critical step is efficient homogenization to release the drug from the tissue.

Homogenization:

  • Mechanical Homogenization: This is the most common method. Using a rotor-stator homogenizer or bead beater is effective. It is imperative to perform homogenization on ice and in a pre-chilled homogenization buffer to prevent temperature-induced degradation.

  • Homogenization Buffer: The choice of buffer is critical. A buffer with a pH within the stability range of Cefotaxime (4.5-6.5), such as a phosphate (B84403) or acetate (B1210297) buffer, should be used.

Extraction from Homogenate:

Once the tissue is homogenized, the resulting suspension can be treated similarly to a liquid matrix for Cefotaxime extraction.

  • Protein Precipitation: Add a cold organic solvent like acetonitrile (e.g., 3 parts solvent to 1 part homogenate), vortex thoroughly, and centrifuge at high speed and low temperature to pellet the precipitated proteins and tissue debris.

  • Solid-Phase Extraction (SPE): The clarified supernatant from the homogenization and centrifugation can be loaded onto an appropriate SPE cartridge (e.g., C18) for further cleanup and concentration of Cefotaxime.

Question 4: Can I add stabilizers to my extraction solvent to prevent Cefotaxime degradation?

Answer:

While maintaining optimal pH and low temperature are the primary methods for stabilizing Cefotaxime, the use of antioxidants and chelating agents can be considered as an additional protective measure, particularly if oxidative degradation is suspected.

  • Ascorbic Acid (Vitamin C): As an antioxidant, ascorbic acid can be added to the homogenization buffer or extraction solvent to mitigate oxidative degradation. A low concentration (e.g., 0.1-1 mg/mL) is typically sufficient.

  • Ethylenediaminetetraacetic acid (EDTA): As a chelating agent, EDTA can sequester metal ions that may catalyze the degradation of Cefotaxime. Adding a small amount of EDTA (e.g., 1-5 mM) to your buffers can be beneficial.

It is important to validate your analytical method with the addition of these stabilizers to ensure they do not interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cefotaxime?

A1: Cefotaxime primarily degrades via two pathways: hydrolysis of the β-lactam ring, which inactivates its antibacterial activity, and de-esterification at the C-3 position.[1] These reactions are catalyzed by acidic or basic conditions, heat, and light. Enzymatic degradation by β-lactamases also leads to the hydrolysis of the β-lactam ring.

Q2: What is the optimal pH for Cefotaxime stability during extraction?

A2: The optimal pH range for Cefotaxime stability is between 4.5 and 6.5.[1] It is recommended to use buffers within this pH range for all sample processing and extraction steps.

Q3: How should I store my samples before and during extraction to minimize degradation?

A3: All samples should be stored at low temperatures. For short-term storage during the extraction process, keep samples on ice. For longer-term storage prior to extraction, samples should be kept at -80°C. Protect samples from light by using amber vials or by wrapping tubes in aluminum foil.

Q4: What are the recommended extraction methods for Cefotaxime from plasma or serum?

A4: The two most common and effective methods are:

  • Protein Precipitation: This method involves adding a cold organic solvent, most commonly acetonitrile, to the plasma or serum sample to precipitate proteins. After centrifugation, the clear supernatant containing Cefotaxime is collected for analysis.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent material (e.g., C18) packed in a cartridge to selectively adsorb Cefotaxime from the sample matrix. Interfering substances are washed away, and the purified Cefotaxime is then eluted with a suitable solvent.

Q5: Are there any visual indicators of Cefotaxime degradation?

A5: Yes, a common visual indicator of Cefotaxime degradation, particularly photodegradation, is the development of a yellow color in the solution.[2] If your sample or standard solutions appear yellow, it is a sign that degradation may have occurred.

Data Presentation

Table 1: Stability of Cefotaxime under Various Conditions

ConditionMatrixTemperatureDurationCefotaxime Remaining (%)Reference
pH
4.5 - 6.5Aqueous Solution25°C-Optimal Stability[1]
< 4.5Aqueous Solution25°C-Increased Degradation[1]
> 6.5Aqueous Solution25°C-Increased Degradation[1]
Temperature
5°C0.9% NaCl18 days>97%[3]
25°C0.9% NaCl1 day>90%[3]
Light
UV light (254 nm)Aqueous Solution-30 minPhotostationary state reached (isomerization)[2]

Experimental Protocols

Protocol 1: Protein Precipitation for Cefotaxime Extraction from Plasma/Serum

Materials:

  • Plasma or serum sample

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Vortex mixer

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for analysis.

Protocol 2: Extraction of Cefotaxime from Lung Tissue

Materials:

  • Lung tissue sample

  • Homogenization buffer (e.g., 0.1 M Phosphate buffer, pH 6.0), chilled to 4°C

  • Rotor-stator homogenizer or bead beater

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Refrigerated centrifuge

  • Centrifuge tubes

Procedure:

  • Weigh a portion of the frozen lung tissue (e.g., 100-200 mg).

  • Add the tissue to a pre-chilled tube containing 1 mL of ice-cold homogenization buffer.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Transfer a known volume of the homogenate (e.g., 500 µL) to a new centrifuge tube.

  • Add 1.5 mL of ice-cold acetonitrile to the homogenate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis by HPLC.

Visualizations

Cefotaxime_Degradation_Pathways Cefotaxime Cefotaxime Hydrolysis Hydrolysis Cefotaxime->Hydrolysis pH < 4.5 or > 6.5 High Temperature Deesterification Deesterification Cefotaxime->Deesterification Photodegradation Photodegradation Cefotaxime->Photodegradation UV Light Enzymatic_Degradation Enzymatic Degradation (β-lactamases) Cefotaxime->Enzymatic_Degradation Inactive_Metabolite1 Inactive Metabolite (Opened β-lactam ring) Hydrolysis->Inactive_Metabolite1 Desacetylcefotaxime Desacetylcefotaxime (Less active) Deesterification->Desacetylcefotaxime Photoisomers Photoisomers & Photolysis Products Photodegradation->Photoisomers Enzymatic_Degradation->Inactive_Metabolite1

Caption: Major degradation pathways of Cefotaxime.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Sample Collection (Plasma, Serum, or Tissue) Homogenization Tissue Homogenization (if applicable) - Ice-cold buffer (pH 4.5-6.5) Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation - Cold Acetonitrile (3:1 v/v) Sample_Collection->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation (High speed, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Analysis HPLC Analysis Supernatant_Collection->HPLC_Analysis

Caption: Recommended workflow for Cefotaxime extraction.

References

How to assess and correct for ion suppression with Cefotaxime-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefotaxime analysis. This resource is designed to assist researchers, scientists, and drug development professionals in assessing and correcting for ion suppression when using Cefotaxime-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Cefotaxime, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This matrix can include endogenous components like salts, lipids, and proteins, or exogenous substances introduced during sample preparation.[3][4] Ion suppression leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[5][6]

Q2: How does a deuterated internal standard like this compound help in correcting for ion suppression?

Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte and should co-elute with it.[7][8] By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression.[1][9] The ratio of the analyte signal to the internal standard signal should therefore remain constant, allowing for accurate quantification even in the presence of matrix effects.[5]

Q3: Can this compound completely eliminate inaccuracies due to ion suppression?

While highly effective, deuterated internal standards may not always provide perfect correction. Deuteration can sometimes cause a slight shift in chromatographic retention time between the analyte and the internal standard (the "deuterium isotope effect").[2][10] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[1][9][11] It is crucial to verify the co-elution of the analyte and the internal standard.

Q4: What are the common causes of ion suppression?

Ion suppression can be caused by a variety of factors, including:

  • Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples like plasma or urine.[3][4]

  • Exogenous substances: Contaminants from plasticware, mobile phase additives (e.g., trifluoroacetic acid), and other chemicals introduced during sample preparation.[2][6]

  • High concentrations of the analyte or internal standard: At high concentrations, these can saturate the ionization process.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no signal for Cefotaxime Significant ion suppression from the sample matrix.1. Assess the Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. 2. Enhance Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[13]
Inconsistent and irreproducible results Variable ion suppression between samples. The analyte and internal standard (this compound) may not be perfectly co-eluting and are being affected differently by the matrix.1. Verify Co-elution: Inject a mixed solution of Cefotaxime and this compound to confirm identical retention times under your chromatographic conditions. 2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to improve the separation of the analyte from matrix interferences.[14] 3. Evaluate Matrix Effects Quantitatively: Perform a post-extraction spiking experiment to determine the matrix factor and ensure the internal standard is providing adequate correction.
Poor peak shape for Cefotaxime Matrix components interfering with the chromatography.1. Improve Sample Preparation: Focus on removing phospholipids, which are common culprits for poor peak shape and ion suppression.[15] 2. Modify Chromatographic Conditions: Experiment with different mobile phases, pH, or column chemistry to improve peak shape.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[2][16]

Methodology:

  • Prepare a standard solution of Cefotaxime at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the Cefotaxime standard solution to the second port of the tee-piece, infusing at a constant, low flow rate (e.g., 5-10 µL/min).

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Once a stable baseline signal for Cefotaxime is observed, inject a blank, extracted matrix sample (e.g., plasma extract).

  • Monitor the Cefotaxime signal. A drop in the signal indicates ion suppression at that retention time.

Diagram of Post-Column Infusion Setup

LC LC System Column Analytical Column LC->Column Mobile Phase Tee Tee Union Column->Tee Column Effluent MS Mass Spectrometer Tee->MS Combined Flow SyringePump Syringe Pump (Cefotaxime Solution) SyringePump->Tee Constant Infusion

Caption: Workflow for the post-column infusion experiment.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This method quantifies the extent of ion suppression or enhancement.[5][11]

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Cefotaxime and this compound into the mobile phase or a clean solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Spiked Matrix): Extract blank matrix samples first, then spike Cefotaxime and this compound into the extracted matrix at the same low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike Cefotaxime and this compound into the blank matrix at low and high QC concentrations before extraction.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.

Calculations:

  • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor: (Matrix Factor of Cefotaxime) / (Matrix Factor of this compound)

  • Recovery: (Peak area of analyte in Set C) / (Peak area of analyte in Set B)

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[5][17]

Diagram of Matrix Effect Assessment

cluster_0 Sample Preparation SetA Set A: Analyte in Neat Solution Analysis LC-MS Analysis SetA->Analysis SetB Set B: Post-Extraction Spike SetB->Analysis SetC Set C: Pre-Extraction Spike SetC->Analysis Calculation Calculate Matrix Factor & Recovery Analysis->Calculation

Caption: Experimental workflow for quantitative matrix effect assessment.

Data Presentation

The following tables are examples of how to present the data from the quantitative assessment of the matrix effect.

Table 1: Matrix Factor (MF) for Cefotaxime and this compound

Matrix LotCefotaxime MF (Low QC)Cefotaxime MF (High QC)This compound MF (Low QC)This compound MF (High QC)
10.750.780.760.79
20.810.830.820.84
30.790.800.780.81
40.850.860.840.87
50.770.790.780.80
60.820.840.830.85
Mean 0.80 0.82 0.80 0.83
%CV 4.9% 4.1% 4.2% 3.9%

This table illustrates that both the analyte and the internal standard are experiencing a similar degree of ion suppression.

Table 2: IS-Normalized Matrix Factor and Recovery

Matrix LotIS-Normalized MF (Low QC)IS-Normalized MF (High QC)Recovery % (Low QC)Recovery % (High QC)
10.990.9985.286.5
20.990.9987.188.0
31.010.9986.587.2
41.010.9988.289.1
50.990.9985.986.8
60.990.9987.588.4
Mean 0.99 0.99 86.7 87.7
%CV 1.0% 0.0% 1.4% 1.2%

This table demonstrates that after normalization with the internal standard, the matrix effect is adequately corrected (IS-Normalized MF is close to 1.0), and the recovery is consistent.

References

Improving recovery of Cefotaxime from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Cefotaxime (B1668864) from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low Cefotaxime recovery from plasma/serum samples?

A1: Low recovery of Cefotaxime from plasma or serum is often attributed to several factors:

  • Protein Binding: Cefotaxime can bind to plasma proteins, and inefficient disruption of this binding during extraction will lead to lower recovery.

  • Inadequate Protein Precipitation: If using protein precipitation, incomplete removal of proteins can result in the co-precipitation of Cefotaxime, reducing its concentration in the supernatant.

  • Suboptimal pH: The stability and solubility of Cefotaxime are pH-dependent. The pH of the extraction solvent should be optimized to ensure maximum solubility and stability.[1]

  • Analyte Degradation: Cefotaxime is susceptible to degradation by esterases present in serum and can be affected by temperature and pH.[2][3] Improper sample handling and storage (e.g., prolonged exposure to room temperature) can lead to significant loss of the analyte.[4][5]

  • Matrix Effects: In LC-MS/MS analysis, endogenous components of the biological matrix can co-elute with Cefotaxime and cause ion suppression or enhancement, leading to inaccurate quantification and the appearance of low recovery.[6][7][8]

Q2: How can I minimize the degradation of Cefotaxime during sample preparation?

A2: To minimize degradation, the following precautions are recommended:

  • Temperature Control: Keep samples on ice or at 4-6°C throughout the extraction process.[4] For long-term storage, samples should be kept at -80°C.[4]

  • pH Management: Maintain the pH of the sample and extraction solutions within a range that ensures Cefotaxime stability.[2][3]

  • Prompt Processing: Process samples as quickly as possible after collection to minimize the activity of esterases.[2][3]

  • Use of Stabilizers: In some cases, the addition of esterase inhibitors may be considered, although this should be validated to ensure it does not interfere with the assay.

Q3: What is the "matrix effect" and how can I assess and mitigate it?

A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix in LC-MS/MS analysis.[6][7][8] This can lead to inaccurate and imprecise results.

  • Assessment: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7][9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the HPLC method to separate Cefotaxime from interfering matrix components.

    • Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) to remove a larger portion of the matrix components.[10]

    • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Recovery of Cefotaxime Incomplete protein precipitation.- Ensure the correct ratio of precipitating agent to sample. - Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C).[11] - Test different precipitating agents (e.g., acetonitrile, methanol (B129727), trichloroacetic acid).[11]
Suboptimal pH for extraction.- Adjust the pH of the sample or extraction solvent. A slightly acidic pH may improve the stability and extraction of Cefotaxime.[1]
Inefficient Solid-Phase Extraction (SPE).- Ensure the SPE cartridge is appropriate for Cefotaxime (e.g., C18, weak anion exchange).[12][13] - Optimize the conditioning, loading, washing, and elution steps. The pH of the loading and wash solutions is critical.
High Variability in Results (Poor Precision) Inconsistent sample handling and processing.- Standardize all steps of the experimental protocol, including timing, temperatures, and volumes. - Ensure complete and consistent vortexing and centrifugation.
Presence of matrix effects.- Implement strategies to mitigate matrix effects as described in the FAQ section.[6][7][8] - Evaluate different biological lots to assess the variability of the matrix effect.[9]
Peak Tailing or Splitting in HPLC/UPLC Co-elution of interfering substances.- Improve sample clean-up using SPE or LLE. - Optimize the mobile phase composition and gradient to improve separation.
Issues with the analytical column.- Ensure the column is properly conditioned and has not exceeded its lifetime. - Use a guard column to protect the analytical column from matrix components.

Quantitative Data Summary

Table 1: Reported Recovery of Cefotaxime using Different Extraction Methods

Biological MatrixExtraction MethodRecovery (%)Analytical MethodReference
SerumSolid-Phase Extraction (C18)96.7HPLC-UV[10]
SerumProtein Precipitation (Methanol)91.0HPLC-UV[10]
UrineOnline Solid-Phase Extraction (Weak Anion Exchange)79.4 - 81.5HPLC-UV[13]
PlasmaUltrafiltrationApproximated at 65% (based on 35% protein binding)UHPLC-MS/MS[9]

Experimental Protocols

Protein Precipitation using Acetonitrile (for Plasma/Serum)

This method is rapid but may result in significant matrix effects.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

Solid-Phase Extraction (SPE) for Serum/Plasma

This method provides a cleaner extract compared to protein precipitation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.01 M sodium acetate (B1210297) buffer (pH 5.8).[10] Do not allow the cartridge to dry out.

  • Sample Pre-treatment: Mix 200 µL of serum with 200 µL of 0.01 M sodium acetate buffer (pH 5.8).[10] If using an internal standard, it should be added at this stage.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of the acetate buffer to remove hydrophilic interferences.[10]

  • Elution: Elute the Cefotaxime from the cartridge with 2 x 0.5 mL of a methanol-acetate buffer solution (e.g., 40:60, v/v).[10]

  • Analysis: The eluate can be directly injected into the HPLC system.

Visualizations

Experimental_Workflow_Protein_Precipitation start Start: Plasma/Serum Sample add_acetonitrile Add Ice-Cold Acetonitrile (1:3 v/v) start->add_acetonitrile vortex Vortex Vigorously (1 min) add_acetonitrile->vortex incubate Incubate at -20°C (20 min) vortex->incubate centrifuge Centrifuge (>10,000 x g, 10 min, 4°C) incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (Optional) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Cefotaxime extraction via protein precipitation.

Troubleshooting_Low_Recovery start Problem: Low Cefotaxime Recovery check_ppt Using Protein Precipitation? start->check_ppt check_spe Using SPE? start->check_spe check_stability Check Sample Handling (Temp, Time, pH) start->check_stability check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix sol_ppt Solution: - Optimize precipitant/ratio - Increase incubation time/vortexing check_ppt->sol_ppt Yes sol_spe Solution: - Optimize SPE sorbent/solvents - Check pH of loading/wash steps check_spe->sol_spe Yes sol_stability Solution: - Keep samples on ice - Process promptly check_stability->sol_stability sol_matrix Solution: - Improve sample cleanup - Optimize chromatography - Use stable isotope-labeled IS check_matrix->sol_matrix

Caption: Logical troubleshooting guide for low Cefotaxime recovery.

References

Technical Support Center: Minimizing Carryover in Cefotaxime LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent analyte carryover during the LC-MS/MS analysis of Cefotaxime.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS/MS analysis?

A1: Analyte carryover is the unwanted appearance of an analyte signal from a previous injection in the chromatogram of a subsequent sample, such as a blank or a low-concentration sample.[1][2][3][4] This phenomenon can compromise data accuracy and reliability, leading to false-positive results or inaccurate quantification.[3] Carryover is typically observed as a decreasing signal in a series of consecutive blank injections following a high-concentration sample.[1][4]

Q2: Why might Cefotaxime be susceptible to carryover?

A2: While specific data on Cefotaxime's "stickiness" is limited, its chemical properties can contribute to carryover. Cefotaxime possesses both acidic and basic functional groups, which can engage in various interactions—such as hydrogen bonding, ionic, and hydrophobic interactions—with surfaces within the LC-MS/MS system.[1] Compounds that are particularly "sticky," like certain peptides or hydrophobic molecules, are prone to adsorbing to surfaces like tubing, injector parts, and the column's stationary phase, causing carryover.[3][5] The use of C8 and C18 columns in Cefotaxime HPLC methods suggests it has sufficient hydrophobic character to contribute to such interactions.[6][7][8]

Q3: How can I differentiate between carryover and system contamination?

A3: A strategic sequence of injections can effectively distinguish between carryover and contamination.[1]

  • Carryover is characterized by a diminishing peak area in successive blank injections that follow a high-concentration standard. The first blank will show the highest carryover signal, which then decreases.[1]

  • Contamination typically presents as a consistent, low-level signal across all injected blanks, standards, and samples.[1] This may indicate a contaminated mobile phase, solvent, or a persistently dirty component in the MS source.[1][9]

Q4: What are the primary sources of carryover in an LC-MS/MS system?

A4: Carryover can originate from multiple points in the system's flow path. The most common sources include:

  • The Autosampler: This is a frequent culprit, with residues adhering to the needle, sample loop, injection port, and rotor seals of the injector valve.[1][5][9][10] Worn or dirty rotor seals are a significant cause.[1]

  • The LC Column: The analyte can be strongly retained by the stationary phase of the analytical or guard column, leading to slow elution in subsequent runs.[2][9][11]

  • Tubing and Connections: Residues can adhere to the inner surfaces of PEEK tubing and other components in the flow path.[10]

  • MS Ion Source: While less common for carryover and more for background contamination, a dirty ion source can contribute to extraneous signals.[9]

Q5: What is an acceptable level of carryover for a validated bioanalytical method?

A5: According to regulatory guidelines, carryover is generally considered acceptable if the peak area in a blank sample injected after the highest calibration standard (ULOQ) is less than 20% of the analyte's peak area at the Lower Limit of Quantitation (LLOQ) and less than 5% of the internal standard's peak area.[1][12][13]

Troubleshooting Guides and Experimental Protocols

Guide 1: Initial Diagnosis - Carryover vs. Contamination

This protocol helps determine if the observed issue is carryover or a more persistent contamination.

Experimental Protocol: Diagnostic Injection Sequence

  • Prepare Samples: Prepare a high-concentration standard of Cefotaxime (e.g., the highest point on your calibration curve, ULOQ) and at least three blank samples (mobile phase or sample matrix).

  • Set Up Injection Sequence: Program the autosampler to inject the samples in the following order:

    • Injection 1: High-Concentration Standard

    • Injection 2: Blank 1

    • Injection 3: Blank 2

    • Injection 4: Blank 3

  • Data Analysis:

    • Analyze the chromatogram for Blank 1. The presence of a Cefotaxime peak indicates a potential carryover or contamination issue.

    • Compare the peak area of Cefotaxime in Blank 1, Blank 2, and Blank 3.

    • Interpretation: If the peak area decreases significantly from Blank 1 to Blank 3, the issue is likely carryover.[1] If the peak area remains relatively constant across all blanks, the source is likely system contamination.[1]

cluster_workflow Diagram 1: Carryover vs. Contamination Diagnosis start Start Diagnostic Sequence inject_high Inject High-Concentration Standard (ULOQ) start->inject_high inject_b1 Inject Blank 1 inject_high->inject_b1 inject_b2 Inject Blank 2 inject_b1->inject_b2 analyze Analyze Blank Chromatograms inject_b2->analyze decision Is Peak Area in Blank 1 > Blank 2 and decreasing? analyze->decision carryover Issue is LIKELY CARRYOVER decision->carryover Yes contamination Issue is LIKELY CONTAMINATION decision->contamination No

Diagram 1: Workflow for diagnosing carryover vs. contamination.
Guide 2: Systematic Identification of the Carryover Source

Once carryover is confirmed, this systematic approach helps isolate its origin.[3][14]

Experimental Protocol: Source Isolation

  • Bypass the Column: Turn off the LC pumps. Carefully disconnect the analytical column and guard column. Replace them with a zero-dead-volume union.

  • Run Test Sequence: Turn the pumps back on and allow the system to equilibrate. Inject the high-concentration standard followed by a blank sample.

  • Analyze Results:

    • Carryover Persists: If the carryover peak is still present in the blank injection (even without a column), the source is located in the system upstream of the column, most likely the autosampler (needle, rotor seal, sample loop).[3][9]

    • Carryover is Eliminated/Reduced: If the carryover peak disappears or is significantly reduced, the primary source of the carryover is the analytical column and/or guard column.[9]

cluster_workflow Diagram 2: Systematic Troubleshooting of Carryover Source start Carryover Confirmed from Initial Diagnosis step1 Step 1: Replace LC Column with a Zero-Volume Union start->step1 step2 Step 2: Inject High-Conc. Standard, followed by a Blank step1->step2 decision Does Carryover Peak Persist in the Blank? step2->decision source_autosampler Source is Autosampler / Injector System (Needle, Valve, Loop, Tubing) decision->source_autosampler Yes source_column Source is LC Column and/or Guard Column decision->source_column No

Diagram 2: Logical workflow to isolate the source of carryover.

Mitigation Strategies and Protocols

Autosampler and Injector Cleaning

Optimizing the needle wash is the most effective way to combat autosampler-related carryover.[5] The wash solvent should be strong enough to dissolve and remove all traces of the analyte.

Table 1: Example Autosampler Wash Solutions for Minimizing Carryover

Wash Solution CompositionPrimary Target AnalytesRationale
90:10 Acetonitrile/Water + 0.1% Formic AcidGeneral purpose, acidic compoundsA strong organic solvent with an acidic modifier to disrupt ionic interactions.
50:50 Methanol/AcetonitrileBroad range of compoundsA mixture of protic and aprotic solvents can be effective for complex analytes.
25:25:25:25 IPA/Methanol/Acetonitrile/Water"Sticky" or stubborn compoundsA strong, multi-component mixture designed to remove highly adsorbed residues.[9]
100% Acetonitrile or Isopropanol (IPA)Highly hydrophobic compoundsStrong organic solvent to solubilize non-polar analytes.

Experimental Protocol: Optimizing the Needle Wash

  • Select a Strong Wash Solvent: Start with a wash solution that is stronger than your mobile phase. For Cefotaxime, a good starting point is a high-organic mixture like 90% Acetonitrile with 0.1% Formic Acid.

  • Increase Wash Volume: In your instrument method, double the volume used for the needle/injector wash cycle.

  • Increase Wash Time/Cycles: Increase the duration of the wash step or the number of wash cycles performed between injections.

  • Test Effectiveness: Re-run the diagnostic injection sequence (Guide 1) to see if the carryover has been reduced to an acceptable level.

  • Iterate: If carryover persists, try a different, stronger wash solution from Table 1 and repeat the test.

Column Washing and Regeneration

If the column is the source, a rigorous washing procedure can remove strongly retained Cefotaxime.

Experimental Protocol: Strong Column Wash

  • Disconnect from MS: Disconnect the column outlet from the mass spectrometer to avoid contaminating the source. Direct the flow to waste.

  • Initial Flush: Wash the column with your mobile phase without any buffer salts (e.g., 95:5 Water/Acetonitrile) for 10-15 column volumes to remove salts.

  • Strong Solvent Wash: Flush the column with 100% Acetonitrile or Isopropanol for at least 30-50 column volumes.[9]

  • Intermediate Flush (Optional): For stubborn residues, an intermediate polarity solvent like Tetrahydrofuran (THF), if compatible with your column, can be effective.

  • Re-equilibration: Flush the column with the initial mobile phase composition until the pressure stabilizes.

  • Test: Reconnect the column to the MS, allow the system to fully equilibrate, and inject a blank to confirm the carryover is gone.

Note: Research suggests that for some compounds, cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[11]

Mobile Phase and Method Optimization
  • Use Additives: The addition of competitive inhibitors to the mobile phase, such as ion-pairing agents or modifiers like formic acid or ammonium (B1175870) formate, can quench interactions between Cefotaxime and system surfaces.[1]

  • Injection Sequence: When possible, arrange the injection sequence to run from low-concentration to high-concentration samples to minimize the impact of carryover from a high standard on a subsequent unknown.[9] Always run blank injections after the highest standards.[2]

Preventative Maintenance

Regular maintenance is crucial for preventing carryover before it becomes a problem.

  • Replace Worn Parts: Regularly inspect and replace autosampler rotor seals, PEEK tubing, and fittings, as these can develop scratches and wear that trap analytes.[1]

  • Maintain a Clean System: Routinely clean the MS ion source to prevent background contamination.[9]

References

Technical Support Center: Cefotaxime and Cefotaxime-d3 Reconstitution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the reconstitution stability of Cefotaxime (B1668864) and its deuterated analog, Cefotaxime-d3. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reconstituting Cefotaxime?

A1: Cefotaxime sodium can be reconstituted with a variety of sterile diluents depending on the intended use. For laboratory purposes, Sterile Water for Injection is a common choice. Other compatible diluents include 0.9% Sodium Chloride Injection, 5% or 10% Dextrose Injection, and Lactated Ringer's Solution.[1] It is crucial to avoid diluents with a pH above 7.5, such as Sodium Bicarbonate Injection, as Cefotaxime exhibits maximum stability in the pH range of 5-7.[2]

Q2: How should I store reconstituted Cefotaxime solutions?

A2: The stability of reconstituted Cefotaxime is highly dependent on the storage temperature. For optimal stability, solutions should be stored under refrigeration (2-8°C) and protected from light.[3][4][5] Solutions may also be frozen for long-term storage.[6]

Q3: What is the stability of reconstituted Cefotaxime at different temperatures?

A3: At refrigerated temperatures (2-8°C), reconstituted Cefotaxime is stable for a longer duration, with some studies showing stability for up to 5-18 days with minimal degradation.[7][8] At room temperature (around 25°C), the stability is significantly reduced, typically to about 24 hours.[3][8] At elevated temperatures (e.g., 45°C), degradation is rapid, with significant loss of potency within a few hours.[8]

Q4: I've noticed a color change in my reconstituted Cefotaxime solution. Is it still usable?

A4: Reconstituted Cefotaxime solutions are typically pale yellow.[8] An increase in the intensity of the yellow color, potentially progressing to reddish-yellow, is an indication of degradation.[8][9] While a slight color change may not always signify a critical loss of potency, it is a sign of instability, and for sensitive applications, a freshly prepared solution is recommended.

Q5: What is the reconstitution stability of this compound?

Q6: What are the known degradation products of Cefotaxime?

A6: The degradation of Cefotaxime in aqueous solutions can occur through the cleavage of the β-lactam ring and deacetylation of the side chain.[2][11] In acidic conditions, the deacetylated derivative can form a lactone.[11] At least three decomposition products have been observed in stability studies.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low analytical signal for Cefotaxime/Cefotaxime-d3. Degradation of the reconstituted solution due to improper storage (e.g., prolonged time at room temperature, exposure to light).Prepare a fresh solution from the lyophilized powder. Always store reconstituted solutions at 2-8°C and protect from light. For long-term use, consider preparing aliquots and freezing them.
High variability in experimental results. Inconsistent concentration of the active compound due to ongoing degradation.Ensure that all samples and standards are prepared fresh and handled consistently. If using a stock solution over a period, perform a stability check to confirm its concentration.
Visible particulates or cloudiness in the reconstituted solution. Incomplete dissolution or precipitation of the compound. This could also indicate significant degradation.Ensure the lyophilized powder is fully dissolved by gentle swirling or vortexing. If particulates persist, do not use the solution. Prepare a fresh solution.
pH of the reconstituted solution is outside the optimal range of 5-7. Use of an inappropriate diluent or buffer.Reconstitute with a recommended neutral diluent like Sterile Water for Injection or 0.9% Sodium Chloride. If a buffer is required, ensure its pH is within the stable range for Cefotaxime.

Data on Reconstitution Stability of Cefotaxime

Table 1: Stability of Reconstituted Cefotaxime in Various Diluents and Temperatures

DiluentConcentrationTemperatureStability DurationPotency Loss/Observation
0.9% Sodium Chloride50 mg/mL5°C18 days< 3% decomposition[7]
0.9% Sodium Chloride50 mg/mL25°C1 day< 10% loss in potency[7]
Sterile Water for Injection100 mg/mL5°C5 daysStable[8]
Sterile Water for Injection100 mg/mL25°C24 hoursStable[8]
Sterile Water for Injection100 mg/mL45°C2 hoursStable[8]
5% Dextrose or 0.9% NaClNot specified-10°C112 daysStable[12]
5% Dextrose or 0.9% NaClNot specified4°C22 daysStable[12]
5% Dextrose or 0.9% NaClNot specified24°C1 dayStable[12]

Experimental Protocols

Protocol for Assessing Reconstitution Stability of Cefotaxime

This protocol outlines a general method for determining the stability of reconstituted Cefotaxime using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Cefotaxime sodium powder

  • Selected diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of a suitable buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled storage units (refrigerator, incubator)

2. Reconstitution of Cefotaxime:

  • Accurately weigh a known amount of Cefotaxime sodium powder.

  • Reconstitute with a precise volume of the chosen diluent to achieve the desired concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by gentle mixing.

  • Measure and record the initial pH of the solution.

3. Stability Study Design:

  • Divide the reconstituted solution into several aliquots in appropriate containers (e.g., amber vials to protect from light).

  • Store the aliquots under different temperature conditions (e.g., 2-8°C and 25°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours for room temperature; 0, 1, 3, 5, 7 days for refrigerated), withdraw an aliquot from each storage condition for analysis.

4. HPLC Analysis:

  • Prepare a calibration curve using freshly prepared Cefotaxime standards of known concentrations.

  • Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to a suitable wavelength for Cefotaxime (e.g., 254 nm).

  • Inject the standards and the samples from the stability study.

  • Record the peak area of Cefotaxime in each chromatogram.

5. Data Analysis:

  • Using the calibration curve, determine the concentration of Cefotaxime in each sample at each time point.

  • Calculate the percentage of Cefotaxime remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of Cefotaxime remaining versus time for each storage condition.

  • Observe any changes in physical appearance (color, clarity) and pH at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation reconstitute Reconstitute Cefotaxime/Cefotaxime-d3 with chosen diluent initial_analysis Initial Analysis (t=0) - HPLC for concentration - pH measurement - Visual inspection reconstitute->initial_analysis storage_fridge Refrigerated (2-8°C) initial_analysis->storage_fridge Store aliquots storage_rt Room Temperature (25°C) initial_analysis->storage_rt Store aliquots analysis_fridge Analyze aliquots at specified time intervals storage_fridge->analysis_fridge analysis_rt Analyze aliquots at specified time intervals storage_rt->analysis_rt data_eval Calculate % remaining Plot degradation curve Assess physical changes analysis_fridge->data_eval analysis_rt->data_eval

Caption: Workflow for Cefotaxime reconstitution stability testing.

logical_relationship cluster_factors Factors Affecting Stability cluster_indicators Indicators of Instability cluster_recommendations Stability Recommendations temperature Temperature potency_loss Loss of Potency (Chemical Degradation) temperature->potency_loss color_change Color Change (Visual Degradation) temperature->color_change time Time time->potency_loss time->color_change ph pH ph->potency_loss ph_shift pH Shift ph->ph_shift light Light Exposure light->potency_loss light->color_change recommendations Store at 2-8°C Protect from light Use within recommended time Monitor pH potency_loss->recommendations color_change->recommendations ph_shift->recommendations

Caption: Factors influencing Cefotaxime stability and recommended practices.

References

Technical Support Center: Cefotaxime Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of cefotaxime (B1668864) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for cefotaxime stability in an aqueous solution?

A1: Cefotaxime exhibits maximum stability in the pH range of 4.3 to 6.5.[1][2][3] Within this range, the degradation process is primarily catalyzed by the solvent (water).[2] Some studies indicate good stability in a broader range of pH 5 to 7.[3][4]

Q2: How does pH outside the optimal range affect cefotaxime stability?

A2: Outside the optimal pH range, the degradation of cefotaxime is significantly accelerated.[2]

  • Acidic Conditions (pH ≤ 3.4): In acidic solutions, the degradation is catalyzed by hydrogen ions.[2] In highly acidic environments, the deacetylated derivative of cefotaxime can be converted to lactone.[5][6]

  • Alkaline Conditions (pH ≥ 6.2): In alkaline solutions, the degradation is hastened by hydroxyl ions.[2] The manufacturer advises against diluting cefotaxime in solutions with a pH greater than 7.5.[3][4]

Q3: What are the primary degradation pathways of cefotaxime in solution?

A3: In aqueous solutions, cefotaxime degradation occurs through two main parallel reactions: the cleavage of the β-lactam nucleus and the de-esterification (or deacetylation) at the C-3 position.[1][5][6] In alkaline conditions, the attack of the hydroxyl group on the ester function is a rapid step in the degradation process.[7]

Q4: Do buffer components influence the stability of cefotaxime?

A4: Yes, certain buffer species can catalyze the degradation of cefotaxime. For instance, carbonate and borate (B1201080) buffers have been shown to increase degradation rates, while acetate (B1210297) buffers may decrease these rates.[5][6]

Q5: What is the expected kinetic order of cefotaxime degradation in an aqueous solution?

A5: The degradation of cefotaxime in an aqueous solution follows pseudo-first-order kinetics with respect to the cefotaxime concentration.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpectedly rapid degradation of cefotaxime. The pH of the solution is outside the optimal stability range of 4.3-6.5.[1][2][3]Verify the pH of your solution using a calibrated pH meter and adjust it to be within the optimal range.
The storage temperature is too high.Store cefotaxime solutions at recommended temperatures. For example, solutions in 5% dextrose and 0.9% NaCl are stable for at least 22 days at 4°C and 112 days at -10°C.[2]
The buffer system being used is catalyzing the degradation.If using carbonate or borate buffers, consider switching to a more inert buffer system like acetate, or confirm that the buffer concentration is not excessively high.[5][6]
Appearance of unknown peaks in HPLC chromatogram. These are likely degradation products of cefotaxime.In acidic conditions, deacetylated derivatives and their lactones may form.[5][6] In alkaline conditions, deacetylcefotaxime and the 7-epimer of cefotaxime can be expected.[7] Use a stability-indicating HPLC method to identify and quantify these products.
Variability in stability results between experiments. Inconsistent pH of the prepared solutions.Ensure precise and consistent preparation of all solutions, with careful pH measurement and adjustment for each batch.
The ionic strength of the solution is affecting the degradation rate.A positive salt effect has been observed at pH 8.94.[1] Maintain a consistent ionic strength across all experiments for comparable results.

Quantitative Data Summary

The following table summarizes the stability of cefotaxime sodium under various conditions.

pH Range Temperature (°C) Observation Reference
4.3 - 6.2Not SpecifiedOptimal stability range.[2]
4.5 - 6.525Region of maximum stability.[1]
5 - 7Not SpecifiedSolutions exhibit maximum stability.[4]
3.9 - 7.62510% decomposition occurs in 24 hours or longer.[3]
2.22510% decomposition occurs in about 13 hours.[3]
8.42510% decomposition occurs in about 13 hours.[3]
Not Specified5Less than 3% decomposition after 18 days in 0.9% NaCl injection in polypropylene (B1209903) syringes.[8]
Not Specified25Less than 10% potency loss after 1 day in 0.9% NaCl injection in polypropylene syringes.[8]

Experimental Protocols

Protocol 1: Determination of Cefotaxime Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to determine the concentration of cefotaxime over time.

1. Preparation of Solutions:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 10.

  • Reconstitute cefotaxime sodium in each buffer solution to a known concentration (e.g., 50 mg/mL).[8]

  • Store the prepared solutions at a constant temperature (e.g., 25°C).[1]

2. HPLC Analysis:

  • Use a stability-indicating HPLC method. The mobile phase and column should be selected to achieve good separation between intact cefotaxime and its degradation products.

  • At predetermined time intervals, withdraw an aliquot from each solution.

  • Inject the samples into the HPLC system.

  • The degradation rates can be determined by monitoring the decrease in the peak area of the intact cefotaxime over time.[1]

3. Data Analysis:

  • Plot the natural logarithm of the cefotaxime concentration versus time.

  • The pseudo-first-order degradation rate constant (k) can be calculated from the slope of the linear regression.

Protocol 2: Forced Degradation Study of Cefotaxime

This protocol describes how to intentionally degrade cefotaxime to identify its degradation products.

1. Acidic Degradation:

  • Dissolve cefotaxime in a solution of 0.5 N HCl.

  • Heat the mixture in a boiling water bath under reflux for 1 hour.

  • Cool the solution and neutralize it to pH 7 with 0.5 N NaOH.[9]

2. Alkaline Degradation:

  • Dissolve cefotaxime in a solution of 0.5 N NaOH.

  • Heat the mixture in a boiling water bath under reflux for 1 hour.

  • Cool the solution and neutralize it to pH 7 with 0.5 N HCl.[9]

3. Analysis:

  • Analyze the resulting solutions using a suitable analytical technique, such as HPLC or LC-MS, to identify the degradation products.

Visualizations

cluster_0 Cefotaxime in Solution cluster_1 Degradation Pathways cluster_2 Influencing Factors Cefotaxime Cefotaxime BetaLactam β-Lactam Cleavage Cefotaxime->BetaLactam Degrades via Deesterification De-esterification Cefotaxime->Deesterification Degrades via pH_Acidic Acidic pH (H+ catalysis) pH_Acidic->Cefotaxime Accelerates Degradation pH_Optimal Optimal pH (4.3 - 6.5) pH_Optimal->Cefotaxime Maintains Stability pH_Alkaline Alkaline pH (OH- catalysis) pH_Alkaline->Cefotaxime Accelerates Degradation cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Processing Prep_Buffers Prepare Buffers (Varying pH) Prep_Cefotaxime Reconstitute Cefotaxime in Buffers Prep_Buffers->Prep_Cefotaxime Incubate Incubate at Constant Temperature Prep_Cefotaxime->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Plot Plot ln(Conc) vs. Time HPLC->Plot Calculate Calculate Degradation Rate Constant Plot->Calculate

References

Selecting the right concentration for Cefotaxime-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting the appropriate concentration for Cefotaxime-d3 internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for the this compound internal standard?

A1: There is no single "ideal" concentration. The optimal concentration of this compound, a stable isotope-labeled internal standard, depends on several factors, primarily the expected concentration range of the analyte, Cefotaxime, in your samples. A general guideline is to use a concentration that results in a signal response that is roughly in the middle of the calibration curve for Cefotaxime. A common practice is to match the internal standard concentration to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) for Cefotaxime.[1]

Q2: Why is the concentration of the internal standard important?

A2: The concentration of the internal standard is critical for accurate and precise quantification. An appropriate concentration ensures that the detector response for the internal standard is consistent and reproducible across all samples, including calibration standards, quality controls, and unknown samples. This consistency allows the internal standard to effectively compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

Q3: What are the consequences of using a suboptimal this compound concentration?

A3:

  • Too Low a Concentration: May result in a poor signal-to-noise ratio, leading to high variability and inaccurate quantification, particularly for low-concentration samples.

  • Too High a Concentration: Can lead to detector saturation, ion suppression of the analyte, and potential contamination of the LC-MS system. It may also fall outside the linear range of the detector.

Q4: How do I prepare the this compound internal standard solution?

A4: this compound is typically dissolved in a solvent compatible with your analytical method, such as methanol (B129727) or a mixture of methanol and water.[2] Stock solutions are prepared by accurately weighing the this compound and dissolving it in a known volume of solvent to achieve a high concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to create a working solution at the desired concentration for spiking into your samples.

Q5: Should the internal standard concentration be the same for all my samples?

A5: Yes, it is crucial to add the same amount of the internal standard to every sample, including calibration standards, quality controls, and unknown samples. The principle of internal standard calibration relies on a constant concentration of the internal standard across all samples to accurately normalize the analyte's response.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in internal standard peak area across samples Inconsistent pipetting of the internal standard solution.Ensure proper pipette calibration and technique. Consider using an automated liquid handler for better precision.
Matrix effects varying between samples.Optimize sample preparation to remove interfering matrix components. Ensure the internal standard and analyte co-elute as closely as possible.
Internal standard signal is too low or absent The concentration of the working solution is too low.Prepare a new working solution with a higher concentration.
Degradation of the internal standard.Prepare a fresh stock and working solution. Store solutions appropriately (typically at low temperatures and protected from light).
Issues with the LC-MS system (e.g., ion source, detector).Perform system maintenance and calibration.
Internal standard signal is too high (detector saturation) The concentration of the working solution is too high.Dilute the internal standard working solution.
Poor linearity of the calibration curve The internal standard concentration is not optimal for the analyte concentration range.Re-evaluate the internal standard concentration based on the analyte's expected concentration range and ULOQ.
The internal standard is interfering with the analyte.Check for any isotopic overlap or other interferences between the analyte and the internal standard.

Experimental Protocols

Protocol for Determining the Optimal this compound Concentration

Objective: To determine the this compound internal standard concentration that provides a stable and reproducible signal across the entire calibration range of Cefotaxime.

Materials:

  • Cefotaxime analytical standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Calibrated pipettes and appropriate labware

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Cefotaxime in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Prepare Calibration Standards:

    • Prepare a series of Cefotaxime calibration standards in the blank matrix, covering your expected analytical range (e.g., from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).

  • Prepare Trial Internal Standard Working Solutions:

    • Prepare three different concentrations of this compound working solutions. A good starting point would be concentrations that are approximately 25%, 50%, and 75% of the Cefotaxime concentration at the midpoint of your calibration curve.

  • Spike and Analyze Samples:

    • For each trial concentration of the this compound working solution:

      • Take a set of your prepared Cefotaxime calibration standards.

      • Spike each calibration standard with a fixed volume of the this compound working solution.

      • Process the samples using your established sample preparation protocol.

      • Analyze the samples using your LC-MS/MS method.

  • Evaluate the Data:

    • For each trial concentration of this compound, evaluate the following:

      • Peak Area Response: The peak area of the this compound should be consistent and reproducible across all calibration standards.

      • Signal-to-Noise Ratio (S/N): The S/N for the internal standard should be adequate (typically >10) in all samples.

      • Linearity of Calibration Curve: The calibration curve for Cefotaxime (plotted as the ratio of the analyte peak area to the internal standard peak area versus concentration) should have a correlation coefficient (r²) of >0.99.

      • Accuracy and Precision: The accuracy and precision of the quality control samples should be within acceptable limits (typically ±15%).

  • Select the Optimal Concentration:

    • Choose the this compound concentration that provides the best combination of consistent peak area, good signal-to-noise, and excellent linearity, accuracy, and precision for your Cefotaxime calibration curve.

Quantitative Data Summary

The following table summarizes examples of internal standard concentrations used in published analytical methods. Note that the optimal concentration for your specific assay will need to be experimentally determined.

AnalyteInternal StandardInternal Standard ConcentrationMatrixAnalytical MethodReference
Ceftriaxone (B1232239)Cefotaxime2 µg/mLHuman PlasmaLC-MS/MS[3]
Fifteen AntibioticsThis compoundNot explicitly stated, but used for a calibration range of 0.5 mg/L to 32 mg/LPlasmaLC-HRAM-MS[2]

Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation start Define Cefotaxime Concentration Range (LLOQ to ULOQ) prep_stocks Prepare Cefotaxime and This compound Stock Solutions start->prep_stocks prep_cal Prepare Cefotaxime Calibration Standards in Matrix prep_stocks->prep_cal prep_is Prepare Trial this compound Working Solutions prep_cal->prep_is spike Spike Calibration Standards with Trial IS Concentrations prep_is->spike analyze Analyze Samples by LC-MS/MS spike->analyze eval_pa Evaluate IS Peak Area Consistency analyze->eval_pa eval_sn Check IS Signal-to-Noise Ratio eval_pa->eval_sn eval_lin Assess Calibration Curve Linearity (r²) eval_sn->eval_lin eval_ap Determine Accuracy and Precision eval_lin->eval_ap decision Is Performance Acceptable? eval_ap->decision select Select Optimal IS Concentration decision->select Yes adjust Adjust IS Concentration and Re-run Experiment decision->adjust No adjust->spike

Caption: Workflow for selecting the optimal this compound internal standard concentration.

References

Validation & Comparative

A Comparative Guide to Cefotaxime Quantification: Deuterated Standard vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cefotaxime is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a detailed comparison of a highly specific UHPLC-MS/MS method utilizing a deuterated internal standard against common alternative HPLC-UV methods. The inclusion of a deuterated standard offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample processing.

Performance Comparison of Analytical Methods

The choice of an analytical method for Cefotaxime quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters of a UHPLC-MS/MS method with a deuterated internal standard and two alternative HPLC-UV methods.

Table 1: Method Validation Parameters for Cefotaxime Quantification

ParameterUHPLC-MS/MS with Deuterated Standard (Cefotaxime-d3)HPLC-UV Method 1 (External Standard)HPLC-UV Method 2 (External Standard)
Linearity Range 0.5 - 500 mg/L[1]10 - 70 µg/mL[2]0.01 - 0.07 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but method met validation requirements0.9976[2]≥ 0.999
Accuracy (% Recovery) Within ± 5%[1]97 - 102%[2]99.30%
Precision (% RSD) Within ± 7.3%[1]Intraday: 1.2917, Interday: 0.9050[2]Repeatability: 0.38%, Intermediate: 0.85%
Limit of Detection (LOD) Not explicitly stated0.3 µg/mL[2]1.8 ng/mL
Limit of Quantification (LOQ) 0.5 mg/L (as lower limit of concentration range)[1]0.6 µg/mL[2]5.8 ng/mL
Internal Standard Deuterated Cefotaxime (this compound)[1]None (External Standard)[2]None (External Standard)
Detector Tandem Mass Spectrometer (MS/MS)[1]UV Detector[2]UV Detector

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below, offering a basis for replication and adaptation.

Method 1: UHPLC-MS/MS with Deuterated Internal Standard

This method is highly sensitive and specific, making it ideal for bioanalytical studies in complex matrices like plasma.

1. Sample Preparation:

  • Plasma samples are subjected to protein precipitation using acetonitrile (B52724).[1]

  • An internal standard, deuterated Cefotaxime (this compound), is added to the sample prior to precipitation to account for variability.[1]

  • The mixture is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: Kinetex C8 (100 × 2.1 mm)[1]

  • Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297).[1]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to detect Cefotaxime, its metabolite desacetylcefotaxime, and the deuterated internal standard.[1]

Method 2: HPLC-UV (Alternative 1)

This method represents a more accessible approach suitable for quality control of pharmaceutical formulations.

1. Sample Preparation:

  • The sample containing Cefotaxime sodium is dissolved in the mobile phase.

  • No internal standard is used; quantification is based on an external standard calibration curve.[2]

2. Chromatographic Conditions:

  • Column: SS Wakosil II- C8 (250 mm × 4.6 mm i.d., 5 µm).[2]

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV detection at a wavelength of 252 nm.[2]

  • Injection Volume: 100 µL.[2]

Method 3: HPLC-UV (Alternative 2)

This is another robust HPLC-UV method for the determination of Cefotaxime in pharmaceutical dosage forms.

1. Sample Preparation:

  • A stock solution of Cefotaxime is prepared in deionized water.

  • Quantification is performed using an external standard method.

2. Chromatographic Conditions:

  • Column: Reversed-phase Base Deactivated Silica (BDS) column (150 mm × 4.0 mm × 5 μm).

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer, with the pH adjusted to 6.15.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set at 235 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 μL.

Visualizing the Method Validation Workflow and Cefotaxime's Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the mechanism of action of Cefotaxime.

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Application Method_Development Method Development Selectivity Selectivity Method_Development->Selectivity Define_Purpose Define Intended Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Select_Method->Method_Development Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Caption: Bioanalytical method validation workflow.

Cefotaxime_Mechanism_of_Action cluster_Bacterium Bacterial Cell Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Cell_Wall_Synthesis Inhibits Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Leads to Cell_Lysis Cell Lysis & Death Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of Cefotaxime.

References

A Comparative Guide to Bioanalytical Assays for Cefotaxime: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different bioanalytical methods for the quantification of Cefotaxime (B1668864), a third-generation cephalosporin (B10832234) antibiotic. The focus is on key validation parameters: linearity, accuracy, and precision. The information presented is collated from various studies to offer a comprehensive overview for researchers and professionals in drug development.

Cefotaxime is widely used to treat various bacterial infections.[1] Accurate and reliable quantification of Cefotaxime in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

Comparison of Bioanalytical Method Performance

The following tables summarize the linearity, accuracy, and precision data from several published studies on Cefotaxime bioanalytical assays.

Table 1: Linearity of Cefotaxime Bioanalytical Assays

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Biological MatrixReference
HPLC-UV0.5 - 1.50.9992Pharmaceutical Dosage Form[1]
RP-HPLC0.01 - 0.07Not SpecifiedPure and Pharmaceutical Formulations[5]
RP-HPLC10 - 700.9976Marketed Formulations[6]
RP-HPLC10 - 500.999Bulk Drug and Nanoparticles[7]
HPLC-UV0.2 - 100.9986Human Plasma[8][9]
UV Spectrophotometry5 - 30> 0.995Bulk and Pharmaceutical Dosage Forms[10]

Table 2: Accuracy of Cefotaxime Bioanalytical Assays

MethodConcentration LevelsAccuracy (% Recovery)Biological MatrixReference
HPLC-UVNot Specified98% - 102%Pharmaceutical Dosage Form[1]
RP-HPLCNot Specified97% - 102%Marketed Formulations[11]
RP-HPLC80%, 100%, 120% of sample conc.%RSD < 2Bulk Drug and Nanoparticles[7]
HPLC-UVNot Specified99.30%Injection Powder[12][13]
HPLC-UVNot Specified89.13% - 112.81%Human Plasma[9]
UV SpectrophotometryNot Specified98% - 102%Bulk and Pharmaceutical Dosage Forms[10]

Table 3: Precision of Cefotaxime Bioanalytical Assays

MethodPrecision Type% RSDBiological MatrixReference
HPLC-UVRepeatability0.15%Pharmaceutical Dosage Form[1]
RP-HPLCNot Specified< 2%Pure and Pharmaceutical Formulations[5]
RP-HPLCIntraday (n=3)1.2917Marketed Formulations[6]
RP-HPLCInterday (n=3)0.9050Marketed Formulations[6]
HPLC-UVRepeatability0.38%Injection Powder[12][13]
HPLC-UVIntermediate Precision0.85%Injection Powder[12][13]
HPLC-UVWithin-run & Between-run0.87 - 5.09Human Plasma[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are summaries of experimental protocols from the cited literature.

Method 1: RP-HPLC-UV for Cefotaxime in Pharmaceutical Dosage Form [1]

  • Sample Preparation: The sample was dissolved in deionized water. For forced degradation studies, solutions were treated with NaOH or H2O2 and then neutralized.

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array Detector (PDA).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (1000:130, v/v), with the pH adjusted to 6.15.

    • Flow Rate: 1.0 mL/min (isocratic).

    • Column: Not specified.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 235 nm.

Method 2: RP-HPLC for Cefotaxime Sodium in Pure and Pharmaceutical Formulations [5]

  • Sample Preparation: Standard and sample solutions were prepared, though the specific solvent was not detailed.

  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: Not specified.

    • Detection Wavelength: 233 nm.

Method 3: RP-HPLC for Cefotaxime Sodium in Marketed Formulations [11]

  • Instrumentation: Isocratic RP-HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: SS Wakosil II- C8 (250 mm × 4.6 mm i.d., 5 µm).

    • Mobile Phase: Ammonium acetate (B1210297) buffer (pH 6.8) and acetonitrile (85:15 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 252 nm.

Method 4: HPLC-UV for Simultaneous Quantification of Cefotaxime and Ciprofloxacin (B1669076) in Human Plasma [8][9]

  • Sample Preparation: Protein precipitation using 10% acetic acid and acetonitrile, followed by evaporation and reconstitution in the mobile phase.

  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Chromatographic Conditions:

    • Column: Luna Phenomenex® C18 (250 × 4 mm i.d; 5 µm).

    • Mobile Phase: Isocratic mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

Visualizing the Bioanalytical Workflow

A typical workflow for the bioanalysis of Cefotaxime in a biological matrix, such as plasma, involves several key steps from sample collection to data analysis. The following diagram illustrates this process.

Bioanalytical_Workflow cluster_pre_analysis Sample Handling and Preparation cluster_analysis Chromatographic Analysis cluster_post_analysis Data Processing and Reporting Sample_Collection Sample Collection (e.g., Plasma) Sample_Processing Sample Pre-treatment (e.g., Protein Precipitation) Sample_Collection->Sample_Processing Extraction Analyte Extraction (e.g., SPE or LLE) Sample_Processing->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_Injection HPLC/LC-MS Injection Reconstitution->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection Detection (UV or MS/MS) Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Results Reporting Data_Processing->Report

References

A Comparative Guide to Cefotaxime and Ceftriaxone: Efficacy, Safety, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Cefotaxime (B1668864) and ceftriaxone (B1232239) are two prominent third-generation cephalosporin (B10832234) antibiotics, foundational in the treatment of severe bacterial infections. While they share a similar spectrum of activity, key differences in their pharmacokinetic and safety profiles are critical for optimizing clinical outcomes, particularly in treating conditions like meningitis, pneumonia, and sepsis.[1][2][3] This guide provides a detailed comparison of their efficacy and safety, supported by experimental data and methodologies for the modern researcher.

Mechanism of Action: A Shared Pathway

Both cefotaxime and ceftriaxone exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to cell lysis and death.[4]

General Mechanism of Third-Generation Cephalosporins cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall (Bacterial Survival) Peptidoglycan->CellWall Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Lysis Inhibition leads to Cephalosporin Cefotaxime or Ceftriaxone Cephalosporin->PBP Binds to & Inhibits

Caption: Mechanism of action of third-generation cephalosporins.

Pharmacokinetic Profile: The Core Distinction

The most significant differences between cefotaxime and ceftriaxone lie in their pharmacokinetics, which directly influences dosing frequency and potential for adverse effects.[1][2] Ceftriaxone's remarkably long elimination half-life allows for once-daily dosing, a considerable advantage in both inpatient and outpatient settings.[5][6][7][8] Conversely, cefotaxime's shorter half-life necessitates more frequent administration.[5]

Table 1: Pharmacokinetic Comparison [1]

Parameter Cefotaxime Ceftriaxone
Plasma Protein Binding ~35% ~95%
Elimination Half-life (t½) ~1.2 hours ~8.8 hours
Metabolism Metabolized to active desacetyl-cefotaxime Not metabolized
Primary Excretion Route Renal (Urine) Renal and Biliary
Biliary Excretion ~10% ~40%

| Volume of Distribution (Vd) | ~14 L | ~10 L |

Data sourced from a comprehensive 2024 review.[1]

The high degree of protein binding and biliary excretion for ceftriaxone are noteworthy.[1] While high protein binding can limit the concentration of free, active drug, its long half-life compensates for this effect.[9][10] The substantial biliary excretion of ceftriaxone has been associated with biliary pseudolithiasis ("sludging") and an increased incidence of Candida superinfections in some studies.[9]

Comparative Pharmacokinetic Pathways cluster_CTX Cefotaxime cluster_CRO Ceftriaxone Admin IV / IM Administration CTX_Dist Distribution (Vd: ~14L) Admin->CTX_Dist CRO_Dist Distribution (Vd: ~10L) Admin->CRO_Dist CTX_Bind Low Protein Binding (~35%) CTX_Dist->CTX_Bind CTX_Met Hepatic Metabolism (Active Metabolite) CTX_Bind->CTX_Met CTX_Elim Rapid Renal Elimination (t½: ~1.2 hr) CTX_Met->CTX_Elim CRO_Bind High Protein Binding (~95%) CRO_Dist->CRO_Bind CRO_Elim Slow Renal & Biliary Elimination (t½: ~8.8 hr) CRO_Bind->CRO_Elim

Caption: Key pharmacokinetic differences between Cefotaxime and Ceftriaxone.

Clinical Efficacy: Largely Equivalent with Nuances

Across a range of serious infections, clinical trials have repeatedly demonstrated that cefotaxime and ceftriaxone have comparable efficacy when administered at appropriate dosing intervals.[1][11][12]

Table 2: Summary of Clinical Efficacy Data

Indication Cefotaxime Group Ceftriaxone Group Outcome Source
Serious Bacterial Infections 80% (66/83) clinical response 81% (71/88) clinical response No significant difference in efficacy.[12] J Infect Dis, 1989[12]
Bacterial Meningitis (Children) 71.1% full recovery 79.5% full recovery No statistically significant difference.[7][8] Chemotherapy, 1998[7]
Community-Acquired Pneumonia 98% (22/23) clinical cure 96% (26/27) clinical cure Cefotaxime 1g IM 12-hourly was as effective as ceftriaxone.[13] Diagn Microbiol Infect Dis, 1992[13]
Uncomplicated Gonorrhea 95% bacteriologic eradication 100% bacteriologic eradication No statistically significant difference (P=0.119).[14] Clin Ther, 1991[14]

| ICU Infections | 67% clinical cure/improvement | 67% clinical cure/improvement | Equally effective at the doses used.[11] | Diagn Microbiol Infect Dis, 1992[11] |

While overall clinical outcomes are similar, some studies suggest cefotaxime may have slightly more favorable bacteriologic responses in certain scenarios.[1][11] For instance, in one study of ICU infections, bacteriologic response rates were 55% for cefotaxime versus 42% for ceftriaxone, although clinical cure rates were identical.[11]

In Vitro Activity: Subtle but Significant Differences

In vitro studies comparing the minimum inhibitory concentration (MIC) and zone of inhibition (ZoI) provide a direct measure of an antibiotic's potency against specific pathogens. Recent multicenter studies in India suggest that cefotaxime may exhibit a superior sensitivity profile against common isolates like E. coli, Klebsiella, and Salmonella.[9][10]

Table 3: Comparative In Vitro Susceptibility Data

Organism Cefotaxime Ceftriaxone Key Finding Source
E. coli Lower mean MIC, Significantly larger ZoI (p < 0.05) Higher mean MIC, Smaller ZoI Cefotaxime showed a more favorable sensitivity profile. J Lab Physicians, 2024[9]
Klebsiella spp. Lower mean MIC, Significantly larger ZoI (p < 0.05) Higher mean MIC, Smaller ZoI Cefotaxime showed a more favorable sensitivity profile. J Lab Physicians, 2024[9]

| Salmonella spp. | Significantly larger ZoI (p < 0.05) | Smaller ZoI | Cefotaxime produced a significantly larger zone of inhibition. | J Lab Physicians, 2024[9] |

MIC (Minimum Inhibitory Concentration): Lower values indicate greater potency. ZoI (Zone of Inhibition): Larger values indicate greater sensitivity.

The higher protein binding of ceftriaxone (95%) may diminish its in vitro activity in the presence of serum albumin compared to cefotaxime (35%), potentially limiting its in vivo activity under certain conditions.[9][10]

Safety and Tolerability Profile

Both antibiotics are generally well-tolerated.[1][2] Common adverse effects include localized injection site reactions, rash, and diarrhea.[2]

Table 4: Comparative Safety and Adverse Events

Adverse Event Profile Cefotaxime Ceftriaxone Notes
Common Effects Injection site pain, rash, diarrhea, transient changes in renal/hepatic function tests.[2] Diarrhea, rash, pruritus, injection site reactions.[2] Incidence of minor adverse effects is generally similar between the two drugs.[11]

| Distinct Concerns | Low risk of coagulopathies and pseudo-cholelithiasis.[1] | Associated with biliary pseudolithiasis (sludge), hypoprothrombinemia, and a significant increase of Candida species in vaginal flora in one study.[2][9] | Differences are often attributed to ceftriaxone's high biliary excretion.[1] |

In a study comparing the two for serious bacterial infections, the frequency of diarrhea, thrombophlebitis, prothrombin time prolongation, colonization, and superinfection did not differ significantly between the treatment groups.[12]

Experimental Protocols

Protocol 1: Clinical Efficacy Trial (Example: Bacterial Meningitis)

This protocol is based on the methodology used in a prospective, randomized, multicenter study comparing ceftriaxone and cefotaxime for bacterial meningitis in children.[7][8]

  • Patient Selection: Children aged 6 weeks to 16 years with suspected bacterial meningitis were enrolled. Inclusion required documented bacteria in the cerebrospinal fluid (CSF).

  • Randomization: Patients were randomly assigned to one of two treatment arms in a double-blind manner where feasible.

  • Treatment Regimens:

    • Ceftriaxone Group: Received 100 mg/kg on day one, followed by a single daily dose of 75 mg/kg for a total of 4-7 days.

    • Cefotaxime Group: Received 200 mg/kg/day administered in four divided doses for a total of 4-7 days.

  • Assessments:

    • Bacteriological: CSF cultures were performed at baseline and repeated within 24-48 hours of therapy initiation.

    • Clinical: Time to clinical improvement and fever resolution were recorded.

    • Outcome: Patients were assessed for full recovery or recovery with neurologic sequelae.

  • Data Analysis: The rates of clinical cure, bacteriological eradication, and adverse events were compared between the two groups using appropriate statistical tests.

Workflow for a Comparative Clinical Trial Recruit Patient Recruitment (e.g., Suspected Meningitis) Consent Informed Consent & Baseline Assessment Recruit->Consent Random Randomization Consent->Random ArmA Arm A: Cefotaxime (e.g., 200mg/kg/day, q6h) Random->ArmA Group 1 ArmB Arm B: Ceftriaxone (e.g., 75mg/kg/day, q24h) Random->ArmB Group 2 FollowUp Monitoring & Follow-Up (Clinical & Lab Tests) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Assessment (e.g., Clinical Cure Rate) FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis Result Comparison of Efficacy & Safety Analysis->Result

Caption: Generalized workflow for a randomized controlled trial.

Protocol 2: In Vitro Susceptibility Testing

This methodology is based on a multicenter study evaluating the in vitro activity of cefotaxime and ceftriaxone against clinical isolates.[9][10]

  • Sample Collection: Clinical samples (e.g., urine, sputum, blood) were collected from treatment-naïve patients with various infections.

  • Bacterial Isolation: Samples positive for bacterial culture were processed to isolate and identify the pathogenic organisms (e.g., E. coli, Klebsiella).

  • MIC Determination (Broth Microdilution or E-test):

    • A standardized inoculum of the bacterial isolate is prepared.

    • The inoculum is exposed to serial twofold dilutions of cefotaxime and ceftriaxone in a multi-well plate or on an agar (B569324) plate with an antibiotic gradient strip (E-test).

    • Plates are incubated under controlled conditions (e.g., 35°C for 16-20 hours).

    • The MIC is read as the lowest antibiotic concentration that completely inhibits visible bacterial growth.[4]

  • Disk Diffusion (Kirby-Bauer) for Zone of Inhibition (ZoI):

    • A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Paper disks impregnated with standard concentrations of cefotaxime and ceftriaxone are placed on the agar surface.

    • After incubation, the diameter of the zone of no growth around each disk is measured in millimeters.

  • Interpretation: MIC and ZoI results are interpreted according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI) to classify the isolate as susceptible, intermediate, or resistant.

  • Statistical Analysis: Geometric means for MIC and arithmetic means for ZoI are calculated and compared between the two antibiotics using statistical tests like the unpaired t-test.[10]

References

Cross-Validation of Cefotaxime Assays: A Comparative Guide for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and consistent measurement of Cefotaxime, a third-generation cephalosporin (B10832234) antibiotic, is critical for a range of applications, from clinical therapeutic drug monitoring to pharmaceutical quality control. When analytical methods are transferred or shared between different laboratories, a comprehensive cross-validation process is essential to ensure the comparability and reliability of the data generated. This guide provides a comparative overview of common analytical methods for Cefotaxime quantification, supported by experimental data from various validation studies, to assist researchers in selecting appropriate assays and designing robust inter-laboratory comparisons.

Data Presentation: Performance Characteristics of Cefotaxime Assays

The performance of analytical methods for Cefotaxime quantification varies depending on the technology employed. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques. Microbiological assays, while less common for precise quantification in a cross-laboratory setting, are still utilized for potency determination.

The data presented below is a summary of performance characteristics collated from individual validation studies and should be considered representative, not as a direct head-to-head comparison from a single multi-laboratory study.

Table 1: Representative Performance of HPLC-UV Assays for Cefotaxime

ParameterPerformanceReferences
Linearity (Correlation Coefficient, r²)≥ 0.999[1][2]
Linearity Range10-70 µg/mL[3][4]
Limit of Detection (LOD)0.3 µg/mL[3][4]
Limit of Quantification (LOQ)0.6 µg/mL[3][4]
Accuracy (% Recovery)97-102%[3][4]
Precision (Repeatability, RSD)< 2%[2]
Intermediate Precision (RSD)< 2%[2]

Table 2: Representative Performance of LC-MS/MS Assays for Cefotaxime

ParameterPerformanceReferences
Linearity Range0.5–250 mg/L[5][6]
Intra-assay AccuracyWithin 15% of nominal values[7]
Inter-assay AccuracyWithin 15% of nominal values[7]
Intra-assay Precision (CV%)< 11%[5][6]
Inter-assay Precision (CV%)< 11%[5][6]
Lower Limit of Quantification (LLOQ)0.2 mg/L[7]

Experimental Workflows and Logical Relationships

A structured workflow is crucial for a successful inter-laboratory cross-validation study. The following diagrams illustrate a general workflow for cross-validation and the specific experimental procedures for the most common Cefotaxime assays.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison Phase A Define Acceptance Criteria B Select Standardized Protocol A->B C Prepare & Distribute QC Samples B->C D Lab A: Analyze Samples C->D E Lab B: Analyze Samples C->E F Collect Data from Both Labs D->F E->F G Statistical Analysis (e.g., Bland-Altman) F->G H Compare Against Acceptance Criteria G->H I Assay Cross-Validation Successful H->I Pass J Investigate Discrepancies H->J Fail

Figure 1: General workflow for inter-laboratory cross-validation.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma) B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer C->D E Injection into HPLC System D->E F Isocratic/Gradient Elution E->F G UV Detection F->G H Chromatogram Integration G->H I Quantification using Calibration Curve H->I

Figure 2: Experimental workflow for a typical HPLC-UV assay.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Sample Collection & Internal Standard Spiking B Protein Precipitation A->B C Centrifugation B->C D Supernatant Dilution & Transfer C->D E Injection into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Quantification via Analyte/IS Ratio H->I

Figure 3: Experimental workflow for a typical LC-MS/MS assay.

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Standard & Sample Solutions C Apply Solutions to Cylinders/Wells A->C B Prepare Inoculated Agar (B569324) Plates B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Plot Standard Curve E->F G Determine Sample Potency F->G

Figure 4: Workflow for a microbiological agar diffusion assay.

Experimental Protocols

Detailed and standardized protocols are the cornerstone of successful inter-laboratory assay validation. Below are representative methodologies for the quantification of Cefotaxime.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Cefotaxime in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.[3][4]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (B52724) in a ratio of 85:15 (v/v) has been reported.[3][4] Another example is a mixture of phosphate (B84403) buffer (pH 6.25) and methanol (B129727) (40:60 v/v).[2]

  • Flow Rate: An isocratic flow rate of 0.8 to 1.0 mL/min is common.[1][2][3][4]

  • Detection: UV detection is typically performed at a wavelength of 235 nm or 252 nm.[1][2][3][4]

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefotaxime sample in the mobile phase to a known concentration.

    • For formulations, the powder for injection is reconstituted with the mobile phase.[3]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area of Cefotaxime standards against their known concentrations. The concentration of the unknown sample is then determined from this curve.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of Cefotaxime in complex biological matrices like plasma.

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18).[5][6]

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is common.[5][6]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[5][6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Cefotaxime and an internal standard.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.[7]

    • To a small volume of plasma (e.g., 50 µL), add an internal standard solution.[7]

    • Precipitate proteins by adding a solvent like acetonitrile.[5][6]

    • Vortex and centrifuge the samples.[5][6]

    • Dilute the supernatant with water before injecting it into the LC-MS/MS system.[5][6]

  • Quantification: The concentration of Cefotaxime is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Microbiological Agar Diffusion Assay

This assay determines the potency of Cefotaxime by measuring its ability to inhibit the growth of a susceptible microorganism.

  • Test Organism: A susceptible bacterial strain, such as Staphylococcus aureus ATCC 6538P, can be used.[8]

  • Culture Medium: A suitable agar medium that supports the growth of the test organism.

  • Preparation of Plates:

    • Prepare the agar medium and sterilize it.

    • Cool the medium to an appropriate temperature and inoculate it with a standardized suspension of the test organism.

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Assay Procedure:

    • Prepare a series of standard solutions of Cefotaxime of known concentrations.

    • Prepare the sample solution to an expected concentration within the range of the standard curve.

    • Using a cylinder-plate method, place sterile cylinders on the surface of the agar and fill them with the standard and sample solutions.[8]

    • Incubate the plates under specified conditions (e.g., temperature and time).

  • Quantification:

    • Measure the diameter of the zones of growth inhibition around each cylinder.

    • Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones to generate a standard curve.[8]

    • Determine the potency of the sample by interpolating its mean inhibition zone diameter on the standard curve.[8]

Conclusion

The choice of analytical method for Cefotaxime quantification will depend on the specific application, required sensitivity, and the nature of the sample matrix. For cross-validation between laboratories, it is imperative to utilize a well-defined and standardized protocol, establish clear acceptance criteria, and conduct a thorough statistical analysis of the results. This guide provides a foundation for researchers to understand the performance characteristics and methodologies of common Cefotaxime assays, thereby facilitating more robust and reliable inter-laboratory studies.

References

Incurred Sample Reanalysis in Cefotaxime Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical trials, the reliability of bioanalytical data is paramount. Incurred sample reanalysis (ISR) has emerged as a critical procedure to ensure the reproducibility of pharmacokinetic data. This guide provides a comprehensive comparison of methodologies and regulatory expectations for ISR in clinical trials involving the antibiotic Cefotaxime. While specific ISR data from Cefotaxime clinical trials is not publicly available, this guide consolidates regulatory requirements and validated bioanalytical methods to offer a robust framework for professionals in drug development.

The Imperative of Incurred Sample Reanalysis

Bioanalytical methods validated using spiked quality control (QC) samples may not always reflect the behavior of an analyte in "incurred" samples from subjects in a clinical trial.[1][2] Factors such as protein binding, the presence of metabolites, and matrix effects can influence the accuracy and precision of the measurements. ISR addresses this by re-assaying a subset of subject samples in a separate analytical run to verify the reproducibility of the original results.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies to bolster confidence in the generated data.[3][5]

Comparative Overview of ISR Parameters

To illustrate the application of ISR, the following table outlines the standard regulatory requirements for a Cefotaxime clinical trial compared to a hypothetical alternative with less stringent criteria.

ParameterStandard Guideline (FDA/EMA) for Cefotaxime TrialHypothetical Alternative
When to Conduct ISR Pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies.[3][5]Post-study, only if anomalous results are observed.
Number of Samples 10% of the first 1000 samples and 5% of the remaining samples.[1]A fixed 5% of total samples, regardless of study size.
Sample Selection Spanning the entire pharmacokinetic profile, including Cmax and the terminal elimination phase.[1]Random selection from all collected samples.
Acceptance Criteria At least 67% of the re-assayed samples must have a percentage difference within ±20% of the mean of the initial and re-assayed concentrations.[3]At least 50% of re-assayed samples within ±30% of the initial concentration.
Investigation of Failure A thorough investigation into the root cause is required if the acceptance criteria are not met.[4]Re-assay of the entire study is the default action.

Experimental Protocol: Bioanalysis of Cefotaxime

A validated bioanalytical method is the foundation of reliable ISR data. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of Cefotaxime in biological matrices.[6]

A. Sample Preparation: Protein Precipitation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of plasma, add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

B. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 85:15 v/v), adjusted to a specific pH.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 254 nm.

C. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of Cefotaxime into drug-free human plasma.

  • A typical calibration curve range for Cefotaxime could be 0.1 to 50 µg/mL.

  • Analyze calibration standards and QC samples alongside the incurred samples to ensure the validity of the analytical run.

Visualizing the ISR Workflow

The following diagrams illustrate the key processes in conducting Incurred Sample Reanalysis.

ISR_Workflow cluster_study Clinical Study Conduct cluster_isr Incurred Sample Reanalysis cluster_data Data Evaluation cluster_outcome Outcome SampleCollection Sample Collection InitialAnalysis Initial Bioanalysis SampleCollection->InitialAnalysis SampleSelection ISR Sample Selection InitialAnalysis->SampleSelection Reanalysis Reanalysis of ISR Samples SampleSelection->Reanalysis Comparison Compare Initial and Reanalysis Results Reanalysis->Comparison Acceptance Apply Acceptance Criteria Comparison->Acceptance Pass Pass Acceptance->Pass Fail Fail Acceptance->Fail Investigation Conduct Investigation Fail->Investigation

Figure 1: Workflow of the Incurred Sample Reanalysis Process.

ISR_Decision_Tree start ISR Results Obtained decision Do ≥ 67% of samples meet the acceptance criteria? start->decision pass ISR Passed Report Results decision->pass Yes fail ISR Failed decision->fail No investigate Investigate Root Cause: - Method Ruggedness - Analyte Stability - Matrix Effects fail->investigate remedial Implement Remedial Actions: - Method Re-validation - Sample Re-analysis investigate->remedial

Figure 2: Decision-making process following ISR results.

References

The Gold Standard in Cefotaxime Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime, the pursuit of accurate and reliable data is paramount. This guide provides an objective comparison of analytical methodologies, underscoring the significant advantages of employing a stable isotope-labeled internal standard (SIL-IS). Through supporting experimental data and detailed protocols, we demonstrate that the use of a SIL-IS, such as Cefotaxime-d3, is the superior approach for mitigating analytical variability and ensuring the integrity of pharmacokinetic and metabolic studies.

In the complex milieu of biological matrices like plasma and serum, even the most advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are prone to inaccuracies caused by matrix effects. These effects, stemming from co-eluting endogenous components, can lead to ion suppression or enhancement, thereby compromising the precision and accuracy of quantification. The use of an appropriate internal standard (IS) is crucial to compensate for these variations. While structural analog internal standards are an option, stable isotope-labeled internal standards are widely recognized as the gold standard for their ability to closely mimic the analyte of interest throughout the entire analytical process.

Unparalleled Performance: A Quantitative Comparison

The primary benefit of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures it experiences the same degree of matrix effects and variability during sample preparation and analysis. The following tables summarize the performance of a validated UHPLC-MS/MS method for Cefotaxime using a deuterated internal standard (this compound) and compare it to the expected performance of methods using a structural analog IS or no IS.

Performance Parameter Stable Isotope-Labeled IS (this compound) Structural Analog IS No Internal Standard (External Calibration)
Accuracy (% Bias) Within ± 5%[1]Can exceed ± 15%Highly variable, can exceed ± 20%
Precision (% CV) Within ± 7.3%[1]Often > 10%Can be > 20%
Matrix Effect Compensation ExcellentPartial and unpredictableNone
Reliability of Data HighModerateLow

Table 1: Comparison of key performance parameters for Cefotaxime quantification using different internal standard strategies.

Mitigating Matrix Effects: The SIL-IS Advantage

Matrix effects are a significant source of error in bioanalysis. The ability of an internal standard to compensate for these effects is critical for obtaining reliable data.

Internal Standard Type Ability to Compensate for Matrix Effects Impact on Data Quality
Stable Isotope-Labeled IS High - Co-elutes with the analyte and experiences identical ion suppression or enhancement.Minimizes variability between samples, leading to higher accuracy and precision.
Structural Analog IS Moderate to Low - May not co-elute perfectly and can have different ionization efficiency.Inconsistent compensation for matrix effects, leading to increased data variability.
No Internal Standard NoneData is highly susceptible to matrix effects, leading to inaccurate and imprecise results.

Table 2: Comparison of the ability of different internal standard types to mitigate matrix effects in Cefotaxime analysis.

Experimental Protocols

Detailed Methodology for Cefotaxime Quantification in Human Plasma using UHPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol outlines a validated method for the determination of Cefotaxime in human plasma using this compound as the internal standard.

1. Materials and Reagents:

  • Cefotaxime reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Cefotaxime and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working standard solutions of Cefotaxime by serial dilution of the stock solution with a mixture of water and acetonitrile. Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Cefotaxime working solutions into drug-free human plasma.

  • Sample Preparation: To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the this compound working solution. Precipitate proteins by adding 350 µL of acetonitrile. Vortex mix and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., Kinetex C8, 100 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to achieve separation of Cefotaxime and its metabolite from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Cefotaxime and this compound.

4. Data Analysis:

  • Quantify Cefotaxime in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into UHPLC supernatant->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection ratio Calculate Peak Area Ratio (Analyte/IS) detection->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Cefotaxime Concentration curve->quantify

Caption: Experimental workflow for Cefotaxime quantification using a SIL-IS.

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes final step lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall cefotaxime Cefotaxime cefotaxime->pbp Binds to and inhibits

Caption: Mechanism of action of Cefotaxime.

Conclusion

The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative bioanalysis of Cefotaxime. This approach provides superior accuracy, precision, and reliability by effectively compensating for matrix effects and other sources of analytical variability. For researchers and drug development professionals, the adoption of SIL-IS is a critical step in ensuring the generation of high-quality, defensible data in pharmacokinetic and other clinical studies. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data integrity, reduced sample repeats, and increased confidence in study outcomes are invaluable.

References

A Comparative Analysis of the Antibacterial Activity of Cefotaxime and its Metabolite, Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of the third-generation cephalosporin, Cefotaxime (B1668864), and its primary active metabolite, Desacetylcefotaxime (B1670277). The information presented herein is supported by experimental data to aid in research and development efforts within the fields of pharmacology and microbiology.

Cefotaxime is a potent, broad-spectrum antibiotic that is metabolized in the liver to Desacetylcefotaxime.[1][2][3] This metabolite also exhibits antibacterial properties and contributes to the overall therapeutic effect of the parent drug.[4] While generally less potent than Cefotaxime, Desacetylcefotaxime's activity, particularly its synergistic or additive effects when combined with Cefotaxime, is of significant clinical interest.[5][6][7][8][9][10]

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of Cefotaxime and Desacetylcefotaxime, alone and in combination, has been evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for these compounds against several key species. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.

Bacterial SpeciesCefotaxime MIC (µg/mL)Desacetylcefotaxime MIC (µg/mL)Cefotaxime + Desacetylcefotaxime
Escherichia coli0.015 - 0.250.015 - 4.0Combination is more effective, requiring ≤50% of the Cefotaxime concentration alone to inhibit 90% of strains.[11][12]
Klebsiella pneumoniae0.015 - 0.25Superior to cefoperazone (B1668861) and ceftazidime.[7][12]Combination is more effective, requiring ≤50% of the Cefotaxime concentration alone to inhibit 90% of strains.[11]
Enterobacter spp.Combination is more effective, requiring ≤50% of the Cefotaxime concentration alone to inhibit 90% of strains.[11]
Proteus mirabilisCombination is more effective, requiring ≤50% of the Cefotaxime concentration alone to inhibit 90% of strains.[11]
Staphylococcus aureusAdditive interactions observed.[13]
Streptococcus pneumoniaeMIC90: 0.024 - 0.05MIC90: 0.20 - 0.39Synergistic interactions observed against penicillin-resistant strains.[5]
Streptococcus pyogenesIndifference observed.[14]
Bacteroides fragilisMIC50: 6MIC50 of Cefotaxime lowered to 2 when 4 mg/L of Desacetylcefotaxime is added.50.7% of Bacteroides species tested showed full or partial synergy.[15]
Haemophilus influenzaeSmaller differences in activity between the two compounds compared to other species.[6]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a summary from multiple studies to provide a comparative overview.

Mechanism of Action

Both Cefotaxime and Desacetylcefotaxime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[4][16][17][18] This action is achieved through the binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[1][4][19][18] The disruption of peptidoglycan synthesis, a critical component of the cell wall, leads to the weakening of the cell wall and subsequent cell lysis.[4][18]

Mechanism of Action of Cefotaxime and Desacetylcefotaxime Cefotaxime Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Cefotaxime->PBPs Binds to Desacetylcefotaxime Desacetylcefotaxime Desacetylcefotaxime->PBPs Binds to CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of Cefotaxime and Desacetylcefotaxime.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in assessing the antibacterial activity of compounds. A commonly employed method is the broth microdilution assay.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Cefotaxime and Desacetylcefotaxime stock solutions of known concentrations.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator (35-37°C).

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense a specific volume of CAMHB into all wells of a 96-well plate.

    • Add a defined volume of the antibiotic stock solution to the first well of a row and mix.

    • Perform serial two-fold dilutions by transferring a set volume of the solution from the first well to the subsequent wells, mixing at each step. This creates a gradient of antibiotic concentrations across the row.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well containing only the bacterial inoculum in broth (no antibiotic) and a sterility control well containing only broth.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

For synergy testing, a checkerboard titration method can be employed, where varying concentrations of Cefotaxime and Desacetylcefotaxime are combined in the wells of a microtiter plate.[6][8][14]

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Antibiotic Prepare Antibiotic Dilutions Inoculation Inoculate Microtiter Plate Prep_Antibiotic->Inoculation Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate (16-20h, 35-37°C) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC determination.

Conclusion

References

A Comparative Guide to the Stability of Cefotaxime and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime (B1668864), and its primary active metabolite, desacetylcefotaxime (B1670277). Understanding the relative stability of these compounds is crucial for formulation development, predicting therapeutic efficacy, and establishing appropriate storage conditions. This document summarizes key experimental data, outlines detailed methodologies for stability-indicating assays, and visualizes the degradation pathways and experimental workflows.

Introduction

Cefotaxime is a widely used beta-lactam antibiotic that undergoes metabolism in the body, primarily through deacetylation, to form desacetylcefotaxime.[1][2] This metabolite is not an inert byproduct but exhibits significant antibacterial activity, contributing to the overall therapeutic effect of the parent drug.[3] The chemical stability of both Cefotaxime and desacetylcefotaxime is a critical factor influencing their potency and safety. This guide explores their stability under various stress conditions, including enzymatic degradation, pH variations, temperature fluctuations, and light exposure.

Metabolic Pathway of Cefotaxime

Cefotaxime is principally metabolized in the liver by esterases, which hydrolyze the acetyl group at the C-3 position to form desacetylcefotaxime. This active metabolite can be further metabolized to an inactive lactone, particularly in acidic environments.[4]

Cefotaxime Cefotaxime Desacetylcefotaxime Desacetylcefotaxime Cefotaxime->Desacetylcefotaxime Deacetylation (Esterases) Inactive_Lactone Inactive_Lactone Desacetylcefotaxime->Inactive_Lactone Lactonization (Acidic conditions) cluster_stress Forced Degradation Acid Acidic Stress Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Stress Base->Stressed_Samples Oxidative Oxidative Stress Oxidative->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples Drug_Solution Drug Solution (Cefotaxime/Desacetylcefotaxime) Drug_Solution->Acid Drug_Solution->Base Drug_Solution->Oxidative Drug_Solution->Thermal Drug_Solution->Photolytic Analysis Analytical Method (HPLC/HPTLC) Stressed_Samples->Analysis Data Data Analysis (Degradation Kinetics, Product Identification) Analysis->Data

References

A Comparative Guide to Extraction Methods for Cefotaxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cefotaxime in biological matrices is paramount. The choice of extraction method significantly impacts the reliability and efficiency of the analytical workflow. This guide provides an objective comparison of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to inform your method selection.

At a Glance: Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step in the bioanalysis of Cefotaxime. The ideal method should offer high recovery, minimal matrix effects, and a low limit of detection and quantification, while also considering factors like cost, complexity, and sample throughput. Below is a summary of the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the analysis of Cefotaxime.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery Generally high and reproducible (often >80%)[1]Variable, dependent on solvent and pH (can be >70%)Good to excellent (89.13% - 112.81%)[2]
Matrix Effect Generally lower due to effective cleanup[3]Can be significant depending on solvent selectivityCan be higher due to co-precipitation of endogenous components
Limit of Detection (LOD) Can achieve low ng/mL levelsDependent on concentration factor~0.3 µg/mL[4]
Limit of Quantification (LOQ) Can achieve low ng/mL levelsDependent on concentration factor~0.6 µg/mL[4]
Selectivity High, tunable by sorbent chemistryModerate to high, dependent on solvent partitioningLow, co-extracts a wide range of compounds
Complexity & Time More complex and time-consumingModerately complex, can be time-consumingSimple and fast
Cost Higher (cartridges and instrumentation)Lower (solvents and glassware)Lowest (solvents and tubes)
Automation Potential HighModerateHigh

Experimental Protocols: A Detailed Look at Each Method

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that can provide clean extracts and high recovery rates. It is particularly advantageous for complex matrices or when low detection limits are required.

Principle: SPE separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent.

Experimental Workflow:

SPE_Workflow cluster_conditioning Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution cluster_analysis Analysis cond1 Pass Methanol through SPE cartridge cond2 Pass Water through SPE cartridge cond1->cond2 load Load pre-treated sample onto cartridge cond2->load wash Wash with a weak solvent to remove interferences load->wash elute Elute Cefotaxime with a strong organic solvent wash->elute analyze Analyze eluate by HPLC or LC-MS/MS elute->analyze

Fig. 1: Solid-Phase Extraction (SPE) Workflow.

Detailed Protocol (Anion-Exchange SPE for Cephalosporins):

This protocol is adapted from a method for extracting cephalosporins from serum.

  • Sample Pre-treatment: Centrifuge the serum sample to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition an anion-exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak buffer or water to remove unretained impurities.

  • Elution: Elute the retained Cefotaxime using a suitable elution solvent, which disrupts the ionic interaction with the sorbent.

  • Analysis: The eluate can be directly injected or evaporated and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.

Note: The specific choice of anion-exchange sorbent, conditioning, washing, and elution solvents needs to be optimized for Cefotaxime to achieve the best recovery and purity.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Principle: The sample is mixed with an immiscible organic solvent. Analytes with higher affinity for the organic solvent will partition into it, leaving more polar impurities in the aqueous phase.

Experimental Workflow:

LLE_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection cluster_analysis Analysis mix Mix aqueous sample with immiscible organic solvent (e.g., Ethyl Acetate) vortex Vortex to facilitate partitioning mix->vortex separate Centrifuge to separate aqueous and organic layers vortex->separate collect Collect the organic layer containing Cefotaxime separate->collect evap Evaporate solvent and reconstitute in mobile phase collect->evap analyze Analyze by HPLC or LC-MS/MS evap->analyze

Fig. 2: Liquid-Liquid Extraction (LLE) Workflow.

Detailed Protocol (using Ethyl Acetate):

This is a general protocol that can be adapted for Cefotaxime extraction from plasma.

  • Sample Preparation: To a 1 mL plasma sample, add an appropriate internal standard.

  • Extraction: Add 3 mL of ethyl acetate (B1210297) to the plasma sample in a centrifuge tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of Cefotaxime into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest method for sample preparation, making it suitable for high-throughput analysis. However, it is the least selective method and may result in higher matrix effects.

Principle: A water-miscible organic solvent (e.g., acetonitrile) or an acid is added to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Experimental Workflow:

PPT_Workflow cluster_precipitation Precipitation cluster_separation Separation cluster_collection Collection cluster_analysis Analysis add_solvent Add precipitating agent (e.g., Acetonitrile) to the sample vortex Vortex to mix and precipitate proteins add_solvent->vortex centrifuge Centrifuge to pellet the precipitated proteins vortex->centrifuge collect Collect the supernatant containing Cefotaxime centrifuge->collect analyze Direct injection or further processing before analysis collect->analyze

Fig. 3: Protein Precipitation (PPT) Workflow.

Detailed Protocol (using Acetonitrile (B52724) and Acetic Acid):

This protocol is based on a validated method for the simultaneous quantification of Cefotaxime and Ciprofloxacin in human plasma[2].

  • Sample Preparation: Take a 500 µL aliquot of human plasma.

  • Precipitation: Add 100 µL of 10% acetic acid solution and 500 µL of acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the extraction can be repeated, and the supernatants pooled.

  • Drying and Reconstitution: Evaporate the supernatant to dryness. Dissolve the residue in 500 µL of the mobile phase before injection into the HPLC system.

Conclusion

The choice of extraction method for Cefotaxime analysis is a trade-off between selectivity, recovery, speed, and cost.

  • Solid-Phase Extraction (SPE) is the method of choice when high purity and sensitivity are required, especially for complex matrices. While it is the most expensive and time-consuming method, its high selectivity often leads to lower matrix effects and better analytical performance.

  • Liquid-Liquid Extraction (LLE) offers a balance between selectivity and ease of use. It is more selective than PPT and can provide cleaner extracts. However, it can be less efficient than SPE and may require larger volumes of organic solvents.

  • Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method. It is well-suited for high-throughput screening and routine analysis where the highest sensitivity is not the primary concern. However, the resulting extracts may contain more matrix components, potentially leading to interference and requiring more robust analytical instrumentation.

Ultimately, the optimal extraction method will depend on the specific requirements of the assay, the available resources, and the desired analytical performance. Researchers are encouraged to validate the chosen method according to regulatory guidelines to ensure the reliability of their results.

References

Navigating the Analytical Maze: A Comparative Guide to Cefotaxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cefotaxime is paramount for ensuring its therapeutic efficacy and safety. However, the choice of analytical instrumentation can introduce variability, impacting data interpretation and regulatory compliance. This guide provides an objective comparison of common analytical techniques for Cefotaxime analysis, supported by experimental data, to aid in informed decision-making.

The landscape of Cefotaxime analysis is dominated by High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet-Visible (UV-Vis) detection. This combination is widely adopted due to its robustness, reliability, and cost-effectiveness.[1][2][3] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, particularly for complex matrices, but their wider implementation can be limited by cost and complexity.[4][5] This guide will delve into the performance characteristics of these methods, highlighting the potential for inter-instrument variability.

Performance Data at a Glance: HPLC and UV-Vis Spectrophotometry

The following tables summarize key performance parameters for Cefotaxime analysis using HPLC-UV and UV-Vis spectrophotometry, compiled from various validated methods. This data provides a baseline for comparing expected performance and understanding potential sources of variability between different instruments and laboratories.

Table 1: Performance Characteristics of HPLC Methods for Cefotaxime Analysis

ParameterReported RangeUnitReferences
Linearity Range0.01 - 70µg/mL[6][7][8]
Accuracy (% Recovery)97 - 102%[6][8]
Precision (% RSD)< 2%[7]
Limit of Detection (LOD)0.0018 - 0.3µg/mL[6][7][8]
Limit of Quantification (LOQ)0.0058 - 0.6µg/mL[6][7][8]

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Cefotaxime Analysis

ParameterReported RangeUnitReferences
Linearity Range5 - 60µg/mL[9]
Accuracy (% Recovery)98 - 102%[9][10]
Precision (% RSD)< 2%[9]
Limit of Detection (LOD)0.079µg/mL[11]
Limit of Quantification (LOQ)0.154µg/mL[11]

Delving into the Details: Experimental Protocols

The variability in analytical results often stems from subtle differences in experimental protocols. Below are detailed methodologies for HPLC-UV and UV-Vis spectrophotometric analysis of Cefotaxime, based on established and validated methods.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a composite of several validated methods and represents a common approach for Cefotaxime quantification.

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of Cefotaxime reference standard or sample in the mobile phase to obtain a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions and quality control samples at various concentrations.[12]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][8][13]

  • Mobile Phase: A mixture of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer is a critical parameter and is often adjusted to around 6.8.[6][8][13][14]

  • Flow Rate: An isocratic flow rate of 0.8 to 1.0 mL/min is generally employed.[6][7][14]

  • Detection Wavelength: The UV detector is typically set at a wavelength between 233 nm and 254 nm for optimal absorbance of Cefotaxime.[6][7]

  • Injection Volume: A 20 µL injection volume is common.[14]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Cefotaxime standards against their known concentrations.

  • Determine the concentration of Cefotaxime in the samples by interpolating their peak areas from the calibration curve.

UV-Visible Spectrophotometry

This method offers a simpler and more rapid approach for the determination of Cefotaxime, particularly in bulk and pharmaceutical formulations.

1. Sample Preparation:

  • Prepare a stock solution of Cefotaxime by dissolving an accurately weighed amount in a suitable solvent, such as methanol (B129727) or distilled water.[9][11]

  • From the stock solution, prepare a series of standard solutions with concentrations falling within the Beer-Lambert law range.

2. Spectrophotometric Measurement:

  • Instrument: A double beam UV-Vis spectrophotometer.

  • Solvent: Methanol or distilled water is commonly used as the solvent and as the blank.[9][11]

  • Wavelength Scan: Perform a wavelength scan to determine the absorption maximum (λmax) of Cefotaxime, which is typically observed around 227 nm to 260 nm.[9][11]

  • Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax against the solvent blank.

3. Data Analysis:

  • Create a calibration curve by plotting the absorbance values of the standard solutions versus their concentrations.

  • Calculate the concentration of Cefotaxime in the sample solution using the regression equation derived from the calibration curve.

Visualizing the Process and Influencing Factors

To better understand the analytical workflow and the sources of variability, the following diagrams are provided.

Cefotaxime Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weighing of Standard/Sample Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilutions Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (HPLC) Injection->Separation HPLC Detection UV/Vis or MS Detection Injection->Detection UV-Vis Separation->Detection Peak_Integration Peak Integration (HPLC) Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Cefotaxime Calibration_Curve->Quantification

Figure 1. A generalized workflow for the analysis of Cefotaxime.

Inter-Instrument_Variability_Factors cluster_instrument Instrumental Factors cluster_method Methodological Factors cluster_environmental Environmental & Human Factors center_node Inter-Instrument Variability Detector_Performance Detector Sensitivity & Linearity center_node->Detector_Performance Pumping_System Flow Rate Precision center_node->Pumping_System Column_Oven Temperature Control center_node->Column_Oven Injector_Precision Injection Volume Accuracy center_node->Injector_Precision Column_Chemistry Column Type & Age center_node->Column_Chemistry Mobile_Phase Mobile Phase Composition & pH center_node->Mobile_Phase Sample_Prep Sample Preparation Technique center_node->Sample_Prep Lab_Conditions Laboratory Temperature & Humidity center_node->Lab_Conditions Analyst_Technique Analyst Skill & Experience center_node->Analyst_Technique Data_Processing Integration Parameters center_node->Data_Processing

Figure 2. Key factors contributing to inter-instrument variability.

Mitigating Variability: Best Practices

While inter-instrument variability is an inherent challenge, its impact can be minimized through rigorous method validation and adherence to best practices.[15] Key considerations include:

  • Comprehensive Method Validation: Each instrument should undergo a thorough validation process, establishing its specific performance characteristics for the Cefotaxime assay.[6][8]

  • Standardized Operating Procedures (SOPs): Detailed SOPs for sample preparation, instrument operation, and data analysis are crucial for ensuring consistency across different analysts and laboratories.

  • Regular Instrument Calibration and Maintenance: A consistent schedule for instrument calibration and preventative maintenance is essential for maintaining optimal performance.

  • Use of Certified Reference Materials: Employing certified reference standards for calibration and quality control helps to ensure the accuracy and comparability of results.

  • Cross-Validation Studies: When transferring a method between instruments or laboratories, a cross-validation study should be performed to assess and address any systematic differences.

References

The Analytical Edge: Cefotaxime-d3 Outperforms Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and reliable quantification of therapeutic agents is paramount. In the bioanalytical workflow of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime, the choice of internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison of the analytical performance of a stable isotope-labeled internal standard, Cefotaxime-d3, against a commonly used structural analog, Ceftriaxone (B1232239), supported by experimental data from published literature.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects and ionization efficiencies. This intrinsic similarity allows for more effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision.

Structural analogs, while a viable alternative when a deuterated standard is unavailable, possess inherent structural differences that can lead to variations in analytical behavior. Even closely related compounds like Ceftriaxone can exhibit different extraction recoveries and ionization responses compared to Cefotaxime, potentially compromising the accuracy of the final results.

Quantitative Performance: A Head-to-Head Comparison

To illustrate the performance differences, validation data from two separate, robust bioanalytical methods are presented below. It is important to note that these data are not from a single head-to-head study but are representative of the performance expected from each type of internal standard.

Table 1: Analytical Performance of a UHPLC-MS/MS Method for Cefotaxime using this compound as an Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range0.5 to 500 mg/L
Correlation Coefficient (r²)> 0.99
Accuracy % BiasWithin ± 5%
Precision Intra-day %CV≤ 7.3%
Inter-day %CV≤ 7.3%

Data adapted from a study on the bioanalysis of Cefotaxime in human plasma.

Table 2: Analytical Performance of an LC-MS/MS Method for a Structural Analog (Ceftriaxone) using Cefotaxime as an Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range1.01-200 μg/ml
Correlation Coefficient (r)> 0.99
Accuracy % BiasWithin ± 15%
Precision Intra-assay %CV< 5%
Inter-assay %CV< 10%

Data adapted from a validation study for Ceftriaxone, demonstrating the performance of a structural analog internal standard relationship.[1][2]

The data clearly indicates that while both methods meet regulatory acceptance criteria, the method employing the deuterated internal standard, this compound, demonstrates superior accuracy and tighter precision.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.

Method 1: Cefotaxime Analysis using this compound Internal Standard

Sample Preparation:

  • Plasma samples (2.8 μL) were treated with acetonitrile (B52724) for protein precipitation.

  • The mixture was centrifuged to pellet the precipitated proteins.

  • The supernatant was collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Kinetex C8 (100 × 2.1 mm)

  • Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of the transitions for Cefotaxime and this compound.

Method 2: Analysis using a Structural Analog Internal Standard (Ceftriaxone with Cefotaxime IS)

Sample Preparation:

  • Protein precipitation of 100 µl plasma sample was performed.

  • The sample was further cleaned using phospholipid-removal techniques to minimize matrix interferences.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Agilent Zorbax Eclipse Plus C18[1]

  • Mobile Phase: 10 mM ammonium formate (B1220265) with 2% formic acid and acetonitrile.[1]

  • Flow Rate: 0.4 ml/min[1]

  • Ionization: Electrospray ionization (ESI) in positive mode.[1]

  • Detection: Selected reaction monitoring (SRM) for the precursor-product ion transitions of Ceftriaxone and Cefotaxime.[1]

Visualizing the Bioanalytical Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows in a typical bioanalytical method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard (this compound or Structural Analog) Sample->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow of a bioanalytical method using an internal standard.

Validation_Process cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimization Optimize LC & MS Parameters Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Precision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability StudySamples Analysis of Study Samples Stability->StudySamples

Caption: Logical flow of bioanalytical method validation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cefotaxime-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The responsible management and disposal of chemical waste, including the deuterated cephalosporin (B10832234) antibiotic Cefotaxime-d3, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination of soil and water, potentially contributing to the development of antibiotic resistance.[1][2][3] This guide provides essential, step-by-step procedural information for the proper handling and disposal of this compound in research and drug development settings.

I. Regulatory Framework and Core Principles

The disposal of pharmaceutical waste is governed by multiple agencies, such as the Environmental Protection Agency (EPA) in the United States.[4][5] A primary principle is the proper segregation of waste streams. Pharmaceutical waste should not be disposed of via standard trash or sewer systems unless specifically permitted by regulations for certain non-hazardous substances. For laboratory settings, disposal procedures must align with federal, state, and local regulations, as well as institutional policies.

Cefotaxime and its derivatives are considered hazardous materials, primarily due to their potential to cause allergic skin reactions and respiratory sensitization.[6][7] Therefore, all waste containing this compound must be managed as hazardous chemical waste.

II. Immediate Safety and Handling Protocols

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the potential hazards. A comprehensive Personal Protective Equipment (PPE) regimen is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) and Handling Parameters

PPE/ParameterSpecificationRationale
Hand Protection Nitrile rubber gloves[8]To prevent skin contact and sensitization.
Eye Protection Safety glasses with side-shields or goggles[8]To protect eyes from splashes or dust.
Body Protection Laboratory coat[8]To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired if dusts or aerosols may be generated.[8]
Engineering Controls Certified chemical fume hoodFor all handling that may generate dust or aerosols.[8]
Emergency Equipment Accessible safety shower and eye wash stationFor immediate decontamination in case of exposure.

III. Step-by-Step Disposal Procedures

The following procedures outline the recommended methods for the disposal of this compound waste. The choice of method depends on the form of the waste (solid or liquid) and available institutional facilities.

A. Waste Segregation and Collection

  • Segregate Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves, weigh boats), must be segregated from non-hazardous waste.[2][8]

  • Solid Waste Collection: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste Collection: Collect liquid waste (e.g., stock solutions, spent culture media) in a dedicated, sealed, and shatter-resistant hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions.[8]

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound".[2][8]

B. Inactivation of this compound Waste

Complete inactivation of the active pharmaceutical ingredient (API) is crucial before final disposal.

Method 1: Alkaline Hydrolysis (for Liquid Waste)

This method is suitable for aqueous solutions containing this compound. Alkaline hydrolysis effectively breaks the β-lactam ring, rendering the antibiotic inactive.

  • Experimental Protocol:

    • Alkaline Treatment: In a well-ventilated chemical fume hood, add a 1 M sodium hydroxide (B78521) (NaOH) solution to the this compound waste. The final concentration of NaOH in the waste solution should be at least 0.1 M.

    • Inactivation Period: Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis.

    • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully with a calibrated pH meter.

    • Disposal: The neutralized, inactivated solution should be collected in a hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department.

Method 2: Thermal Decomposition

High-temperature incineration is the recommended and most common method for the final disposal of pharmaceutical waste, as it ensures the complete destruction of the API.[2][5]

  • Procedure:

    • Collection: Collect all this compound waste (solid and liquid) in designated hazardous waste containers.

    • Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area.

    • Disposal Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] The EHS department will arrange for transport to a licensed hazardous waste disposal facility for incineration.

C. Management of Spills

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear the appropriate PPE as detailed in Table 1.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection and Disposal: Place all contaminated materials (absorbents, PPE, etc.) into a labeled, sealable container for hazardous waste.[2] Dispose of this container through your institution's chemical waste program.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow cluster_3 This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste inactivation_decision Inactivation Required Before Pickup? collect_liquid->inactivation_decision alkaline_hydrolysis Perform Alkaline Hydrolysis Inactivation inactivation_decision->alkaline_hydrolysis Yes (Institutional Policy) inactivation_decision->store_waste No neutralize Neutralize Solution (pH 6-8) alkaline_hydrolysis->neutralize neutralize->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Disposal by Licensed Facility (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefotaxime-d3

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for all researchers, scientists, and drug development professionals working with Cefotaxime-d3. Adherence to these protocols is critical for ensuring personal safety, maintaining a sterile work environment, and proper disposal of the compound. Cefotaxime and its analogs are potent cephalosporin (B10832234) antibiotics that can be sensitizers, potentially causing allergic reactions upon exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment to mitigate exposure risks.

PPE ComponentSpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves; double-gloving is recommended.[1]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. Powder-free gloves are recommended to avoid aerosolization of the compound.[1]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[1]
Eye & Face Protection Safety goggles and a face shield, or a full-face respirator.[1]Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear.[1]
Respiratory Protection An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1]Minimizes the risk of inhalation, which can lead to respiratory sensitization and other adverse health effects.[1]
Shoe Covers Disposable shoe covers.[1]Prevents the tracking of contaminants out of the laboratory.[1]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach is crucial for safely managing this compound within the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from light, air, moisture, and excessive heat.[2]

  • Keep the container tightly closed.[2][3]

  • Store between 15° to 30°C (59° to 86°F).[2]

  • Cefotaxime is incompatible with strong oxidizing agents and sodium bicarbonate solutions.[2]

Handling and Experimentation:

  • All manipulations of this compound powder should be conducted in a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize aerosol generation.[1][2]

  • When preparing solutions, add the solvent to the solid to avoid splashing.[1]

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[2][3]

  • Avoid contact with skin and eyes.[3]

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • After skin contact: Wash off immediately with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention.[2]

  • If inhaled: Remove to fresh air. If experiencing respiratory symptoms, call a poison center or doctor.[3]

  • If ingested: Wash out the mouth with water. Do not induce vomiting unless directed by a medical professional.[2]

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.[4] Under no circumstances should this substance be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, gowns, vials, and consumables) in a designated, clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container compatible with the solvent used.[4] Label the container as "Hazardous Waste: this compound" with appropriate hazard warnings.[4]

  • Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a puncture-proof sharps container.

Disposal Method:

  • The primary method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[4]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal prep_start Start: Receive this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe prep_area Prepare Designated Work Area (e.g., Fume Hood) don_ppe->prep_area weigh_powder Weigh Powder in Containment prep_area->weigh_powder Proceed to Handling prepare_solution Prepare Solution (Add Solvent to Solid) weigh_powder->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate_surfaces->segregate_waste dispose_waste Dispose of Hazardous Waste (Contact EHS) segregate_waste->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.